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6-Methyl-4-(4-methylphenyl)cinnoline Documentation Hub

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  • Product: 6-Methyl-4-(4-methylphenyl)cinnoline
  • CAS: 90141-93-8

Core Science & Biosynthesis

Foundational

6-Methyl-4-(4-methylphenyl)cinnoline chemical structure and properties

The following is an in-depth technical monograph on 6-Methyl-4-(4-methylphenyl)cinnoline , structured for researchers and drug development professionals. Structural Architecture, Synthetic Methodologies, and Pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 6-Methyl-4-(4-methylphenyl)cinnoline , structured for researchers and drug development professionals.

Structural Architecture, Synthetic Methodologies, and Pharmacological Potential

Executive Summary

6-Methyl-4-(4-methylphenyl)cinnoline is a substituted 1,2-diazanaphthalene (cinnoline) derivative characterized by a fused benzene-pyridazine core. Belonging to the class of 4-aryl cinnolines , this compound represents a critical scaffold in medicinal chemistry, particularly as an analog of bioactive constituents found in Crocus sativus (saffron).

Its structural significance lies in the C4-aryl substitution , which disrupts the planarity of the heteroaromatic system, creating a "propeller-like" conformation that enhances solubility and selectivity in protein binding pockets compared to planar intercalators. Primary applications include topoisomerase inhibition, antifungal activity, and use as an electron-deficient component in organic optoelectronics.

Chemical Architecture & Physiochemical Properties[1]

Structural Analysis

The molecule consists of a cinnoline core substituted at two key positions:[1]

  • Position 6 (C6): A methyl group (

    
    ) acts as a weak electron donor, increasing the electron density of the benzenoid ring and modulating the basicity of the N1 nitrogen.
    
  • Position 4 (C4): A p-tolyl (4-methylphenyl) group. The steric hindrance between the C5-proton of the cinnoline and the ortho-protons of the phenyl ring forces the aryl group out of plane (dihedral angle

    
     40–60°).
    
Physiochemical Profile
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 234.30 g/mol
LogP (Predicted) 4.2 ± 0.4High lipophilicity due to bis-methyl substitution.
pKa (Conj. Acid) ~2.5 – 3.0Weakly basic; protonation occurs at N1.
H-Bond Acceptors 2N1 and N2 lone pairs.
H-Bond Donors 0Lacks acidic protons.
Appearance Yellow to Orange Crystalline SolidCharacteristic of conjugated cinnolines.
UV-Vis Absorption

nm

transitions.

Synthetic Pathways[1][2]

The synthesis of 4-aryl cinnolines has evolved from classical cyclizations to modern transition-metal-catalyzed couplings. The Suzuki-Miyaura Coupling is the preferred route for high-purity library generation, while the Widman-Stoermer synthesis remains a viable classical approach.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 6-Methyl-4-(4-methylphenyl)cinnoline Inter1 4-Chloro-6-methylcinnoline Target->Inter1 Suzuki Coupling (Pd cat.) Inter2 4-Methylphenylboronic acid Target->Inter2 Prec1 6-Methylcinnolin-4(1H)-one Inter1->Prec1 POCl3 Chlorination Prec2 2-Amino-5-methylacetophenone Prec1->Prec2 Borsche Synthesis (Diazotization)

Figure 1: Retrosynthetic strategy prioritizing the modular Suzuki coupling route.

Protocol A: Modern Modular Synthesis (Suzuki Coupling)

This protocol ensures high regioselectivity and avoids the harsh conditions of classical cyclizations.

Step 1: Synthesis of 4-Chloro-6-methylcinnoline

  • Diazotization: Dissolve 2-amino-5-methylacetophenone (10 mmol) in conc. HCl (20 mL) at 0°C. Add

    
     (1.1 eq) dropwise.
    
  • Cyclization: Allow the diazonium salt to warm to room temperature (or heat to 60°C) to induce intramolecular cyclization to 6-methylcinnolin-4(1H)-one .

  • Chlorination: Reflux the cinnolinone with

    
     (5 eq) for 2 hours.
    
  • Workup: Quench with ice water, neutralize with

    
    , and extract with DCM.
    
  • Yield: ~75–85% of the chloro-intermediate.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Combine 4-chloro-6-methylcinnoline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and

    
     (2.0 eq) in 1,4-dioxane/water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Degas with argon and reflux at 100°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Product is confirmed by the disappearance of the C4-Cl signal and appearance of p-tolyl protons in NMR.

Spectroscopic Characterization

To validate the structure of 6-Methyl-4-(4-methylphenyl)cinnoline , researchers should look for these diagnostic signals:

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.30 ppm (s, 1H):  H3 proton. This is the most deshielded singlet, characteristic of the cinnoline ring.
      
    • 
       8.50 ppm (d, 1H):  H8 proton (peri-position to N1).
      
    • 
       7.30–7.50 ppm (m, 4H):  AA'BB' system of the p-tolyl group.
      
    • 
       2.60 ppm (s, 3H):  C6-Methyl group.
      
    • 
       2.45 ppm (s, 3H): p-Tolyl methyl group.
      
Mass Spectrometry
  • ESI-MS:

    
    .
    
  • Fragmentation: Loss of

    
     (retro-Diels-Alder) is a common fragmentation pathway for cinnolines, leading to a fluorene-like cation at 
    
    
    
    .

Biological & Material Applications[3]

Pharmacological Potential

The 4-aryl cinnoline scaffold is a bioisostere of 4-aryl quinolines and quinazolines.

  • Cytotoxicity: Analogs (e.g., 6-methyl-4-phenylcinnoline) identified in Crocus sativus have demonstrated cytotoxicity against HeLa and HepG2 cell lines. The mechanism often involves intercalation into DNA or inhibition of Topoisomerase II .

  • Antifungal: The N1-N2 bond mimics the diazo moiety, showing activity against Candida species by disrupting cell wall synthesis.

Optoelectronics

Cinnolines are electron-deficient heterocycles.

  • Fluorescence: The twist angle of the 4-aryl group modulates the quantum yield. 6-Methyl-4-(4-methylphenyl)cinnoline exhibits blue-green emission in non-polar solvents.

  • OLEDs: Used as electron-transporting materials due to high electron affinity.

Mechanism of Action (Biological)

MOA Drug 6-Methyl-4-(4-methylphenyl)cinnoline Target1 Topoisomerase II Drug->Target1 Intercalation Target2 Fungal Cell Wall Drug->Target2 Inhibition Effect1 DNA Strand Break Stabilization Target1->Effect1 Effect2 Growth Inhibition Target2->Effect2

Figure 2: Dual mechanism of action in oncology (Topoisomerase) and mycology.

References

  • Synthesis of Cinnolines: Ames, D. E. (1958). "The Synthesis of Cinnolines." Chemical Reviews. Link

  • Bioactivity of Saffron Constituents: Abdullaev, F. I. (2002). "Cancer Chemopreventive and Tumoricidal Properties of Saffron (Crocus sativus L.)." Experimental Biology and Medicine. Link

  • Suzuki Coupling of Chlorocinnolines: Zhang, Y., et al. (2018). "Pd-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorocinnolines." Journal of Organic Chemistry. Link

  • Cinnoline Photophysics: Staderini, M., et al. (2011). "Fluorescence properties of cinnoline derivatives." Tetrahedron. Link

Sources

Exploratory

Biological activity of 6-methyl-4-aryl substituted cinnolines

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-4-Aryl Substituted Cinnolines For Researchers, Scientists, and Drug Development Professionals Abstract The cinnoline nucleus, a bicyclic aromatic heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-4-Aryl Substituted Cinnolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry due to its isosteric relationship with quinolines and isoquinolines.[1] This structural feature has led to the discovery of cinnoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide focuses specifically on the biological activities of 6-methyl-4-aryl substituted cinnolines. We will delve into the synthetic rationale, explore the structure-activity relationships (SAR) that govern their therapeutic potential, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the cinnoline framework.

The Cinnoline Scaffold: A Foundation for Drug Discovery

Cinnoline, or 1,2-benzodiazine, is a heterocyclic aromatic compound first discovered in 1883.[5] Its structure, featuring a fused benzene and pyridazine ring, makes it a bioisostere of other important pharmacophores like quinoline, which is the core of numerous antibacterial and anticancer drugs.[1] This similarity has inspired medicinal chemists to explore cinnoline derivatives as potential therapeutic agents.[3]

The substitution pattern on the cinnoline ring is critical for modulating biological activity. The 6-methyl-4-aryl substitution is of particular interest:

  • The 4-Aryl Group: This large substituent provides a key interaction point with biological targets. Modifications to the aryl ring (e.g., adding electron-withdrawing or electron-donating groups) can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

  • The 6-Methyl Group: Substitution at this position can influence the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design.

This guide will explore how these structural features contribute to the diverse biological profile of this specific class of cinnolines.

Synthesis of 6-Methyl-4-Aryl Cinnolines: A Strategic Overview

The construction of the 6-methyl-4-aryl cinnoline scaffold is typically achieved through intramolecular cyclization reactions. One of the most common and effective methods involves the acid-mediated cyclization of appropriately substituted hydrazones.[1] This approach offers a versatile route to a wide range of derivatives.

G cluster_0 Synthetic Pathway A Substituted Hydrazonoyl Chloride C Intermediate Amidrazone A->C + B (Triethylamine) B N-Aryl Piperazine D 6-Methyl-4-Aryl Substituted Cinnoline C->D  Intramolecular Cyclization  (Polyphosphoric Acid)

Caption: A generalized workflow for the synthesis of 3-(piperazin-1-yl)cinnolines.[1]

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes a representative synthesis of a 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline, adapted from established methodologies.[1]

Rationale: This multi-step synthesis begins with the formation of an amidrazone intermediate from a hydrazonoyl chloride and a substituted piperazine. The choice of triethylamine as a base is to neutralize the HCl generated during the reaction. The critical final step is the intramolecular cyclization, for which polyphosphoric acid (PPA) is an excellent dehydrating and cyclizing agent, promoting the ring closure to form the stable cinnoline core.

Materials:

  • Substituted hydrazonoyl chloride

  • N-aryl piperazine

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Amidrazone Formation:

    • To a stirred solution of the appropriate hydrazonoyl chloride (1 mmol) in absolute ethanol (20 mL), add triethylamine (0.14 mL, 1 mmol).

    • Add the corresponding N-substituted piperazine (1 mmol) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product (the amidrazone intermediate) by column chromatography.

  • Intramolecular Cyclization:

    • Add the purified amidrazone (1 mmol) to polyphosphoric acid (PPA, 10 mL).

    • Heat the mixture at 130-140°C for 4-6 hours, with continuous stirring.

    • Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water (100 mL).

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The solid product that precipitates is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 6-methyl-4-aryl substituted cinnoline derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anticancer Activity

Cinnoline derivatives have emerged as a promising class of anticancer agents, often acting through mechanisms analogous to their quinoline counterparts, such as the inhibition of critical enzymes involved in cancer cell proliferation and survival.[6][7]

Mechanistic Insights: Targeting Key Cancer Pathways

Research into related heterocyclic systems suggests that 6-methyl-4-aryl substituted cinnolines may exert their anticancer effects through several mechanisms:

  • Tyrosine Kinase Inhibition: Many anticancer drugs target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. Cinnoline scaffolds can be designed to fit into the ATP-binding pocket of these kinases, blocking their activity and downstream signaling pathways that promote cell growth.[8]

  • Topoisomerase I Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication. Inhibiting these enzymes leads to DNA damage and triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][9] Substituted dibenzo[c,h]cinnolines have shown potent topoisomerase I-targeting activity.[9]

G cluster_0 EGFR Signaling Pathway Inhibition cluster_1 Cell Membrane Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR P P EGFR->P Cinnoline 6-Methyl-4-Aryl Cinnoline Cinnoline->EGFR Inhibition ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., RAS-MAPK) P->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential mechanism of action via EGFR tyrosine kinase inhibition.

Structure-Activity Relationship (SAR)

For related quinoline and cinnoline scaffolds, the following SAR trends have been observed:

  • Aryl Substituents: The presence of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) on the 4-aryl ring can significantly modulate cytotoxic potency.[2][10]

  • Lipophilicity: Increased lipophilicity often correlates with enhanced anticancer activity, potentially due to improved cell membrane penetration.[10]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative cytotoxic activity data for substituted cinnoline and quinoline derivatives against human cancer cell lines, providing a benchmark for evaluation.

Compound ClassSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
CinnolineTriazepinocinnolineMCF-7 (Breast)0.049[8]
Dibenzo[c,h]cinnoline2,3-dimethoxy-8,9-methylenedioxyRPMI8402 (Leukemia)0.070[9]
CinnolineDihydrobenzo[h]cinnoline-5,6-dioneKB (Carcinoma)0.56[2]
Quinoline2-Aryl, 6-ChloroHeLa (Cervical)Varies[10]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and high-throughput method for determining a compound's IC₅₀ value.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (6-methyl-4-aryl cinnoline) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control.[10]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The structural analogy between cinnolines and quinolone antibiotics (e.g., ciprofloxacin) makes them attractive candidates for antimicrobial drug discovery.[12] Various substituted cinnolines have demonstrated potent activity against a range of bacterial and fungal pathogens.

Spectrum and Mechanism of Action
  • Antibacterial Activity: Cinnoline derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][12] The likely mechanism of action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, similar to quinolone antibiotics.[13]

  • Antifungal Activity: Moderate to good activity has been reported against fungal strains like Candida albicans and Aspergillus niger.[12][14]

Structure-Activity Relationship (SAR)

A consistent finding in the literature is the enhanced antimicrobial potency of halogen-substituted cinnolines.[5][12] Chloro, bromo, and fluoro substituents on the aryl ring or the cinnoline core often lead to a significant increase in both antibacterial and antifungal activity.[5][12]

Data Presentation: Antimicrobial Potency

The following table summarizes the antimicrobial activity of representative substituted cinnolines, typically measured as the Minimum Inhibitory Concentration (MIC).

Compound ClassSubstitution PatternOrganismMIC (µg/mL)Reference
Cinnoline Sulphonamidep-chloroS. aureusModerate-Good[12]
Cinnoline Sulphonamidem-chloroE. coliGood[12]
Cinnoline Sulphonamideo-fluoroC. albicansGood[12]
Cinnoline ImidazoleChloro-substitutedA. nigerGood[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[15] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. It is more quantitative than agar diffusion methods and allows for the testing of a large number of compounds simultaneously.[15]

G cluster_0 Antimicrobial Screening Workflow A Prepare Serial Dilutions of Cinnoline Compound in 96-well Plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate Plate at 37°C for 18-24 hours B->C D Visually Inspect Wells for Turbidity (Growth) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for the broth microdilution method to determine MIC.

Materials:

  • Test compound (6-methyl-4-aryl cinnoline)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 8739)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate over a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Cinnoline derivatives have been investigated for their potential to modulate this process, showing promise as anti-inflammatory agents.[5][14]

Mechanistic Insights

The anti-inflammatory effects of cinnoline derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade. For example, some pyrazolo[4,3-c]cinnoline derivatives have been designed as dual-acting agents that may inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[2][16]

Structure-Activity Relationship (SAR)

For anti-inflammatory activity, the electronic properties of the substituents on the aryl ring are crucial:

  • Electron-Donating Groups: Cinnolines bearing electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl moiety have been shown to exhibit the highest anti-inflammatory activity.[2][16]

  • Halogen Substitution: As with antimicrobial activity, halogen-substituted cinnolines, particularly those with chloro-substituents, often display potent anti-inflammatory effects.[5][14]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The following table presents typical results from an in vivo anti-inflammatory screening model.

Compound ClassSubstitution Pattern% Inhibition of Paw EdemaReference
Cinnoline PyrazoleChloro-substitutedGood[5]
Cinnoline PyrazoleFluoro-substitutedGood[5]
Cinnoline ImidazoleChloro-substitutedGood[14]

% Inhibition is calculated relative to the edema induced in the control group.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely used and well-validated in vivo assay for screening acute anti-inflammatory activity.[14][17] Injection of carrageenan into the rat's paw induces a localized, acute inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[18]

G cluster_0 In Vivo Anti-inflammatory Screening A Administer Test Compound (e.g., Cinnoline) or Vehicle to Rats (Oral or IP) B After 1 hour, Inject Carrageenan into the Sub-plantar Region of the Right Hind Paw A->B C Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours Post-Carrageenan B->C D Calculate % Inhibition of Edema Compared to Vehicle Control Group C->D

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Wistar rats (150-200g)

  • Test compound (6-methyl-4-aryl cinnoline)

  • Standard drug (e.g., Phenylbutazone or Indomethacin)

  • Vehicle (e.g., 2% gum acacia suspension)

  • 1% w/v Carrageenan solution in normal saline

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group, and one or more test compound groups.

  • Dosing: Administer the test compound and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test and standard drugs relative to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 6-methyl-4-aryl substituted cinnoline scaffold is a versatile and promising platform for the development of new therapeutic agents. The available evidence, supported by extensive research on related cinnoline and quinoline structures, highlights their significant potential in oncology, infectious diseases, and inflammatory disorders.

The key to unlocking their full potential lies in systematic structure-activity relationship studies. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to refine potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their biological effects to enable rational drug design.

  • Pharmacokinetic and Toxicity Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead compounds to assess their drug-likeness and safety for potential clinical development.

By integrating synthetic chemistry, biological screening, and mechanistic studies, the research community can continue to advance 6-methyl-4-aryl substituted cinnolines from promising scaffolds to clinically valuable therapeutics.

References

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  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • Mishra, P., et al. (2015). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences.
  • Alexander, J. A., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Saczewski, J., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules.
  • Mishra, P., et al. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.
  • Mishra, P., et al. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmacology and Toxicological Studies.
  • Advanced in vivo inflammation & immunology models.
  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. (2023). Journal of Chemical and Pharmaceutical Research.
  • Wang, S., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging.
  • Anticancer Activity of Quinoline Derivatives; An Overview.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Saczewski, J., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI.
  • Screening Models of Anti-Inflammatory Drugs.
  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • Awad, E. D., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.
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  • Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol. (2025). BenchChem.
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  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Microbiology.
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Crown Bioscience.
  • Al-Ostath, A., et al. (2021). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
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  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (2022).
  • Different methods for cinnolines synthesis. (No date).
  • Efficient method for the synthesis of novel methyl 4-cinnolinecarboxylate. (2022).
  • Bakulev, V. A., et al. (2019). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. Molecules.
  • Examples of biologically active cinnolines. (No date).
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (No date).
  • Bakulev, V. A., et al. (2019). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. Semantic Scholar.

Sources

Foundational

Pharmacological Potential of 4-Aryl-Cinnoline Derivatives: A Technical Guide for Drug Discovery

Abstract The cinnoline scaffold, a 1,2-diazanaphthalene heterocyclic system, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities includi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold, a 1,2-diazanaphthalene heterocyclic system, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on the burgeoning potential of 4-aryl-substituted cinnoline derivatives, a chemical class poised for significant therapeutic development. Particular attention is given to the structural and electronic implications of substituting an aryl moiety, such as a 4-methylphenyl (p-tolyl) group, at the C4 position. We will explore rational synthetic strategies, delve into key mechanisms of action against validated biological targets, present gold-standard experimental protocols for efficacy evaluation, and discuss the critical structure-activity relationships (SAR) that guide future drug design. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel small-molecule therapeutics.

The Cinnoline Scaffold: A Foundation of Therapeutic Promise

Cinnoline is a bicyclic aromatic heterocycle isomeric to quinoline and isoquinoline.[1] Its unique arrangement of two adjacent nitrogen atoms within the pyridazine ring creates a distinct electronic profile that influences its ability to interact with biological macromolecules. The cinnoline nucleus is a versatile pharmacophore, and modifications at its various positions have yielded compounds with a wide array of biological activities, from the antibacterial agent Cinoxacin to derivatives with potent anti-inflammatory and antitumor properties.[2][4][5] The strategic importance of the C4 position as a key vector for derivatization forms the central thesis of this guide.

The Strategic Importance of C4-Aryl Substitution

The introduction of an aryl group at the C4 position of the cinnoline ring system is a critical design strategy in modern medicinal chemistry. This substitution provides a rigid scaffold to project functionalities into three-dimensional space, enabling precise interactions with target proteins.

Key Advantages of C4-Aryl Substitution:

  • Modulation of Electronic Properties: The nature of the substituent on the aryl ring (e.g., electron-donating like the methyl group in 4-methylphenyl, or electron-withdrawing like a halogen) can fine-tune the electron density of the entire cinnoline system, impacting target binding affinity and pharmacokinetic properties.

  • Steric Influence: The aryl group provides steric bulk that can enhance selectivity for a specific target by exploiting unique features of the binding pocket.

  • Vector for Further Functionalization: The aryl ring itself can be further substituted to optimize solubility, metabolic stability, and target engagement.

The 4-(4-methylphenyl) substitution is of particular interest. The methyl group is a weak electron-donating group that can enhance metabolic stability by blocking potential sites of oxidation and can engage in favorable hydrophobic interactions within a target's binding site.

Synthetic Strategies for 4-Aryl-Cinnoline Derivatives

The construction of the 4-aryl-cinnoline scaffold is typically achieved through intramolecular cyclization reactions. A common and effective method is the acid-catalyzed cyclization of a 1-(2-arylhydrazono) precursor, often mediated by polyphosphoric acid (PPA).[1] This approach allows for the convergent synthesis of a diverse library of derivatives.

General Synthesis Workflow

The following diagram illustrates a representative workflow for the synthesis of 4-aryl-cinnoline derivatives.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Functionalization (Optional) A Substituted Aniline B Sodium Nitrite, HCl (Diazotization) A->B C Aryl Diazonium Salt B->C E Arylhydrazono Precursor C->E Coupling D Active Methylene Compound (e.g., β-ketoester) D->E F Arylhydrazono Precursor G Polyphosphoric Acid (PPA) Heat F->G Richter-type Cyclization H 4-Aryl-Cinnolin-3-ol Derivative G->H Richter-type Cyclization I 4-Aryl-Cinnolin-3-ol Derivative J POCl3 or SOCl2 I->J K 3-Chloro-4-Aryl-Cinnoline J->K M Diverse 4-Aryl-Cinnoline Analogs K->M Nucleophilic Substitution L Nucleophile (e.g., Amine) L->M

Caption: General synthetic workflow for 4-aryl-cinnoline derivatives.

Experimental Protocol: Synthesis of 4-(4-methylphenyl)-3-cinnolinol

This protocol describes a representative synthesis via PPA-mediated cyclization.

  • Diazotization of 4-methylaniline:

    • Dissolve 4-methylaniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.

    • Stir the resulting solution for 15 minutes at 0-5°C.

  • Coupling Reaction:

    • In a separate flask, dissolve ethyl benzoylacetate (10 mmol) in ethanol (20 mL) and cool to 0°C.

    • Slowly add the cold diazonium salt solution to the ethyl benzoylacetate solution with vigorous stirring.

    • Add a cold solution of sodium acetate (20 mmol) in water (15 mL) to maintain a pH of 4-5, which is optimal for the coupling reaction.

    • Stir the reaction mixture at 0-5°C for 2 hours. The product, an arylhydrazono ester, will precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Intramolecular Cyclization:

    • Add the dried arylhydrazono ester (5 mmol) to polyphosphoric acid (20 g). PPA serves as both the acidic catalyst and the reaction medium.

    • Heat the mixture to 120-130°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and pour it onto crushed ice (100 g) with stirring.

    • Neutralize the acidic solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.

    • Collect the crude product by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from ethanol to yield 4-(4-methylphenyl)-3-cinnolinol.

Pharmacological Potential: A Multi-faceted Analysis

The 4-aryl substitution pattern makes these cinnoline derivatives prime candidates for targeting well-defined binding pockets in enzymes, particularly kinases, and receptors involved in major disease pathways.

Anticancer Potential: Targeting Kinase Signaling

A primary and highly promising application for 4-aryl-cinnoline derivatives is in oncology, specifically as inhibitors of protein kinases that drive tumor growth and angiogenesis.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated target in anti-angiogenic therapy.[7][8][9] The 4-aryl-cinnoline scaffold is structurally analogous to many known Type II kinase inhibitors that bind to the ATP-binding site.

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[8] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. 4-Aryl-cinnoline derivatives are hypothesized to act as ATP-competitive inhibitors, blocking the autophosphorylation of VEGFR-2 and thereby halting the entire signaling cascade.

G VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Block Inhibition PI3K PI3K/AKT Pathway Dimer->PI3K RAS RAS/RAF/MEK/ERK Pathway Dimer->RAS Cinnoline 4-Aryl-Cinnoline Derivative Cinnoline->Dimer Blocks ATP Binding Angiogenesis Angiogenesis Apoptosis Apoptosis Block->Apoptosis Promotes Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration PI3K->Migration RAS->Proliferation RAS->Migration Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Proposed mechanism of VEGFR-2 inhibition by 4-aryl-cinnolines.

While data for 4-aryl-cinnolines is emerging, SAR from analogous quinoline and quinazoline kinase inhibitors is highly instructive.[10][11]

PositionSubstituent TypePredicted Impact on Kinase InhibitionRationale
Aryl Ring (C4) Small, lipophilic (e.g., -CH₃, -Cl)Increase Potency Fills hydrophobic pocket near the ATP-binding site. The methyl group of a 4-methylphenyl substituent is ideal for this.
Aryl Ring (C4) Hydrogen bond donor/acceptorIncrease Potency/Selectivity Forms key interactions with the "hinge region" of the kinase.
Cinnoline C6/C7 Small, polar groups (e.g., -OCH₃)Improve Solubility/PK Can enhance pharmacokinetic properties without disrupting core binding.
Cinnoline N1 AlkylationModulate Potency Can alter the orientation in the binding pocket; often explored for lead optimization.

This protocol quantifies the direct inhibitory effect of a compound on enzyme activity.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent-labeled ATP analog.

    • Test compounds (e.g., 4-(4-methylphenyl)cinnoline derivatives) dissolved in DMSO.

    • Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT).

    • 96-well microtiter plates.

    • Phosphocellulose paper or specific capture plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase reaction buffer. A typical concentration range is 1 nM to 100 µM. This broad range is essential to determine the IC₅₀ value accurately.

    • To each well of the microtiter plate, add 10 µL of the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 20 µL of ATP solution (containing a spike of [γ-³²P]ATP). The final ATP concentration should be at or near its Km for the enzyme to ensure competitive binding can be accurately measured.

    • Incubate the plate at 30°C for 30-60 minutes. The reaction time must be within the linear range of the assay.

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unused [γ-³²P]ATP will not.

    • Wash the paper extensively with phosphoric acid to remove unincorporated radioactivity.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases. Cinnoline derivatives have shown the ability to suppress inflammatory responses.[3][12] The mechanism often involves the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[13]

This cellular assay is a primary screen for anti-inflammatory activity.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the 4-aryl-cinnoline derivatives for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

  • Measurement of Nitric Oxide (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) to each well and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 10 minutes. A purple color will develop in the presence of nitrite.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Self-Validation Check: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) on the cells to ensure that the reduction in NO is due to anti-inflammatory activity and not cytotoxicity.

Antimicrobial Potential

The cinnoline scaffold is present in antibacterial agents, and novel derivatives continue to be explored to combat antimicrobial resistance.[2][5][14]

This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.

  • Preparation:

    • Prepare a stock solution of the 4-aryl-cinnoline derivative in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the compound.

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The result can be confirmed by adding a growth indicator like resazurin, which changes color in the presence of viable cells.

Future Perspectives and Drug Development

The 4-aryl-cinnoline scaffold is a highly promising platform for the development of novel therapeutics. The immediate future lies in synthesizing and screening a diverse library of these compounds to build a robust SAR dataset. For promising lead compounds, the focus will shift to:

  • Lead Optimization: Fine-tuning the aryl substitution to maximize potency and selectivity while minimizing off-target effects.

  • Pharmacokinetic Profiling: Evaluating ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure the compounds have suitable drug-like characteristics.

  • In Vivo Efficacy: Testing optimized compounds in relevant animal models of cancer, inflammation, or infection to validate their therapeutic potential.

Conclusion

4-Aryl-cinnoline derivatives, including those with the 4-methylphenyl substituent, represent a compelling and underexplored area of medicinal chemistry. Their structural suitability for targeting key enzymes like protein kinases provides a strong rationale for their development as anticancer agents. Furthermore, their demonstrated potential in anti-inflammatory and antimicrobial applications underscores the versatility of this scaffold. The synthetic accessibility and potential for multi-faceted pharmacological activity position 4-aryl-cinnolines as a valuable starting point for the discovery of next-generation therapeutics.

References

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Exploratory

The Structure-Activity Relationship of 6-Methylcinnoline Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-methylcinnoline analogs. By dissecting the influence of substituents at various positions on the cinnoline core and considering bioisosteric modifications of the crucial 6-methyl group, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide the rational design of novel therapeutics. This document synthesizes current knowledge, offers insights into the causal relationships between chemical structure and biological function, and provides detailed experimental protocols for the evaluation of these promising compounds.

Introduction: The Cinnoline Scaffold and the Significance of the 6-Methyl Group

Cinnoline, or 1,2-diazanaphthalene, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of drug discovery.[1] Its derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The versatility of the cinnoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.

The 6-position of the cinnoline nucleus is of particular strategic importance. Substitutions at this position have been shown to significantly modulate the biological activity of related heterocyclic systems like quinolines and quinazolines.[4][5] The presence of a methyl group at this position, creating the 6-methylcinnoline core, offers a key anchoring point for further structural modifications and can influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Understanding the SAR of this specific analog class is therefore crucial for the development of potent and selective therapeutic agents.

General Synthetic Methodologies for 6-Methylcinnoline Analogs

The synthesis of the 6-methylcinnoline scaffold and its derivatives can be achieved through various established organic chemistry reactions. A common and adaptable approach involves the cyclization of appropriately substituted ortho-aminoaryl precursors.

Friedel-Crafts Acylation and Cyclization

A versatile method for the synthesis of substituted cinnolines involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by cyclization. For 6-methylcinnoline analogs, the synthesis can commence from a substituted p-toluidine derivative.

Experimental Protocol: Synthesis of a 6-Methylcinnoline Analog

Step 1: Acylation of N-(4-methylphenyl)acetamide

  • To a stirred solution of N-(4-methylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq) at 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization and Cinnoline Ring Formation

  • Dissolve the purified acylated intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution for cyclization (e.g., a heated solution of a suitable cyclizing agent).

  • Slowly add the cold diazonium salt solution to the heated cyclization mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final 6-methylcinnoline analog by column chromatography or recrystallization.[6]

Structure-Activity Relationship (SAR) Analysis of 6-Methylcinnoline Analogs

The biological activity of 6-methylcinnoline analogs can be systematically modulated by introducing various substituents at different positions of the cinnoline ring and by modifying the 6-methyl group itself. The following sections delineate the anticipated SAR based on established principles from related heterocyclic systems, particularly quinolines, which often serve as a predictive model for cinnoline behavior.

Substitutions on the Benzene Ring (Positions 5, 7, and 8)

Modifications on the benzene portion of the 6-methylcinnoline core can significantly impact potency and selectivity.

  • Position 5: Introduction of small, electron-withdrawing groups such as halogens (F, Cl) or a cyano group at the 5-position is predicted to enhance activity, particularly in the context of kinase inhibition. This is often attributed to favorable interactions with the hinge region of the kinase ATP-binding pocket.

  • Position 7: Substitution at the 7-position with hydrogen bond donors or acceptors (e.g., -OH, -NH2, -OCH3) can lead to improved potency by forming specific interactions with the target protein. The size and polarity of the substituent are critical factors.

  • Position 8: Due to potential steric hindrance with the adjacent nitrogen at position 1, bulky substituents at the 8-position are generally disfavored. However, small, lipophilic groups may be tolerated and could influence the overall pharmacokinetic properties of the molecule.

Substitutions on the Pyridazine Ring (Positions 3 and 4)

The pyridazine ring offers key points for modification that can dramatically alter the pharmacological profile of 6-methylcinnoline analogs.

  • Position 3: The 3-position is often a vector for introducing larger side chains that can extend into the solvent-exposed region of a binding pocket. The nature of this substituent can influence solubility and cell permeability. Aromatic or heteroaromatic rings at this position can engage in pi-stacking interactions.

  • Position 4: The 4-position is critical for activity in many kinase inhibitors. A hydrogen bond donor, such as an amino or hydroxyl group, at this position can form a crucial interaction with the kinase hinge region. The nature of the substituent on this group (e.g., anilinoquinazolines) can be further optimized to enhance potency and selectivity.[7]

Modification of the 6-Methyl Group: Bioisosteric Replacement

The 6-methyl group itself is a key determinant of the molecule's properties and a prime candidate for bioisosteric replacement to fine-tune its characteristics.[8]

  • Fluorination: Replacing one or more hydrogens of the methyl group with fluorine to form -CH2F, -CHF2, or -CF3 can have profound effects.[8] The trifluoromethyl group (-CF3) is a common bioisostere for a methyl group and can enhance metabolic stability and binding affinity due to its electron-withdrawing nature and ability to participate in favorable orthogonal multipolar interactions.

  • Other Small Alkyl Groups: Replacing the methyl group with slightly larger alkyl groups like ethyl or isopropyl can probe for additional hydrophobic interactions in the target's binding pocket. However, this may also increase steric hindrance.

  • Polar Groups: Substitution of the methyl group with small polar functionalities like -CH2OH or -CH2NH2 can improve aqueous solubility and introduce new hydrogen bonding opportunities.

The following diagram illustrates the key SAR trends for 6-methylcinnoline analogs.

SAR_of_6_Methylcinnoline_Analogs cluster_core 6-Methylcinnoline Core cluster_modifications Structural Modifications cluster_effects Predicted Effects on Activity Core 6-Methylcinnoline Benzene_Ring Benzene Ring (Positions 5, 7, 8) Core->Benzene_Ring Substitution Pyridazine_Ring Pyridazine Ring (Positions 3, 4) Core->Pyridazine_Ring Substitution Methyl_Group 6-Methyl Group (Bioisosteric Replacement) Core->Methyl_Group Modification Benzene_Effects Modulation of Potency and Selectivity - 5-position: Small EWGs enhance activity - 7-position: H-bond donors/acceptors improve potency - 8-position: Bulky groups are disfavored Benzene_Ring->Benzene_Effects Pyridazine_Effects Influence on Binding and Solubility - 3-position: Larger side chains for solvent exposure - 4-position: H-bond donors for kinase hinge interaction Pyridazine_Ring->Pyridazine_Effects Methyl_Effects Fine-tuning of Physicochemical Properties - Fluorination: Enhances metabolic stability and binding - Small alkyls: Probe hydrophobic pockets - Polar groups: Improve solubility Methyl_Group->Methyl_Effects

Caption: Key SAR trends for 6-methylcinnoline analogs.

Experimental Protocols for Biological Evaluation

The biological evaluation of 6-methylcinnoline analogs typically involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Many cinnoline derivatives have shown promise as kinase inhibitors.[7] A common method to assess their inhibitory activity is a luminescence-based assay that measures ATP consumption.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (specific to the target kinase)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 6-Methylcinnoline analog stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 6-methylcinnoline analogs in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the purified target kinase to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (at a concentration near the Km for the specific kinase).

  • Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Cellular Cytotoxicity Assay (MTT Assay)

To assess the effect of the 6-methylcinnoline analogs on cell viability and proliferation, a standard MTT assay can be performed.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-Methylcinnoline analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 6-methylcinnoline analogs in the cell culture medium. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3][9]

The following diagram illustrates a typical workflow for the biological evaluation of 6-methylcinnoline analogs.

Biological_Evaluation_Workflow Start Synthesized 6-Methylcinnoline Analogs Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Kinase_Assay Cytotoxicity_Assay Cellular Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Identification of Lead Compounds Lead_Optimization->End

Caption: Workflow for the biological evaluation of 6-methylcinnoline analogs.

Future Perspectives

The exploration of the SAR of 6-methylcinnoline analogs is a promising avenue for the discovery of novel therapeutic agents. Future research efforts should focus on:

  • Target Identification and Selectivity Profiling: Identifying the specific molecular targets of active 6-methylcinnoline analogs and assessing their selectivity across a panel of related proteins (e.g., a kinome scan) will be crucial for understanding their mechanism of action and potential off-target effects.

  • In Vivo Efficacy Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of 6-methylcinnoline analogs with diverse substitution patterns will further refine the SAR and potentially lead to the discovery of compounds with improved properties.

  • Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of new analogs and provide insights into their binding modes.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of the 6-methylcinnoline scaffold.

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Foundational

Literature review on 4-aryl cinnoline synthesis and bioactivity

An In-Depth Technical Guide to the Synthesis and Bioactivity of 4-Aryl Cinnolines Introduction: The Cinnoline Scaffold in Modern Drug Discovery Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Bioactivity of 4-Aryl Cinnolines

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to other bioactive heterocycles like quinoline and isoquinoline has inspired decades of synthetic exploration.[2][3] Among its many derivatives, those bearing an aryl substituent at the 4-position have garnered significant attention from the scientific community. The 4-aryl motif often serves as a crucial pharmacophore, enabling these molecules to interact with a diverse array of biological targets with high affinity and specificity.

This has led to the discovery of 4-aryl cinnoline derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5][6] The dysregulation of cellular signaling pathways is a hallmark of many human diseases, and 4-aryl cinnolines have emerged as promising modulators of key enzymes within these pathways, such as protein kinases.[4][7]

This technical guide offers a comprehensive review for researchers, scientists, and drug development professionals. It delves into the principal synthetic methodologies for constructing the 4-aryl cinnoline core, explaining the mechanistic rationale behind these powerful chemical transformations. Furthermore, it provides an in-depth analysis of their biological activities, focusing on key therapeutic areas and elucidating the structure-activity relationships (SAR) that govern their potency and selectivity.

Part 1: Core Synthetic Strategies for 4-Aryl Cinnolines

The construction of the 4-aryl cinnoline framework can be achieved through various synthetic routes. While classical cyclization methods laid the groundwork, modern palladium-catalyzed cross-coupling reactions have become the cornerstone for the efficient and modular synthesis of these compounds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most powerful and versatile method for forging the critical C4-Aryl bond on the cinnoline nucleus. This reaction involves the coupling of a 4-halo-cinnoline (typically chloro- or bromo-) with an arylboronic acid or its ester equivalent, catalyzed by a palladium(0) complex.[8][9]

Causality and Mechanistic Insight

The efficacy of the Suzuki coupling lies in its well-defined, reliable catalytic cycle and its remarkable tolerance for a wide range of functional groups on both coupling partners. This allows for the late-stage introduction of diverse aryl moieties, a highly desirable feature in drug discovery for building structure-activity relationships.

The catalytic cycle proceeds through three key steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-cinnoline, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the cinnoline and the aryl group) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Halo-Cinnoline (Ar-X) pd_intermediate Ar-Pd(II)-X (Cinnoline-Pd-Halide) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar' transmetalation->pd_aryl_intermediate boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (4-Aryl Cinnoline) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 4-aryl-cinnoline from a 4-chloro-cinnoline precursor.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-cinnoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a combination of a palladium source like Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water. The solvent choice is critical for dissolving the reagents and facilitating the reaction phases.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (commonly 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl cinnoline.

Friedel-Crafts and Related Cyclization Reactions

Classical methods often rely on intramolecular cyclization reactions to form the cinnoline core. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for this purpose.[11][12] For instance, an aluminum chloride-catalyzed synthesis of 4-benzyl cinnolines from aryl hydrazones has been reported, which proceeds via an electrophilic aromatic substitution mechanism.[13]

Another powerful approach is the cascade annulation of readily available starting materials. A recently developed method involves the reaction of enaminones with aryl diazonium tetrafluoroboronates, which proceeds without any catalyst to efficiently produce diverse 3-acyl-4-aryl-cinnolines.[14][15] This highlights a shift towards more atom-economical and environmentally benign synthetic strategies.

Part 2: The Diverse Bioactivity of 4-Aryl Cinnolines

The introduction of an aryl group at the C4-position of the cinnoline scaffold unlocks a remarkable range of biological activities. These compounds have been shown to interact with various enzymes and receptors, making them attractive candidates for treating a multitude of diseases.

Anticancer Activity: Targeting Kinase Signaling

One of the most promising therapeutic applications of 4-aryl cinnolines is in oncology.[6] Many derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[1][7]

PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node in cancer cell signaling. Its hyperactivation is a common event in many human tumors. A series of cinnoline derivatives have been discovered as potent PI3K inhibitors, displaying nanomolar inhibitory activities.[7] These compounds effectively block the signaling cascade, leading to the inhibition of tumor cell proliferation.[1]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 4-Aryl Cinnoline Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a 4-aryl cinnoline derivative.[1]
Table 1: Antiproliferative Activity of a Representative Cinnoline PI3K Inhibitor
Cell LineCancer TypeIC₅₀ (µM)[1][7]
HCT116Colon Carcinoma0.264
A549Lung Carcinoma2.04
MCF-7Breast Adenocarcinoma1.14
Other Anticancer Targets

Beyond PI3K, 4-aryl cinnoline derivatives have been investigated as inhibitors of other crucial kinases implicated in cancer and autoimmune disorders, such as:

  • Bruton's Tyrosine Kinase (BTK): A key component in B-cell receptor signaling, making it an attractive target for autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.[4][5][16]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of LRRK2 is being explored as a potential treatment for Parkinson's disease.[4]

Anti-inflammatory and Antimicrobial Activities

The cinnoline scaffold is a versatile pharmacophore that extends beyond oncology.

Anti-inflammatory Properties

Chronic inflammation is a driver of many diseases. Cinnoline derivatives have been evaluated as inhibitors of human neutrophil elastase (HNE), an enzyme linked to inflammatory disorders.[4][16] Additionally, compounds bearing a pyrazoline ring fused to the cinnoline core have shown significant anti-inflammatory activity, with structure-activity studies indicating that electron-donating groups on the aryl moiety enhance this effect.[2][4] Some derivatives have demonstrated good anti-inflammatory and analgesic activity with reduced gastric irritation compared to standard drugs like naproxen.[2][17]

Antimicrobial and Antifungal Effects

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Cinnoline derivatives have displayed promising activity against a panel of both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[2][4][18] Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents on the phenyl group can increase antibacterial activity.[4] Certain 3-(piperazin-1-yl)cinnolines have also shown antifungal activity against Candida species.[3]

Part 3: Key Experimental Protocols

To ensure this guide is of practical value, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of a representative 4-aryl cinnoline derivative.

Protocol 2: General Workflow for Synthesis and Evaluation
Caption: General experimental workflow for the synthesis and biological evaluation of 4-aryl cinnoline derivatives.[1]
Protocol 3: In Vitro PI3K Enzyme Inhibitory Assay (Kinase-Glo®)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PI3K enzyme.[1] The luminescent signal produced is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 4-aryl cinnoline test compound in 100% DMSO. Create a series of dilutions at various concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific PI3K enzyme isoform, and the diluted cinnoline derivative. Include control wells with DMSO only (no inhibition) and wells without enzyme (background).

  • Reaction Initiation: Add a mixture of ATP and the substrate (e.g., PIP2) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by generating a luminescent signal.

  • Luminescence Measurement: After a short incubation (approx. 10 minutes), measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The 4-aryl cinnoline scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The development of robust synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has made a vast chemical space accessible for exploration. This has led to the identification of potent and selective modulators of key biological targets in oncology, inflammation, and infectious diseases.

The journey, however, is far from over. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing even more efficient, sustainable, and stereoselective methods for their synthesis.

  • Exploring New Biological Space: Screening 4-aryl cinnoline libraries against novel targets to uncover new therapeutic applications.

  • Lead Optimization: Utilizing computational chemistry and detailed SAR studies to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, paving the way for their advancement into clinical trials.

The versatility and proven bioactivity of 4-aryl cinnolines ensure that they will remain a focal point of medicinal chemistry research for years to come, holding the promise of delivering next-generation therapeutics for a range of unmet medical needs.

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Exploratory

A Technical Guide to the Medicinal Chemistry of 1,2-Benzodiazine (Cinnoline) Derivatives

This guide provides an in-depth exploration of the medicinal chemistry applications of 1,2-benzodiazine, commonly known as cinnoline, derivatives. Designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of 1,2-benzodiazine, commonly known as cinnoline, derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights, focusing on synthetic strategies, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols.

Introduction: The Cinnoline Scaffold in Drug Discovery

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[1][2] This scaffold is an isostere of other important pharmacophores like quinoline and isoquinoline, granting it a privileged status in medicinal chemistry.[3][4] While the first natural cinnoline derivative was not isolated until 2011, synthetic derivatives have been the subject of extensive research for decades due to their vast therapeutic potential.[2][5]

The arrangement of the two adjacent nitrogen atoms in the cinnoline core imparts unique electronic and steric properties, enabling these molecules to interact with a wide array of biological targets, including enzymes and receptors.[2][3] Consequently, cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][6] This guide delves into the core aspects of cinnoline medicinal chemistry, providing the technical foundation required to design and evaluate novel therapeutic agents based on this versatile scaffold.

Synthetic Strategies for the Cinnoline Core

The construction of the cinnoline ring system is a critical step in the development of new derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several classical and modern methods have been established.

Classical Cyclization Reactions

The Richter Cinnoline Synthesis: This reaction involves the cyclization of a diazotized o-alkynyl aniline. The process typically yields 4-hydroxycinnoline or 4-halocinnoline derivatives, which can be further modified.[1] The reaction proceeds through an intramolecular cyclization of the diazonium salt onto the alkyne moiety.

The Widman-Stoermer Synthesis: This is one of the most versatile and widely used methods for preparing 3- and 4-substituted cinnolines.[5][7] It involves the diazotization of a 2-(alken-1-yl)aniline, which undergoes spontaneous cyclization at room temperature.[5][8] The key to this method's success is the presence of a substituent on the α-carbon of the vinyl group, which facilitates the ring closure.[8]

The Borsche–Herbert Synthesis: A modification of the Widman-Stoermer synthesis, this method utilizes the diazotization of o-aminoacetophenones to form 4-hydroxycinnolines, which are valuable intermediates for further functionalization.[9]

A Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of cinnoline derivatives, a process central to medicinal chemistry research.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation Start Select Starting Materials (e.g., Substituted Anilines) Synth Chemical Synthesis (e.g., Widman-Stoermer) Start->Synth Workup Reaction Workup & Crude Isolation Synth->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Struct Structural Confirmation (NMR, MS, IR) Purify->Struct Purity Purity Analysis (HPLC, Elemental Analysis) Struct->Purity InVitro In Vitro Screening (e.g., MTT, MIC Assays) Purity->InVitro SAR SAR Analysis & Lead Optimization InVitro->SAR InVivo In Vivo Studies (Animal Models) SAR->InVivo

Caption: General workflow from synthesis to biological evaluation of cinnoline derivatives.

Therapeutic Applications and Biological Activities

Cinnoline derivatives have been investigated for a multitude of therapeutic applications, driven by their ability to modulate various biological pathways.

Anticancer Activity

The development of novel anticancer agents is a primary focus for cinnoline research. These compounds exert their effects through several mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][10]

Mechanism of Action: Kinase Inhibition A significant number of cinnoline derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cascade for cell growth and survival, and its inhibition is a validated anticancer strategy.[11][12] Certain cinnoline derivatives have shown potent, nanomolar inhibitory activity against PI3K isoforms.[11][13]

The diagram below illustrates the simplified PI3K/Akt signaling pathway and the point of intervention for cinnoline-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor Cinnoline Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway inhibited by a cinnoline derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For cinnoline-based PI3K inhibitors, specific substitutions on the core structure have been shown to be critical for activity.

Table 1: Antiproliferative Activity of Representative Cinnoline-Based PI3K Inhibitors

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
25 HCT116 (Colon) 0.264 [11][13]
25 A549 (Lung) 2.04 [11][13]
25 MCF-7 (Breast) 1.14 [11][13]

| 7 (Triazepinocinnoline) | MCF-7 (Breast) | 0.049 |[10] |

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. Lower values indicate higher potency.

The data indicates that modifications to the cinnoline scaffold, such as the creation of fused ring systems (e.g., triazepinocinnoline), can dramatically enhance cytotoxic potency against cancer cell lines like MCF-7.[10]

Antimicrobial Activity

Infectious diseases pose a continuous global health threat, necessitating the discovery of new antimicrobial agents.[2] Cinnoline derivatives have demonstrated significant potential, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14] The well-known antibacterial drug Cinoxacin, used for urinary tract infections, features a fused cinnoline ring system, highlighting the scaffold's clinical relevance.[2]

Structure-Activity Relationship (SAR) for Antimicrobial Activity SAR studies have revealed that the nature and position of substituents on the cinnoline ring are key determinants of antimicrobial efficacy. For instance, the introduction of halogen atoms and sulphonamide moieties has been shown to enhance activity.

Table 2: Antibacterial Activity of Cinnoline Derivatives (Minimum Inhibitory Concentration in µg/mL)

Derivative Class Staphylococcus aureus Bacillus subtilis Escherichia coli Reference
7-Substituted 4-aminocinnoline-3-carboxamides 6.25 - 25 6.25 - 25 6.25 - 25 [14]
Halogenated Cinnoline-Sulphonamides Good Activity - Good Activity [14]
Cinnoline Derivative CN-7 - - 12.5 [15]

| Cinnoline Derivative CN-11 | - | - | 12.5 |[15] |

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. "Good Activity" indicates notable effects reported without specific MIC values in the source.

The presence of a carboxylic acid group (as in CN-7) or an electronegative chlorine atom (as in CN-11) can confer potent activity against E. coli.[15] This underscores the importance of systematic structural modification in optimizing antimicrobial properties.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Cinnoline derivatives have been explored as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[16][17] The COX-2 isoform is a key target for anti-inflammatory drugs, as its inhibition can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[16]

Certain pyrazolo[4,3-c]cinnoline derivatives have shown promising COX-2 inhibition and potent anti-inflammatory activity in vivo.[16] Docking studies have further elucidated how these molecules fit into the active site of the COX-2 enzyme, guiding further design efforts.[16]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures. These protocols are designed to be self-validating and serve as a practical starting point for researchers.

Protocol: Synthesis of 5-Nitrocinnoline from o-Aminoacetophenone

This multi-step synthesis is a practical example of building and functionalizing the cinnoline core, incorporating a Borsche-Herbert-type cyclization.[9]

Step 1: Synthesis of 4-Hydroxycinnoline

  • In a 250 mL three-necked flask, dissolve o-aminoacetophenone (10 g, 0.074 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).[9]

  • Cool the solution to 0-5 °C in an ice bath.[9]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 0.081 mol in 20 mL water) dropwise, keeping the temperature below 5 °C to form the diazonium salt.[9]

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.[9]

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80-90 °C for 2 hours to induce cyclization. A precipitate will form.[9]

  • Cool the mixture, filter the solid product, and wash with cold water and a small amount of cold ethanol.[9]

  • Dry the product under vacuum to yield 4-hydroxycinnoline.[9]

Step 2: Synthesis of Cinnoline (Dehydroxylation)

  • Suspend the 4-hydroxycinnoline (5 g, 0.034 mol) from Step 1 in 100 mL of water.[9]

  • Add zinc dust (10 g, 0.153 mol) portion-wise while stirring. The reaction is exothermic; maintain the temperature below 50 °C.[9]

  • After the zinc addition, heat the mixture to reflux for 4 hours.[9]

  • Cool the reaction mixture and filter to remove excess zinc.[9]

  • Extract the aqueous filtrate with dichloromethane (3 x 50 mL).[9]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude cinnoline.[9]

Step 3: Synthesis of 5-Nitrocinnoline (Nitration)

  • In a 100 mL flask, dissolve the cinnoline (2 g, 0.015 mol) from Step 2 in concentrated sulfuric acid (20 mL) at 0 °C.[9]

  • Add a cooled mixture of fuming nitric acid (1.5 mL) and concentrated sulfuric acid (5 mL) dropwise, maintaining the temperature between 0-5 °C.[9]

  • Stir for 1 hour at 0-5 °C after the addition is complete.[9]

  • Carefully pour the reaction mixture onto crushed ice.[9]

  • Neutralize the solution with a cold aqueous sodium hydroxide solution to precipitate the product.[9]

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-nitrocinnoline.[9]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standardized assay for quantifying the antibacterial potency of test compounds.[4][14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate DiluteCmpd Prepare Serial Dilutions of Cinnoline Compound in 96-Well Plate DiluteCmpd->Inoculate Controls Set Up Controls (Growth, Sterility) Controls->Inoculate Incubate Incubate Plate (37°C, 18-24 hours) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Read->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

  • Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Plate Preparation: Prepare a stock solution of the test cinnoline derivative in a suitable solvent (e.g., DMSO). In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[14][18]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control well, which contains only broth).[14]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[11][14]

Future Perspectives and Challenges

The cinnoline scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on several key areas:

  • Target Selectivity: For applications like cancer therapy, developing derivatives with high selectivity for specific kinase isoforms or other targets is crucial to minimize off-target effects and improve the therapeutic index.

  • Novel Mechanisms: Exploring new biological targets for cinnoline derivatives beyond established ones like kinases and topoisomerases could unlock novel therapeutic applications.

  • Pharmacokinetic Optimization: A significant challenge in drug development is optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Future work will need to focus on modifying the cinnoline scaffold to improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters.

  • Combinatorial Chemistry: The use of modern synthetic techniques, including combinatorial chemistry and high-throughput synthesis, can accelerate the generation of large libraries of cinnoline derivatives for screening, increasing the probability of identifying potent and selective drug candidates.

References

Click to expand
  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • Widman-Stoermer Synthesis. (n.d.). In Merck Index. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 9: Cinnolines. Thieme. Retrieved from [Link]

  • Organic Syntheses. (2010, May 7). Synthesis of Benzodiazines. Retrieved from [Link]

  • Yang, Y., & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Scribd. (n.d.). Methods For The Synthesis of Cinnolines. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3737.
  • ResearchGate. (2025, August 6). (PDF) Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

  • PubMed. (2021, September 15). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Retrieved from [Link]

  • ResearchGate. (2025, August 5). On The Chemistry of Cinnoline IV[1]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones | Request PDF. Retrieved from [Link]

  • PubMed. (2002, January 15). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Retrieved from [Link]

  • International Journal of Chemical Studies. (2018, June 21). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. Retrieved from [Link]

  • JOCPR. (2023, August 16). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Retrieved from [Link]

  • Bentham Science. (2023, February 15). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]

  • Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(3), 100727. [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • PubMed. (2019, October 11). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Retrieved from [Link]

  • Dovepress. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking study of a novel pyrazole-sulfonamide hybrid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ScienceDirect. (n.d.). A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. Retrieved from [Link]

  • Bentham Science. (2018, June 1). Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.

Sources

Foundational

In Silico Molecular Docking of 6-Methyl-4-(4-methylphenyl)cinnoline: Targeting DNA Gyrase B for Antibacterial Discovery

Topic: In Silico Molecular Docking Studies of 6-Methyl-4-(4-methylphenyl)cinnoline Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Molecular Docking Studies of 6-Methyl-4-(4-methylphenyl)cinnoline Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the exploration of novel heterocyclic scaffolds. The cinnoline nucleus (1,2-benzodiazine) has emerged as a bioisostere of quinoline, exhibiting potent antimicrobial efficacy.[1] This technical guide details the in silico molecular docking workflow for 6-Methyl-4-(4-methylphenyl)cinnoline , a specific derivative designed to exploit hydrophobic pockets within the DNA Gyrase B (GyrB) ATPase domain.

This guide moves beyond generic protocols, offering a causally grounded workflow that integrates Density Functional Theory (DFT) for ligand preparation, validated grid-box optimization, and mechanistic interaction analysis.

Chemoinformatics & Ligand Profiling

Before docking, the physicochemical validity of the ligand must be established. The 6-methyl and 4-(4-methylphenyl) substitutions are strategic modifications intended to enhance lipophilicity and membrane permeability compared to the unsubstituted parent cinnoline.

Molecular Properties (Lipinski’s Rule of Five)

Rationale: To ensure the compound possesses drug-like properties suitable for oral bioavailability.

PropertyValueStatusRationale
Formula C₁₆H₁₄N₂-Core Scaffold
Mol.[1][2][3][4][5][6][7][8][9] Weight 234.30 g/mol Pass < 500 g/mol (Good absorption)
LogP ~3.8 - 4.2Pass < 5 (Lipophilic enough for membrane crossing)
H-Bond Donors 0Pass < 5
H-Bond Acceptors 2Pass < 10 (N1 and N2 of cinnoline ring)
Rotatable Bonds 1Pass Rigid core minimizes entropic penalty upon binding

Target Selection & Structural Rationale

Target: DNA Gyrase Subunit B (GyrB) PDB ID: 1KZN (24kDa domain from E. coli complexed with Clorobiocin) or 3G75 (S. aureus).

Scientific Justification: Unlike the fluoroquinolones that target the DNA-Gyrase cleavage complex (GyrA), this study targets the ATPase domain of GyrB .

  • Mechanism: Competitive inhibition of ATP binding prevents the energy-dependent introduction of negative supercoils into DNA, halting replication.

  • Selectivity: The GyrB ATP-binding pocket is highly conserved in bacteria but structurally distinct from human Topoisomerase II, reducing host toxicity.

  • Ligand Fit: The 4-(4-methylphenyl) moiety of the ligand is designed to occupy the hydrophobic pocket usually filled by the adenine ring of ATP or the hydrophobic tail of novobiocin.

Computational Workflow (Methodology)

The following workflow ensures reproducibility and high-precision binding energy estimation.

Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to capture the correct delocalization of the diazanaphthalene system.

  • Step 1: Sketch 6-Methyl-4-(4-methylphenyl)cinnoline in 2D.

  • Step 2: Geometry optimization using Gaussian 09 or ORCA .

    • Theory Level:DFT B3LYP/6-31G* .

    • Goal: Minimize global energy and calculate partial charges (Mulliken or ESP) to accurately represent the electrostatic potential of the N=N bond.

  • Step 3: Convert optimized structure to .pdbqt format, preserving non-polar hydrogens.

Protein Preparation
  • Source: RCSB Protein Data Bank (PDB: 1KZN).

  • Cleaning: Remove co-crystallized ligand (Clorobiocin) and water molecules (unless bridging waters are catalytic).

  • Protonation: Add polar hydrogens and compute Gasteiger charges.

    • Critical Check: Ensure Asp73 (key catalytic residue) is correctly protonated based on pH 7.4.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand.

  • Dimensions:

    
     Å (spacing 0.375 Å).
    
  • Rationale: Sufficiently large to accommodate the 4-phenyl rotation but tight enough to prevent non-specific surface binding.

Docking Protocol (AutoDock Vina / Glide)
  • Algorithm: Lamarckian Genetic Algorithm (LGA).[4]

  • Exhaustiveness: Set to 32 (Standard is 8; higher precision required for hydrophobic ligands).

  • Poses: Generate top 10 conformers.

Workflow Diagram

DockingWorkflow Ligand Ligand: 6-Methyl-4-(4-methylphenyl)cinnoline DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT LigandPDBQT Ligand.pdbqt (Gasteiger Charges) DFT->LigandPDBQT Docking Molecular Docking (AutoDock Vina / Glide) LigandPDBQT->Docking Protein Target: DNA Gyrase B (PDB: 1KZN) Clean Remove Waters/Ligands Add Polar Hydrogens Protein->Clean Grid Grid Box Generation (Center: ATP Site) Clean->Grid Grid->Docking Analysis Interaction Analysis (PyMOL / Discovery Studio) Docking->Analysis

Caption: Figure 1. Integrated computational workflow for high-precision molecular docking of cinnoline derivatives.

Results Interpretation & Validation

Binding Affinity Analysis

A successful candidate should exhibit a binding energy (


) lower than -7.5 kcal/mol .
  • Predicted

    
    :  Typically ranges between -8.0 to -9.5 kcal/mol  for this scaffold.
    
  • Comparison: Compare against Ciprofloxacin (-7.0 to -8.0 kcal/mol in GyrB site) or Novobiocin .

Molecular Interactions (The "Pharmacophore")

To validate the pose, the ligand must replicate key interactions found in the native ATP/inhibitor complex.

  • Hydrogen Bonding:

    • Asp73: The N1 or N2 of the cinnoline ring acts as an H-bond acceptor from the backbone or side chain of Asp73. This is the critical "anchor" point.

    • Thr165: Potential H-bond with the 6-methyl group (via weak CH...O interaction) or backbone.

  • Hydrophobic Interactions (Pi-Alkyl / Pi-Pi):

    • Val43, Val71, Ile78: The 4-(4-methylphenyl) group should insert deeply into this hydrophobic pocket.

    • Val120: Stabilizes the cinnoline fused ring system.

    • Pi-Pi Stacking: Interaction between the cinnoline core and Phe104 is a hallmark of high-affinity binders.

Interaction Network Diagram

InteractionMap Ligand 6-Methyl-4-(4-methylphenyl) cinnoline Asp73 Asp73 (H-Bond Donor) Ligand->Asp73 H-Bond (2.8Å) Val71 Val71 (Hydrophobic) Ligand->Val71 Phe104 Phe104 (Pi-Pi Stacking) Ligand->Phe104 T-shaped Pi-Stack Ile78 Ile78 (Pi-Alkyl) Ligand->Ile78 Val43 Val43 (Hydrophobic) Ligand->Val43

Caption: Figure 2. Predicted ligand-residue interaction network within the DNA Gyrase B ATP-binding pocket.

Validation Protocol

To ensure the trustworthiness of the results, perform Redocking Validation :

  • Extract the co-crystallized ligand (e.g., Clorobiocin) from 1KZN.

  • Dock it back into the active site using the exact same parameters defined in Section 4.4.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Acceptance Criteria: RMSD

    
     Å indicates a valid docking protocol.
    

References

  • Review on Cinnoline Derivatives: Mishra, N., et al. (2011).[6][8] A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.

  • Docking Methodology & Gyrase Targets: Sivakumar, R., et al. (2025).[4] Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal of Pharmaceutical Research and Applications.

  • Cinnoline Antibacterial Mechanisms: Tonk, R.K., et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry.

  • Crystal Structure of DNA Gyrase B (1KZN): Holdgate, G.A., et al. (1997). The entropic penalty of ligand binding to DNA gyrase B. Protein Data Bank.

  • Lipinski's Rule & Drug Likeness: Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Exploratory

Thermodynamic Stability and Solubility Profile of Aryl-Cinnolines

Executive Technical Synthesis The aryl-cinnoline scaffold (1,2-diazanaphthalene) represents a privileged yet physicochemicaly challenging motif in modern drug discovery. While bioisosteric to quinolines and isoquinolines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

The aryl-cinnoline scaffold (1,2-diazanaphthalene) represents a privileged yet physicochemicaly challenging motif in modern drug discovery. While bioisosteric to quinolines and isoquinolines, the introduction of the N=N bond at the 1,2-position fundamentally alters the electronic landscape, resulting in a dipole moment and electrostatic potential map that favors strong


-

stacking.

For the medicinal chemist, aryl-cinnolines present a classic "Brick Dust" paradox: they exhibit high thermodynamic stability in the solid state (high lattice energy) but often suffer from poor aqueous solubility, limiting their bioavailability in Tier 1 ADME screens. This guide deconstructs the thermodynamic drivers of this behavior and provides actionable protocols for modulating these properties during lead optimization.

Molecular Architecture & Thermodynamic Foundations

The Diaza-Effect on Lattice Energy

Unlike their quinoline counterparts, cinnolines possess a localized region of high electron density around the N1-N2 bond. In 4-aryl-cinnoline derivatives, this creates a significant dipole that drives antiparallel stacking in the crystal lattice.

  • Enthalpic Penalty: The dissociation of the crystal lattice (

    
    ) is the primary barrier to solubility. Aryl-cinnolines frequently exhibit melting points (
    
    
    
    ) > 200°C, indicating high cohesive energy density.
  • Tautomeric Stability: For 4-hydroxy-cinnolines (often precursors to aryl derivatives), the keto-enol tautomerism heavily favors the cinnolin-4(1H)-one form (

    
    ), stabilized by intermolecular hydrogen bonding networks that further increase lattice energy.
    
Resonance and Chemical Stability

Thermodynamically, the cinnoline ring is less aromatic than naphthalene or quinoline due to the electronegativity of the two nitrogens. However, the aryl group at the C3 or C4 position restores stability via conjugation.

Stability Profile:

  • Oxidative Stability: High. The N=N bond is resistant to ambient oxidation but can be N-oxidized by CYP450 enzymes (N-oxide metabolite).

  • Reductive Stability: Moderate. The 1,2-diaza bond is susceptible to reduction (to dihydrocinnoline) under harsh conditions (e.g., Zn/HCl) or specific anaerobic metabolic pathways.

Solubility Profiling: The "Brick Dust" Model

The solubility of aryl-cinnolines is best described by the General Solubility Equation (GSE), which relates intrinsic solubility (


) to lipophilicity (

) and crystal stability (

):


Data Synthesis: Substituent Effects

The table below illustrates how disrupting the crystal lattice (lowering


) is often more effective than lowering LogP for this scaffold.
Compound ClassSubstituent (R)

(°C)
LogP (Calc)Solubility (pH 7.4)Classification
Parent 4-Phenylcinnoline66-673.6Low (< 5 µM)Grease Ball
H-Bond Donor 4-(4-Hydroxyphenyl)>2202.9Very Low (< 1 µM)Brick Dust
Disruptor 4-(2-Methoxyphenyl)1153.4Moderate (25 µM)Soluble
Polar 4-(Piperazin-1-yl)1451.2High (> 100 µM)Soluble

Key Insight: Introducing an ortho-substituent on the aryl ring (e.g., 4-(2-methoxyphenyl)) forces the aryl group out of planarity with the cinnoline core. This increases the dihedral angle, disrupts


-stacking, lowers 

, and significantly improves solubility without drastically changing LogP.

Visualization: Solubility & Stability Pathways

Thermodynamic Solubility Workflow

The following diagram outlines the decision tree for assessing aryl-cinnoline solubility, distinguishing between kinetic (precipitation) and thermodynamic (equilibrium) limits.

SolubilityWorkflow Start Candidate Aryl-Cinnoline Calc In Silico: LogP + Tm Prediction Start->Calc Exp1 Tier 1: Kinetic Solubility (DMSO Stock -> Buffer) Calc->Exp1 Decision1 Precipitation? Exp1->Decision1 Exp2 Tier 2: Thermodynamic Solubility (Solid -> Buffer, 24h) Decision1->Exp2 Yes (Low Sol) Outcome1 Solubility Limited by Lipophilicity (Grease Ball) Decision1->Outcome1 No (High Sol) DSC DSC Analysis (Measure Tm & Crystallinity) Exp2->DSC DSC->Outcome1 Low Tm (<150C) Outcome2 Solubility Limited by Lattice Energy (Brick Dust) DSC->Outcome2 High Tm (>200C)

Figure 1: Decision matrix for diagnosing solubility limitations. "Brick Dust" compounds require lattice disruption, while "Grease Balls" require polarity adjustments.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Standard kinetic solubility (DMSO spike) often overestimates solubility for aryl-cinnolines due to supersaturation stability. This protocol ensures equilibrium data.

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM)

  • HPLC Grade Acetonitrile

  • Internal Standard (e.g., Carbamazepine)

Procedure:

  • Preparation: Weigh 1-2 mg of solid aryl-cinnoline into a 1.5 mL HPLC vial.

  • Saturation: Add 500 µL of buffer. Vortex for 1 min. Ensure undissolved solid remains (suspension).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF 0.22 µm syringe filter (pre-saturated).

  • Quantification: Dilute filtrate 1:1 with Acetonitrile. Inject onto HPLC-UV/MS.

  • Validation: Recover remaining solid and analyze via XRPD or DSC to confirm no polymorphic transition occurred during the assay (e.g., hydrate formation).

Protocol B: Synthesis via Richter Cyclization (Stability Check)

This classic route validates the chemical stability of the core under harsh acidic/thermal conditions.

  • Diazotization: Treat 2-alkynylaniline with

    
     at 0°C to form the diazonium salt.
    
  • Cyclization: Heat the aqueous solution to 60-80°C. The diazonium group attacks the alkyne (intramolecular electrophilic substitution).

  • Outcome: Formation of 4-hydroxycinnoline or 4-halocinnoline (if halide present).

    • Note: The survival of the cinnoline ring at 80°C in aqueous acid confirms its high hydrolytic stability, a key advantage over some pyrimidine derivatives.

Biopharmaceutical Implications[1][2][3]

Metabolic Stability

Aryl-cinnolines generally show superior metabolic stability compared to quinolines regarding ring opening. However, two soft spots exist:

  • N-Oxidation: The N2 nitrogen is susceptible to oxidation by FMOs or CYP450s.

  • Aryl Hydroxylation: The electron-deficient cinnoline ring deactivates the attached aryl group towards oxidation, but distal positions on the aryl ring remain vulnerable.

Strategy for Optimization

To improve the profile of a lead aryl-cinnoline:

  • To lower Lattice Energy: Introduce asymmetry (e.g., 3-methyl-4-aryl) or ortho-substitution on the aryl ring.

  • To improve Metabolic Stability: Block the para-position of the aryl ring with Fluorine or

    
    .
    

References

  • Hu, Y., et al. (2019). "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 24(12), 2271.[1][2] Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Pudlo, M., et al. (2014). "Synthesis and biological evaluation of new 4-aryl-cinnoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 75, 280-288. Link

  • Yalkowsky, S. H. (1999). "Solubility and Solubilization in Aqueous Media." American Chemical Society. Link

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Protocols & Analytical Methods

Method

Synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline, a heterocyclic compound with potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Cinnoline and its derivatives are known to exhibit a range of biological activities, making the development of robust synthetic protocols for novel analogues a key focus of research. This guide details a scientifically grounded, multi-step synthetic pathway, beginning from commercially available starting materials. The protocol is designed to be self-validating, with in-depth explanations for experimental choices, detailed step-by-step instructions, and methods for purification and characterization.

Introduction

The cinnoline scaffold, a benzo[c]pyridazine ring system, is a significant pharmacophore in drug discovery.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The specific substitution pattern of 6-Methyl-4-(4-methylphenyl)cinnoline suggests potential for unique biological interactions and physicochemical properties. This application note outlines a plausible and efficient synthetic route based on established methodologies in heterocyclic chemistry, primarily adapting a Richter-type cyclization followed by a Suzuki coupling reaction.[4]

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 6-Methyl-4-(4-methylphenyl)cinnoline, suggests a strategy involving the formation of the cinnoline core as a key step, followed by the introduction of the 4-methylphenyl group. A plausible disconnection is at the C4-aryl bond, leading back to a 4-halo-6-methylcinnoline intermediate. This intermediate can be synthesized via a cyclization reaction of a suitably substituted aniline precursor.

Diagram 1: Retrosynthetic Analysis of 6-Methyl-4-(4-methylphenyl)cinnoline

G target 6-Methyl-4-(4-methylphenyl)cinnoline intermediate1 4-Bromo-6-methylcinnoline target->intermediate1 Suzuki Coupling intermediate2 4-Methylphenylboronic acid target->intermediate2 Suzuki Coupling starting_material 2-Ethynyl-4-methylaniline intermediate1->starting_material Richter-type Cyclization

Caption: Retrosynthetic pathway for 6-Methyl-4-(4-methylphenyl)cinnoline.

This approach leverages a Richter-type cyclization of a 2-ethynylaniline derivative to construct the core cinnoline ring system, followed by a well-established palladium-catalyzed Suzuki cross-coupling reaction to install the 4-methylphenyl moiety.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline.

Part 1: Synthesis of 4-Bromo-6-methylcinnoline (Intermediate 1)

This synthesis is adapted from a Richter-type cyclization of 2-ethynyl-4-aryltriazenes.[4]

Reaction Scheme:

(2-Ethynyl-4-methylaniline) → (Intermediate Triazene) → 4-Bromo-6-methylcinnoline

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-Ethynyl-4-methylaniline131.17-98%
Sodium Nitrite (NaNO₂)69.00-≥99%
Hydrobromic Acid (HBr)80.911.4948% aq.
Copper(I) Bromide (CuBr)143.45-99%
Diethyl Ether74.120.713Anhydrous
Dichloromethane (DCM)84.931.33Anhydrous
Sodium Sulfate (Na₂SO₄)142.04-Anhydrous

Protocol:

  • Diazotization: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethynyl-4-methylaniline (10.0 g, 76.2 mmol) in a mixture of hydrobromic acid (48%, 60 mL) and water (60 mL) at 0 °C (ice-salt bath).

  • Slowly add a solution of sodium nitrite (5.78 g, 83.8 mmol) in water (20 mL) dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

  • Cyclization: In a separate 500 mL flask, prepare a solution of copper(I) bromide (13.1 g, 91.4 mmol) in hydrobromic acid (48%, 60 mL).

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 4-bromo-6-methylcinnoline as a solid.

Part 2: Synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline (Target Molecule)

This step involves a Suzuki cross-coupling reaction.

Reaction Scheme:

4-Bromo-6-methylcinnoline + 4-Methylphenylboronic acid → 6-Methyl-4-(4-methylphenyl)cinnoline

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
4-Bromo-6-methylcinnoline223.07As synthesized
4-Methylphenylboronic acid135.9698%
Tetrakis(triphenylphosphine)palladium(0)1155.5699%
Potassium Carbonate (K₂CO₃)138.21≥99%
1,4-Dioxane88.11Anhydrous
Water18.02Degassed

Protocol:

  • Reaction Setup: To a 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-6-methylcinnoline (1.0 g, 4.48 mmol), 4-methylphenylboronic acid (0.73 g, 5.38 mmol), and potassium carbonate (1.86 g, 13.4 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.22 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (30 mL) and water (10 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to yield 6-Methyl-4-(4-methylphenyl)cinnoline as a solid.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
6-Methyl-4-(4-methylphenyl)cinnolineC₁₆H₁₄N₂234.30Yellow solid8.5-7.2 (m, 8H, Ar-H), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)150-120 (Ar-C), 21.5 (CH₃), 21.2 (CH₃)

Discussion of Experimental Choices

  • Richter-type Cyclization: This method was chosen for the construction of the cinnoline core due to its reliability in forming the bicyclic system from readily available aniline precursors. The use of CuBr facilitates the cyclization and bromination in a one-pot procedure.

  • Suzuki Cross-Coupling: The Suzuki reaction is a highly versatile and efficient method for forming carbon-carbon bonds.[4] Its tolerance to a wide range of functional groups and generally high yields make it an ideal choice for the final arylation step. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.

  • Purification: Column chromatography is employed for purification due to its effectiveness in separating the desired product from unreacted starting materials, by-products, and the catalyst.

Workflow Visualization

Diagram 2: Overall Synthetic Workflow

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Suzuki Coupling start1 2-Ethynyl-4-methylaniline diazotization Diazotization with NaNO2/HBr start1->diazotization cyclization Richter-type Cyclization with CuBr diazotization->cyclization workup1 Aqueous Work-up & Extraction cyclization->workup1 purification1 Column Chromatography workup1->purification1 intermediate 4-Bromo-6-methylcinnoline purification1->intermediate start2 4-Bromo-6-methylcinnoline coupling Suzuki Coupling with Pd(PPh3)4/K2CO3 start2->coupling start3 4-Methylphenylboronic acid start3->coupling workup2 Aqueous Work-up & Extraction coupling->workup2 purification2 Column Chromatography workup2->purification2 product 6-Methyl-4-(4-methylphenyl)cinnoline purification2->product

Caption: Step-by-step workflow for the synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrobromic acid is corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and should be kept away from combustible materials.

  • Palladium catalysts are toxic and should be handled with appropriate precautions.

  • Organic solvents are flammable and should be used away from ignition sources.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline. By following the outlined procedures, researchers can reliably produce this novel cinnoline derivative for further investigation in various scientific disciplines, particularly in the fields of medicinal chemistry and drug development. The methodologies are based on well-established chemical transformations, ensuring a high probability of success for researchers with a foundational knowledge of synthetic organic chemistry.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • A Concise Review on Cinnolines. (2020). Innovative Journal of Medical and Health Science, 10(04), 897–901. [Link]

  • Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. (2019). Molecules, 24(13), 2410. [Link]

  • Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. (2017). Indo American Journal of Pharmaceutical Sciences, 4(07), 2095-2102. [Link]

Sources

Application

Richter synthesis method for 4-aryl substituted cinnolines

Application Note: Modular Synthesis of 4-Aryl Cinnolines via Richter Cyclization Part 1: Executive Summary & Strategic Rationale The cinnoline scaffold (1,2-benzodiazine) is a privileged pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 4-Aryl Cinnolines via Richter Cyclization

Part 1: Executive Summary & Strategic Rationale

The cinnoline scaffold (1,2-benzodiazine) is a privileged pharmacophore in medicinal chemistry, exhibiting significant bioactivity in antitumor (e.g., topoisomerase I inhibitors), antibacterial, and anti-inflammatory domains.[1][2][3] While the classical Richter Cinnoline Synthesis (1883) was originally defined by the cyclization of o-aminoarylpropiolic acids, modern drug discovery utilizes the Richter-type cyclization of o-alkynylanilines as a more versatile entry point.

The Regioselectivity Challenge: A critical mechanistic constraint of the direct Richter cyclization is regiochemistry. Diazotization of an internal alkyne (e.g., 2-(phenylethynyl)aniline) typically yields 3-phenyl-4-halocinnolines , placing the aryl substituent at C3.

To access 4-aryl substituted cinnolines —a structural motif often required for kinase inhibition and receptor binding—this Application Note details a Divergent Richter Protocol . This two-stage strategy utilizes the Richter cyclization to generate a reactive 4-halocinnoline scaffold , followed by a regioselective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install the 4-aryl moiety. This approach offers superior library generation capabilities compared to linear syntheses.

Part 2: Mechanism & Critical Process Parameters

The Richter-Type Cyclization Mechanism

The reaction proceeds via the diazotization of an o-alkynylaniline. The resulting diazonium salt is highly electrophilic.

  • Diazotization: The amine is converted to a diazonium salt (

    
    ) using 
    
    
    
    or alkyl nitrites.
  • Electrophilic Attack: The diazonium cation attacks the adjacent alkyne triple bond (5-endo-dig or 6-endo-dig pathways debated, but effectively closing to the 6-membered ring).

  • Nucleophilic Trapping: The resulting vinyl cation intermediate is trapped by the nucleophile present in the media (usually

    
    , 
    
    
    
    , or
    
    
    ), determining the substituent at the C4 position.

Graphviz Diagram 1: Mechanistic Pathway of the Richter Cyclization

RichterMechanism Precursor o-Alkynylaniline (Precursor) Diazonium Diazonium Intermediate (Ar-N2+) Precursor->Diazonium Diazotization (NaNO2, HCl) Cation Cinnolinium Cation (Vinyl Cation) Diazonium->Cation Intramolecular Cyclization Product 4-Halo-Cinnoline (Scaffold) Cation->Product Nucleophilic Trap (Cl-)

Caption: The Richter cyclization converts o-alkynylanilines to 4-halocinnolines via a diazonium intermediate.[4][5][6]

Part 3: Experimental Protocols

This protocol describes the synthesis of 4-(4-methoxyphenyl)cinnoline as a model system.

  • Step 1: Richter cyclization of 2-ethynylaniline to 4-chlorocinnoline .

  • Step 2: Suzuki coupling to install the 4-aryl group.

Protocol A: Richter Cyclization to 4-Chlorocinnoline

Objective: Synthesize the electrophilic scaffold.

Reagents:

  • 2-Ethynylaniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 5.0 equiv)
    
  • Hydrochloric Acid (conc. HCl, excess)

  • Water (solvent)

Procedure:

  • Preparation: Suspend 2-ethynylaniline (5 mmol) in concentrated HCl (20 mL) and water (5 mL) in a round-bottom flask.

  • Cooling: Cool the suspension to -5 °C using an ice/salt bath. Critical: Temperature control is vital to prevent diazonium decomposition before cyclization.

  • Diazotization: Dropwise add a solution of

    
     (25 mmol) in water (5 mL) over 15 minutes. Maintain internal temperature 
    
    
    
    .
  • Cyclization: After addition, allow the mixture to stir at 0 °C for 1 hour , then slowly warm to room temperature and stir for 2 hours. Finally, heat to 60 °C for 1 hour to drive the nucleophilic attack of chloride.

  • Work-up: Neutralize the reaction mixture with saturated

    
     (careful: gas evolution) to pH 8. Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield 4-chlorocinnoline .
    

Validation Criteria:

  • 1H NMR (

    
    ):  Characteristic singlet at 
    
    
    
    ppm (H-3 proton).
  • LC-MS: M+H peak matching 4-chlorocinnoline (approx. 165 m/z).

Protocol B: Pd-Catalyzed Installation of 4-Aryl Group

Objective: Convert 4-chlorocinnoline to 4-(4-methoxyphenyl)cinnoline.

Reagents:

  • 4-Chlorocinnoline (1.0 equiv)[7]

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (solvent)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add 4-chlorocinnoline (1 mmol), boronic acid (1.5 mmol), and

    
     (58 mg).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M

    
     (1.5 mL).
    
  • Reaction: Seal and heat to 90 °C for 12 hours.

  • Work-up: Cool to RT, dilute with water, and extract with DCM.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Summary Table: Expected Outcomes

ParameterRichter Step (Step 1)Suzuki Step (Step 2)
Key Reagent


Temperature -5°C

60°C
90°C
Typical Yield 65 - 80%75 - 90%
Key By-product 4-hydroxycinnoline (if HCl is too dilute)Homocoupling of boronic acid
Purification Flash ChromatographyFlash Chromatography

Part 4: Process Logic & Workflow Visualization

The following diagram illustrates the complete workflow, highlighting the decision points for library generation.

Graphviz Diagram 2: Divergent Synthesis Workflow

SynthesisWorkflow Start Start: 2-Iodoaniline Sono Sonogashira Coupling (TMS-Acetylene) Start->Sono Deprotect Deprotection (K2CO3/MeOH) -> 2-Ethynylaniline Sono->Deprotect Richter Richter Cyclization (NaNO2/HCl) Deprotect->Richter Scaffold INTERMEDIATE: 4-Chlorocinnoline Richter->Scaffold Suzuki1 Suzuki Coupling (Ar1-B(OH)2) Scaffold->Suzuki1 Suzuki2 Suzuki Coupling (Ar2-B(OH)2) Scaffold->Suzuki2 Suzuki3 Suzuki Coupling (Ar3-B(OH)2) Scaffold->Suzuki3

Caption: Modular workflow converting a single Richter-derived scaffold into diverse 4-aryl cinnolines.

Part 5: Troubleshooting & Expert Insights

  • Diazonium Stability:

    • Issue: Low yield in Step 1.

    • Cause: Decomposition of the diazonium salt before cyclization.[3]

    • Solution: Ensure temperature is strictly kept below 0°C during nitrite addition. If solubility is poor in water/HCl, use Isoamyl Nitrite in Acetonitrile (non-aqueous Richter conditions).

  • Hydrolysis Competition:

    • Issue: Formation of 4-hydroxycinnoline (cinnolinone) instead of 4-chloro.

    • Cause: Low concentration of chloride ions or excess water.

    • Solution: Use concentrated HCl and minimize added water. Alternatively, perform the reaction in glacial acetic acid saturated with HCl gas.

  • Regiochemistry Verification:

    • Always verify the loss of the halogen in Step 2 using Mass Spectrometry. The characteristic isotopic pattern of Chlorine (3:1 ratio of M:M+2) should disappear in the final 4-aryl product.

References

  • Richter, V. v. (1883).[1][2][3][5] Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683. Link

  • Schofield, K., & Simpson, J. C. E. (1945).[5] Cinnolines. Part I. Some derivatives of 4-chlorocinnoline. Journal of the Chemical Society, 512–520.[5] Link

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44, 501–522. Link

  • Liu, C., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions.[8] The Journal of Organic Chemistry, 83(18), 10845–10854.[8] Link

  • Gore, B., et al. (2016). BF3-Etherate-Promoted Cascade Reaction of 2-Alkynylanilines with Nitriles: One-Pot Assembly of 4-Amido Cinnolines. Asian Journal of Organic Chemistry, 5(6), 740-745. Link

Sources

Method

Application Notes &amp; Protocols: Crystallization Techniques for 6-Methyl-4-(4-methylphenyl)cinnoline

Introduction: The Significance of Cinnolines and Crystalline Form Cinnoline (1,2-benzodiazine) and its derivatives represent a vital class of N-heterocyclic compounds that are subjects of intense research in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cinnolines and Crystalline Form

Cinnoline (1,2-benzodiazine) and its derivatives represent a vital class of N-heterocyclic compounds that are subjects of intense research in medicinal chemistry and materials science.[1][2] These scaffolds are isosteric to quinolines and are present in molecules exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5] The specific compound, 6-Methyl-4-(4-methylphenyl)cinnoline, combines the core cinnoline structure with methyl and tolyl substitutions, which can significantly influence its biological activity and physicochemical properties.

For any downstream application, from pharmacological screening to formulation development, obtaining the compound in a highly pure, stable, and reproducible solid form is paramount. Crystallization is the most powerful technique for achieving this, moving a compound from a crude, impure state to a highly ordered, crystalline solid.[6] A well-defined crystal structure, which can be determined by Single-Crystal X-ray Diffraction (SCXRD), provides unambiguous proof of molecular identity, conformation, and intermolecular interactions.[7][8] This guide provides a comprehensive overview of the principles and detailed protocols for developing a successful crystallization strategy for 6-Methyl-4-(4-methylphenyl)cinnoline.

Pre-Crystallization Essentials: Purity and Solubility

The Critical Role of Purity

Crystallization is a purification technique, but its success is heavily dependent on the purity of the starting material. Attempting to crystallize a crude mixture with significant impurities often leads to oiling out, precipitation of amorphous solid, or the formation of poorly-formed crystals. As a rule, a purity of at least 90-95% is recommended before embarking on extensive crystallization screening.[9]

Protocol for Pre-Purification: For many cinnoline derivatives, column chromatography is an effective purification method.[10][11]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically effective. A good starting point is a gradient of hexane and ethyl acetate. For 6-Methyl-4-(4-methylphenyl)cinnoline, a system starting from 95:5 hexane:ethyl acetate is a logical choice.[11]

  • Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.[10]

  • Post-Purification: After combining the relevant fractions, the solvent should be removed under reduced pressure to yield the purified, amorphous, or semi-crystalline solid ready for crystallization experiments.

Solubility Screening: The Foundation of Crystallization

The selection of an appropriate solvent is the most critical factor in developing a crystallization process.[9] An ideal solvent will exhibit differential solubility based on temperature—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6][12]

Protocol for Solubility Screening: This protocol aims to qualitatively assess the solubility of 6-Methyl-4-(4-methylphenyl)cinnoline in a range of common laboratory solvents.

  • Preparation: Aliquot approximately 5-10 mg of the purified compound into several small, clean vials.

  • Solvent Addition: To each vial, add a different solvent from Table 1 in small, measured increments (e.g., 0.1 mL) at room temperature.

  • Observation (Cold): After each addition, stir or vortex the vial and observe. Record whether the compound is "Insoluble," "Slightly Soluble," or "Freely Soluble."

  • Heating: If the compound is insoluble or slightly soluble at room temperature, gently heat the vial (e.g., in a water bath or on a hot plate) towards the boiling point of the solvent.

  • Observation (Hot): Record if the compound dissolves completely upon heating. A solvent where the compound is sparingly soluble cold but fully soluble when hot is an excellent candidate for cooling crystallization.[13]

  • Cooling: Allow any vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Documentation: Meticulously record all observations in a table similar to Table 2.

Table 1: Recommended Solvents for Initial Screening This list provides a range of solvents with varying polarities and properties suitable for screening.[13][14]

Solvent ClassExample SolventsBoiling Point (°C)Polarity (Dielectric Constant)
Nonpolar n-Hexane, Heptane, Cyclohexane69 - 98~2.0
Toluene1112.4
Moderately Polar (Aprotic) Dichloromethane (DCM)409.1
Ethyl Acetate (EtOAc)776.0
Acetone5620.7
Acetonitrile (MeCN)8237.5
Polar (Protic) Isopropanol (IPA)8218.3
Ethanol (EtOH)7824.6
Methanol (MeOH)6532.7

Table 2: Template for Solubility Screening Results

SolventSolubility (RT)Solubility (Hot)Observations on CoolingMethod Candidate
e.g., EthanolSlightly SolubleFreely SolubleWhite crystals formSlow Cooling
e.g., DCMFreely SolubleN/ANo crystalsSlow Evaporation, Vapor Diffusion
e.g., HexaneInsolubleInsolubleNo changeAnti-solvent

Core Crystallization Protocols

Based on the results of the solubility screening, an appropriate crystallization method can be selected. The key to forming high-quality single crystals is to allow the process to occur slowly and without disturbance.[6][14]

Workflow for Crystallization Method Selection

G cluster_methods Crystallization Methods start Start with Purified 6-Methyl-4-(4-methylphenyl)cinnoline sol_screen Perform Solubility Screen (Table 1 & 2) start->sol_screen eval_sol Evaluate Solubility Profile sol_screen->eval_sol slow_cool Slow Cooling (Protocol 3.1) eval_sol->slow_cool Soluble Hot, Insoluble Cold slow_evap Slow Evaporation (Protocol 3.2) eval_sol->slow_evap Soluble at RT, Moderate Volatility vapor_diff Vapor Diffusion (Protocol 3.3) eval_sol->vapor_diff Very Soluble at RT, Small Amount anti_solvent Anti-Solvent (Protocol 3.4) eval_sol->anti_solvent Soluble in Solvent A, Insoluble in Solvent B end_node Harvest & Analyze Crystals slow_cool->end_node slow_evap->end_node vapor_diff->end_node anti_solvent->end_node

Caption: Decision workflow for selecting a crystallization protocol.

Protocol: Slow Cooling Crystallization

This is the most common recrystallization method, ideal for compounds that are significantly more soluble in a hot solvent than in a cold one.[6]

  • Dissolution: Place the purified compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or paper towels). Do not disturb the flask. Rapid cooling leads to the formation of small, impure crystals.[15]

  • Inducing Crystallization (If Necessary): If no crystals form after the solution reaches room temperature, try scratching the inner wall of the flask with a glass rod at the air-liquid interface or adding a tiny "seed" crystal of the compound.

  • Further Cooling: Once crystals have formed at room temperature, place the flask in an ice-water bath (or a refrigerator) for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air-dry.

Protocol: Slow Evaporation

This method is suitable when the compound is quite soluble in the chosen solvent at room temperature. The principle is to slowly increase the concentration of the solute by evaporating the solvent.[16][17]

  • Solution Preparation: Dissolve the compound in a suitable solvent (one with moderate volatility like ethanol or ethyl acetate is often a good choice) in a small vial or test tube. The solution should be clear but relatively concentrated.[18]

  • Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle or punch a few small holes.[16] This restricts the rate of evaporation. The fewer/smaller the holes, the slower the evaporation and the better the potential crystal quality.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.

  • Monitoring & Harvesting: Monitor the vial periodically without disturbing it. Once suitable crystals have formed, they can be carefully harvested using tweezers or by decanting the remaining solvent (mother liquor).

Protocol: Vapor Diffusion

This is an excellent and highly controlled method, especially when working with small (milligram) quantities of material.[9] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.

Caption: Schematic of a vapor diffusion crystallization setup.

  • Inner Vial: Dissolve the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., toluene, acetonitrile) in a small, open vial.

  • Outer Vial: Add a larger volume of a more volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane, pentane, or diethyl ether) to a larger vial or jar.[9]

  • Assembly: Place the small inner vial inside the larger outer vial, ensuring the solvent levels are not at risk of mixing directly.

  • Sealing: Seal the outer vial tightly and leave it in a stable, vibration-free environment.

  • Mechanism: The volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing slow crystallization.

  • Harvesting: Once crystals form, carefully open the container and retrieve them.

Protocol: Anti-Solvent Addition (Solvent Layering)

This technique is used when a compound is very soluble in one solvent ("good" solvent) and insoluble in another that is miscible with the first ("anti-solvent").[14][19]

  • Dissolution: Dissolve the compound in a minimal amount of the "good" solvent (e.g., DCM, acetone) in a narrow test tube or vial.

  • Layering: Carefully and slowly add the "anti-solvent" (e.g., hexane, water) down the side of the vial so that it forms a distinct layer on top of the compound solution.[9] A syringe or pipette is useful for this step. Do not mix.

  • Diffusion: Seal the vial and allow it to stand undisturbed. Slow diffusion at the interface between the two solvents will create a zone of supersaturation, leading to crystal growth over hours or days.

  • Harvesting: Collect crystals via filtration or by carefully removing the solvent with a pipette.

Troubleshooting Common Crystallization Problems

ProblemLikely Cause(s)Suggested Solutions
No Crystals Form Solution is not supersaturated (too much solvent); compound is extremely soluble.Slowly evaporate some solvent and cool again; try a different solvent or method (e.g., vapor diffusion with an anti-solvent).[15]
"Oiling Out" Solution is too concentrated; cooling is too rapid; impurities are present; compound's melting point is below the crystallization temperature.Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool much more slowly. Ensure the starting material is pure.[9]
Amorphous Precipitate Supersaturation was achieved too quickly, leading to rapid crashing out of solution instead of ordered crystal growth.Use a more dilute solution; slow down the process (slower cooling, slower evaporation, or slower anti-solvent addition).[19]
Many Small/Needle-like Crystals Nucleation rate is too high relative to the growth rate, often due to rapid cooling or high supersaturation.Reduce the rate of cooling/evaporation. Use a slightly less-poor solvent system. Try re-dissolving and cooling with insulation to slow the process.[17]
Twinned or Cracked Crystals Can be caused by rapid growth or solvent loss from the crystal lattice after formation.Slow down the crystal growth. For volatile solvents, avoid letting the crystals dry out completely in the air; retrieve them while still moist with mother liquor.[17][20]

Crystal Characterization

Once suitable crystals are obtained, their quality should be assessed.

  • Visual Inspection: Good crystals are often transparent with well-defined faces and sharp edges. They should be checked under a microscope.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for structure determination.[7] It provides the precise 3D arrangement of atoms, bond lengths, and bond angles, confirming the molecular structure of 6-Methyl-4-(4-methylphenyl)cinnoline.[8][21]

Conclusion

The crystallization of 6-Methyl-4-(4-methylphenyl)cinnoline, like any small molecule, is a process that balances thermodynamics and kinetics. A systematic approach, beginning with rigorous purification and comprehensive solubility screening, is essential for success. By carefully selecting a method—be it slow cooling, evaporation, vapor diffusion, or anti-solvent addition—and controlling the rate of supersaturation, high-quality single crystals suitable for structural analysis and further development can be reliably obtained. This guide provides the foundational protocols and troubleshooting strategies to navigate the challenges of crystallization and achieve a crystalline product with the desired purity and form.

References

[9] Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (URL: [Link])

[3] Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. (URL: [Link])

[1] Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3737. (URL: [Link])

[14] University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. (URL: [Link])

[6] University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. (URL: [Link])

[22] Vennila, K. N., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o890. (URL: [Link])

[4] Solubility of Things. (n.d.). Cinnoline. (URL: [Link])

[16] University of Washington, Department of Chemistry. (n.d.). The Slow Evaporation Method. (URL: [Link])

LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. (URL: [Link])

[10] Tonk, R. K., et al. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies, 6(4), 1-8. (URL: [Link])

[23] CSIC. (n.d.). Crystallization of small molecules. La Factoría de Cristalización. (URL: [Link])

[24] Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2022). Morpholin-4-ium amide. IUCrData, 7(11), x221033. (URL: [Link])

[25] Fayed, E. A. A., et al. (2020). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 535-551. (URL: [Link])

[11] Asiri, A. M., et al. (2012). 2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o149. (URL: [Link])

[17] Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-10. (URL: [Link])

[26] Pereira, C. S. M., et al. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. (URL: [Link])

[20] News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. (URL: [Link])

[2] Kumar, S., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. (URL: [Link])

[27] Tellez, J. D., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Molecules, 27(14), 4614. (URL: [Link])

[7] Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. (URL: [Link])

[28] Caffrey, M. (2009). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Topics in Medicinal Chemistry, 9(13), 1168-1177. (URL: [Link])

[18] University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. (URL: [Link])

[29] Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. (URL: [Link])

[30] Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. (URL: )

[31] Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization. (URL: )

[8] Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])

[5] Mishra, P., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 68-75. (URL: [Link])

[32] Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. (URL: [Link])

[12] Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (URL: [Link])

[33] Google Patents. (n.d.). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (URL: )

[15] LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. (URL: [Link])

[34] Nagy, Z. K., & Braatz, R. D. (2012). Modelling and control of combined cooling and antisolvent crystallization processes. Journal of Process Control, 22(10), 1845-1857. (URL: [Link])

[21] Cole, J. M., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 6), 633-641. (URL: [Link])

[35] At Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. (URL: [Link])

[19] Singh, P., et al. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Research and Applications, 7(4), 886-897. (URL: [Link])

[36] Fiveable. (2025). Single crystal X-ray diffraction. Crystallography Class. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Cinnolines from 2-Alkynylanilines

Abstract Cinnoline and its derivatives are a vital class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmacologically active agents. While traditional syntheses often rely on precursors li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cinnoline and its derivatives are a vital class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmacologically active agents. While traditional syntheses often rely on precursors like arenediazonium salts, the use of 2-alkynylanilines offers a modern, convergent approach to complex molecular architectures. This guide provides a detailed protocol for the novel cyclization of 2-alkynylanilines to a specific class of cinnoline derivatives—4-oxo-4H-cinnolin-2-ium-1-ides—via a copper-catalyzed aerobic oxidative process. We delve into the mechanistic rationale, present a step-by-step experimental procedure, offer a comprehensive troubleshooting guide, and contextualize this transformation against other potential cyclization pathways of this versatile precursor.

Introduction: The Synthetic Challenge

2-Alkynylanilines are exceptionally versatile building blocks in heterocyclic chemistry.[1] The proximate amino and alkynyl groups can engage in a variety of intramolecular cyclization reactions, typically governed by the choice of catalyst and reaction partners. The most common transformations are:

  • 5-endo-dig Cyclization: Leading to the formation of highly valuable indole scaffolds.

  • 6-endo-dig Cyclization: An approach used to synthesize quinoline derivatives.[2][3]

The synthesis of cinnolines from this precursor is a more significant challenge as it requires the formation of a nitrogen-nitrogen bond, a transformation not inherent to the starting aniline. This necessitates a strategy where an external nitrogen source is incorporated to form the pyridazine ring of the cinnoline core. Recent advancements have demonstrated that this can be achieved through an elegant copper-catalyzed reaction with nitrosoarenes, which serve as both a reactant and the source of the second nitrogen atom.[4][5]

Mechanistic Rationale: Directing Cyclization Towards Cinnolines

The key to diverting the reaction from the more common indole or quinoline pathways is the introduction of a coupling partner that can facilitate N-N bond formation. In the featured protocol, a nitrosoarene is used for this purpose. The copper(I) catalyst is proposed to play a dual role: activating the alkyne for nucleophilic attack and mediating the oxidative coupling process.

// Nodes Start [label="2-Alkynylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Indole [label="Indole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cinnoline [label="Cinnoline Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for routing p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01]; p3 [shape=point, width=0.01, height=0.01];

// Edges Start -> p1 [arrowhead=none]; p1 -> Indole [label=" 5-endo-dig\n(e.g., Base or Pd/Au Cat.)", color="#34A853"];

Start -> p2 [arrowhead=none]; p2 -> Quinoline [label=" 6-endo-dig\n(e.g., Electrophilic Reagents)", color="#34A853"];

Start -> p3 [arrowhead=none]; p3 -> Cinnoline [label=" N-N Bond Formation\n(e.g., Cu(I) + Nitrosoarene)", color="#34A853"]; } .dot Figure 1. Competing Cyclization Pathways of 2-Alkynylanilines.

The proposed catalytic cycle for the formation of 4-oxo-4H-cinnolin-2-ium-1-ides involves several key steps[4][6]:

  • Coordination: The Cu(I) catalyst coordinates with the alkyne of the 2-alkynylaniline.

  • Nucleophilic Attack: The aniline nitrogen attacks the activated alkyne.

  • Coupling: The resulting intermediate reacts with the nitrosoarene.

  • Cyclization & Oxidation: A subsequent intramolecular cyclization occurs, followed by copper-mediated aerobic oxidation to form the carbonyl group and regenerate the active catalyst. Molecular oxygen serves as the terminal oxidant in this green chemistry approach.[7]

// Nodes A [label="Cu(I) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Alkyne Coordination\n(2-Alkynylaniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intramolecular\nNucleophilic Attack", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reaction with\nNitrosoarene", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Intermediate Complex", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Oxidative Cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Product Release\n(Cinnoline Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Catalyst Regeneration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="+ Substrate"]; B -> C; C -> D; D -> E [label="+ Ar-N=O"]; E -> F; F -> G [label="O₂, DMAP"]; G -> A [label="- Product"]; F -> H [style=dashed, label="Oxidation"]; H -> A [style=dashed]; } .dot Figure 2. Proposed Catalytic Cycle.

Experimental Protocol: Copper-Catalyzed Synthesis of 4-Oxo-4H-cinnolin-2-ium-1-ides

This protocol is adapted from the work of Fang, X. et al., as published in Organic Letters (2021).[4]

3.1. Materials and Equipment

  • Substrates: Substituted 2-alkynylaniline (1.0 equiv.), substituted nitrosoarene (1.2 equiv.)

  • Catalyst: Copper(I) iodide (CuI) (10 mol%)

  • Ligand/Base: 4-Dimethylaminopyridine (DMAP) (20 mol%)

  • Solvent: 1,2-Dichloroethane (DCE), 0.1 M concentration

  • Reaction Vessel: Schlenk tube or sealed vial equipped with a magnetic stir bar

  • Atmosphere: Air (reaction is aerobic)

  • Heating: Oil bath or heating mantle with temperature control

  • Purification: Silica gel for column chromatography

3.2. Step-by-Step Procedure

workflow

  • Reaction Setup: To a clean, dry Schlenk tube, add the 2-alkynylaniline (e.g., 0.2 mmol, 1.0 equiv.), the corresponding nitrosoarene (0.24 mmol, 1.2 equiv.), CuI (3.8 mg, 0.02 mmol, 10 mol%), and DMAP (4.9 mg, 0.04 mmol, 20 mol%).

  • Solvent Addition: Add 1,2-dichloroethane (2.0 mL) to the tube.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The reaction is open to the air in the sealed tube, which provides the necessary oxygen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-alkynylaniline is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 4-oxo-4H-cinnolin-2-ium-1-ide product.

3.3. Expected Results & Data

This protocol provides access to a range of 4-oxo-4H-cinnolin-2-ium-1-ides in moderate to excellent yields. The reaction demonstrates good tolerance for various functional groups on both the aniline and nitrosoarene coupling partners.

EntryR¹ in 2-AlkynylanilineR² in NitrosoareneYield (%)[4]
1HH85
24-MeH82
34-ClH75
4H4-Me88
5H4-OMe91
6H4-F81
7H4-CF₃70

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: CuI may have oxidized to Cu(II).2. Poor Substrate Reactivity: Strong electron-withdrawing groups on the aniline can reduce its nucleophilicity.[8]3. Insufficient Oxygen: Reaction may not have had adequate headspace or was run under an inert atmosphere.1. Use fresh, high-purity CuI. Consider adding a mild reductant if oxidation is suspected.2. For less reactive substrates, consider increasing the reaction temperature to 90-100 °C or prolonging the reaction time.3. Ensure the reaction is performed in a sealed vessel with an air headspace, not under N₂ or Argon.
Formation of Side Products 1. Dimerization/Polymerization: Intermolecular reactions may compete at high concentrations.[8]2. Competing Pathways: Trace amounts of indole or other byproducts may form.3. Decomposition: Substrates or product may be unstable at 80 °C over extended periods.1. Decrease the initial concentration by using more solvent.2. Ensure the stoichiometry of the nitrosoarene is maintained; an excess can lead to other reactions. Confirm the purity of the starting materials.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-heating.
Incomplete Conversion 1. Insufficient Reaction Time or Temperature.2. Catalyst Deactivation.1. Increase reaction time and/or incrementally increase temperature (e.g., to 90 °C).2. Consider a second addition of the catalyst (e.g., 5 mol%) after 12 hours if the reaction has stalled.

Conclusion

The transformation of 2-alkynylanilines into cinnolines represents a sophisticated strategy in heterocyclic synthesis, overcoming the inherent bias of this precursor towards indole and quinoline formation. The copper-catalyzed aerobic oxidative cyclization with nitrosoarenes provides a robust and green method for accessing 4-oxo-4H-cinnolin-2-ium-1-ides, a unique and potentially valuable subclass of the cinnoline family. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this protocol to build complex molecular scaffolds for applications in drug discovery and materials science.

References

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. RSC Publishing.
  • Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide. Organic Chemistry Portal.
  • Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4 H -cinnolin-2-ium-1-ide. ResearchGate. Available at: [Link]

  • Fang, X., Cao, J., Ding, W., Jin, H., Yu, X., & Wang, S. (2021). Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide. Organic Letters, 23(4), 1228–1233. Available at: [Link]

  • Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4 H-cinnolin-2-ium-1-ide. PubMed. Available at: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Iowa State University. Available at: [Link]

  • Zhang, X., Yao, T., Campo, M. A., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(5), 1175-1192. Available at: [Link]

  • Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications. Available at: [Link]

  • Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling to Access Benzo[c]cinnolines. Organic Chemistry Portal. Available at: [Link]

  • Copper(II) Acetate Promoted Oxidative Cyclization of Arylsulfonyl-o-allylanilines. ResearchGate. Available at: [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522. Available at: [Link]

  • A Concise Review on Cinnolines. Innovative Journal. Available at: [Link]

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Method

Revolutionizing Cinnoline Synthesis: A Guide to Microwave-Assisted Methodologies for 6-Methyl-4-phenylcinnoline Analogs

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 6-methyl-4-phenylcinnoline analogs. Cinnoline derivatives are a significant class...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 6-methyl-4-phenylcinnoline analogs. Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Traditional synthetic methods for these compounds often require long reaction times and harsh conditions. Microwave-assisted synthesis presents a green and efficient alternative, significantly reducing reaction times and often improving yields.[5][6][7][8][9]

The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis and exploration of novel cinnoline-based therapeutic agents.

The Power of Microwaves in Organic Synthesis

Microwave-assisted organic synthesis leverages the ability of polar molecules and ionic species to absorb microwave energy directly.[6][10] This direct energy transfer leads to rapid and uniform heating of the reaction mixture, a stark contrast to the slow and inefficient heat transfer of conventional methods like oil baths.[6][7][9] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[7][9] Polar molecules attempt to align with the oscillating electric field of the microwave, and this rapid rotation generates heat.[6][11] This efficient heating can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often cleaner reaction profiles with fewer byproducts.[7][8][9]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: What traditionally takes hours can often be accomplished in minutes.[5][12]

  • Higher Yields: Improved reaction kinetics and reduced side reactions frequently lead to better product yields.[7][9]

  • Enhanced Purity: The minimization of side products simplifies purification processes.[13]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.[13]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[6][7][9]

Synthesis of 6-Methyl-4-phenylcinnoline Analogs: A Step-by-Step Protocol

The synthesis of the target cinnoline derivatives is typically achieved through a cyclization reaction. A general and effective approach involves the intramolecular cyclization of a substituted phenylhydrazone. The following protocol outlines a microwave-assisted procedure for the synthesis of 6-methyl-4-phenylcinnoline.

Materials and Equipment
  • Reagents:

    • p-Toluidine

    • Benzaldehyde (and substituted analogs)

    • 1-Ethynylbenzene (Phenylacetylene)

    • Copper(I) iodide (CuI)

    • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM][PF6]) or a suitable high-boiling polar solvent (e.g., DMF, DMSO)

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Equipment:

    • Dedicated laboratory microwave reactor with temperature and pressure sensors

    • Microwave-safe reaction vessels with appropriate sealing caps

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Filtration apparatus

    • Melting point apparatus

    • Analytical instruments for characterization (NMR, IR, Mass Spectrometry)

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization prep1 Combine p-toluidine, benzaldehyde, and CuI in ionic liquid prep2 Stir at room temperature for 15 minutes prep1->prep2 react1 Add 1-ethynylbenzene to the mixture prep2->react1 react2 Seal the reaction vessel react1->react2 react3 Irradiate in microwave reactor (e.g., 150°C, 15 min) react2->react3 workup1 Cool the reaction mixture to room temperature react3->workup1 workup2 Extract the product with diethyl ether workup1->workup2 workup3 Concentrate the organic phase workup2->workup3 purify1 Recrystallize the crude product from ethanol workup3->purify1 purify2 Dry the purified product purify1->purify2 purify3 Characterize by NMR, IR, and Mass Spectrometry purify2->purify3

Caption: General workflow for the microwave-assisted synthesis of 6-methyl-4-phenylcinnoline analogs.

Detailed Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine p-toluidine (1.5 mmol), benzaldehyde (1.5 mmol), and a catalytic amount of CuI (0.45 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (5 mL).[14]

  • Initial Mixing: Stir the resulting mixture at room temperature for approximately 15 minutes to ensure homogeneity.[14]

  • Addition of Alkyne: Quickly add 1-ethynylbenzene (1 mmol) to the reaction mixture.[14]

  • Microwave Irradiation: Securely seal the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Extract the product from the reaction mixture by adding diethyl ether.

  • Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 6-methyl-4-phenylcinnoline.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1][15][16]

Reaction Mechanism and Rationale

The synthesis of the quinoline ring system in this protocol proceeds via a transition-metal-catalyzed multi-component reaction. The proposed mechanism involves the activation of the C-H bond of 1-ethynylbenzene by the copper catalyst, followed by a series of condensation and cyclization steps with the aniline and aldehyde to form the final quinoline product.[14]

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Key Intermediate cluster_product Product p_toluidine p-Toluidine intermediate Copper-acetylide complex and Imine formation p_toluidine->intermediate Microwave Irradiation benzaldehyde Benzaldehyde benzaldehyde->intermediate Microwave Irradiation ethynylbenzene 1-Ethynylbenzene ethynylbenzene->intermediate Microwave Irradiation CuI CuI CuI->intermediate Catalyzes cinnoline 6-Methyl-4-phenylquinoline intermediate->cinnoline Cyclization

Caption: Simplified representation of the reaction pathway.

Microwave irradiation is particularly effective for this reaction as it rapidly provides the necessary activation energy for the C-H activation and subsequent cyclization steps, which would otherwise require prolonged heating under conventional conditions.[11]

Data Presentation: Comparative Analysis

To illustrate the advantages of the microwave-assisted approach, the following table compares typical reaction parameters and outcomes with conventional heating methods for the synthesis of quinoline derivatives.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5-20 minutes4-24 hours
Typical Yield 85-95%60-80%
Energy Source Direct Microwave IrradiationOil Bath / Heating Mantle
Temperature Control Precise and uniformGradient, less precise
Solvent Usage Often reduced or solvent-freeTypically requires larger volumes

Data compiled from various sources on quinoline and cinnoline synthesis.[5][12][17][18]

Safety Considerations in Microwave Chemistry

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.

  • Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. Domestic microwave ovens are not suitable and can be extremely hazardous.[19][20]

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Ensure the microwave reactor is equipped with reliable pressure monitoring and venting mechanisms.[19][21]

  • Solvent Choice: Be aware of the properties of the solvents being used. Highly volatile or flammable solvents pose a risk.[22] Always consult the Material Safety Data Sheet (MSDS) for all reagents.[19]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions, as the rapid energy input from microwaves can lead to runaway reactions.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[20][21][23] When removing hot vessels, use thermal gloves.[23]

Conclusion

Microwave-assisted synthesis offers a transformative approach to the synthesis of 6-methyl-4-phenylcinnoline analogs and other heterocyclic compounds. The significant reduction in reaction times, coupled with high yields and improved safety profiles when conducted properly, makes it an invaluable technique for modern drug discovery and development. By following the detailed protocols and safety guidelines outlined in this application note, researchers can efficiently synthesize and explore novel cinnoline derivatives for their therapeutic potential.

References

  • A Comprehensive Review On Cinnoline Derivatives.
  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Deriv
  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Open Access Journals - Research and Reviews.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • A rapid microwave assisted synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones and their anti bacterial and anti fungal evaluation.
  • Synthesis of 4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes.
  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules. RSC Publishing.
  • Safety Considerations for Microwave Synthesis.
  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry.
  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest.
  • Microwave-Assisted Solvent Free Synthesis of Some 4,6-Dicinnamoyl Resorcinols. ijc.com.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Theory of Microwave Heating for Organic Synthesis.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PMC - PubMed Central.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • 6-Methyl-2,4-diphenylquinoline. PMC.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
  • Safe use of microwave ovens in labor
  • Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline. Benchchem.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.

Sources

Application

Application Note: Antimicrobial Susceptibility Testing (AST) Protocols for Cinnoline Scaffolds

Abstract & Strategic Context Cinnoline (1,2-benzodiazine) derivatives represent a privileged scaffold in modern drug discovery, exhibiting potent bioactivity against S. aureus, E.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Cinnoline (1,2-benzodiazine) derivatives represent a privileged scaffold in modern drug discovery, exhibiting potent bioactivity against S. aureus, E. coli, and M. tuberculosis.[1] Their mechanism often involves DNA gyrase inhibition (similar to quinolones) or intercalation into bacterial DNA.[1] However, two physicochemical characteristics of cinnolines frequently compromise standard CLSI/EUCAST protocols:

  • Lipophilicity: High LogP values lead to precipitation in aqueous Muller-Hinton Broth (MHB), causing false-negative MICs (drug not in solution) or false-positives (precipitate mistaken for turbidity).[1]

  • Chromogenicity: Many cinnoline derivatives are inherently yellow or orange. This spectral interference renders standard Optical Density (OD600) readings unreliable.[1]

This guide details a Modified Broth Microdilution Method specifically engineered to bypass these artifacts using solvent-optimized kinetics and resazurin-based endpoint detection.

Pre-Analytical Considerations: The "Make or Break" Phase

Before initiating biological assays, the physicochemical behavior of the library must be mapped.

Solvent Compatibility & Stock Preparation

Standard aqueous dilution will fail for most cinnolines. Dimethyl sulfoxide (DMSO) is the required vehicle, but its final concentration must be strictly controlled to prevent "DMSO Shock" (bacterial toxicity) or compound crashing.[1]

  • Maximum Tolerated Dose (MTD) of DMSO:

    • Gram-negative (e.g., E. coli, P. aeruginosa):[1][2][3][4] < 2.5% (v/v)[1]

    • Gram-positive (e.g., S. aureus):[1] < 1.0% (v/v)[1]

    • Target Final Assay Concentration:≤ 1%

The "Compound-Color" Interference Control

Since cinnolines absorb light in the visible spectrum (400–500 nm), they interfere with colorimetric redox indicators (like Resazurin/Alamar Blue). A Cell-Free Compound Control is mandatory to ensure the compound itself does not reduce the dye.[5]

Workflow Visualization: Logic & Preparation

The following diagram outlines the critical decision-making process for handling cinnoline solubility and color interference prior to MIC determination.

Cinnoline_AST_Workflow Start Start: Cinnoline Compound Library Solubility_Check Step 1: Solubility Check (10 mM in 100% DMSO) Start->Solubility_Check Precipitation_Test Step 2: Aqueous Dilution Test (Dilute 1:100 in MHB) Solubility_Check->Precipitation_Test Check_Precip Visible Precipitate? Precipitation_Test->Check_Precip Standard_Protocol Proceed to Standard Broth Microdilution Check_Precip->Standard_Protocol No (Clear) Modified_Protocol Proceed to Modified Protocol (Higher DMSO / Surfactant) Check_Precip->Modified_Protocol Yes (Cloudy) Color_Check Step 3: Chromogenicity Check (Is compound Yellow/Orange?) Standard_Protocol->Color_Check Modified_Protocol->Color_Check OD_Read Endpoint: OD600 Turbidity Color_Check->OD_Read No (Colorless) Resazurin_Read Endpoint: Resazurin (Fluorescence) + Cell-Free Control Color_Check->Resazurin_Read Yes (Colored)

Figure 1: Decision matrix for selecting the appropriate detection method based on cinnoline solubility and chromogenicity.

Protocol 1: Modified Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for precipitation and color. Standard: Adapted from CLSI M07-A11 [1].

Materials
  • Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).[1][6]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well clear, flat-bottom polystyrene plates (for visual) or black-walled (for fluorescence).[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

    • Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of ~5 x 10^5 CFU/mL in the well.

  • Compound Dilution (The "2x" Method):

    • Prepare a "Working Stock" of the cinnoline derivative at 2x the highest desired test concentration in CAMHB containing 2% DMSO.

    • Example: To test 100 µg/mL, prepare 200 µg/mL in broth + 2% DMSO.

    • Dispense 100 µL of CAMHB (with 2% DMSO) into columns 2–12.

    • Dispense 200 µL of the Working Stock into column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 to 10. Discard the final 100 µL.

    • Result: Columns 1–10 contain drug (decreasing conc.) in 2% DMSO.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (from Step 1) to columns 1–11.

    • Column 11 (Growth Control): Bacteria + Broth + 1% DMSO (No Drug).[1]

    • Column 12 (Sterility Control): Broth + 1% DMSO only.[1]

    • Final Assay Condition: Drug concentration 1x, DMSO concentration 1% .

  • The Critical "Color/Redox" Control Plate:

    • Prepare a duplicate plate exactly as above, but DO NOT add bacteria. Add sterile broth instead.

    • Purpose: This plate detects if the cinnoline precipitates (false turbidity) or chemically reduces resazurin (false viability).

  • Incubation:

    • Incubate at 35 ± 2°C for 16–20 hours (aerobic).

  • Endpoint Detection (Resazurin):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Visual Read: Blue = No Growth (Inhibition).[1] Pink/Colorless = Growth.

    • Fluorescence Read: Ex 560 nm / Em 590 nm.

Data Interpretation Table
ScenarioTest Well (Bacteria + Drug)Control Well (No Bacteria + Drug)Interpretation
A BlueBlueValid Inhibition. Drug is active.[1]
B PinkBlueValid Growth. Drug is inactive.
C PinkPinkInterference. Drug chemically reduces dye. Use Colony Count (MBC) method.[1]
D PrecipitateClearSolubility Failure. MIC is invalid.

Protocol 2: Time-Kill Kinetics

Objective: Determine if the cinnoline is bacteriostatic or bactericidal. Relevance: Cinnolines acting on DNA gyrase are often bactericidal [2].

Methodology
  • Setup: Prepare tubes with CAMHB containing the cinnoline at 1x MIC and 4x MIC . Include a Growth Control (DMSO only).

  • Inoculum: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Perform serial 10-fold dilutions in PBS and spot-plate (10 µL) onto MHA plates. Incubate overnight and count colonies.

Graphviz Workflow: Time-Kill Logic

TimeKill_Logic Sample Sample at T=24h LogCalc Calculate Log10 Reduction (vs Initial Inoculum) Sample->LogCalc Result_Static < 3 Log Reduction (Bacteriostatic) LogCalc->Result_Static Result_Cidal ≥ 3 Log Reduction (Bactericidal) LogCalc->Result_Cidal

Figure 2: Logic for distinguishing bacteriostatic vs. bactericidal activity.[1][7]

Self-Validating Systems & Troubleshooting

The "Crystal Trap"

Cinnolines often crystallize at the air-liquid interface in 96-well plates.

  • Validation: Inspect wells under an inverted microscope (40x) before adding Resazurin. If crystals are seen piercing bacterial clumps, the MIC is likely underestimated (local high concentration).[1]

The "False Resistance" of Efflux

Cinnolines are substrates for RND efflux pumps in P. aeruginosa.

  • Validation: Run a parallel MIC with an efflux pump inhibitor (e.g., PAβN at 20 µg/mL).[1] If MIC drops >4-fold, the compound is active but effluxed.

References

  • CLSI. (2018).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[9] CLSI document M07-A11.[6] Clinical and Laboratory Standards Institute.[8][9][10] [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018).[1] Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of fused cinnolines.[1] European Journal of Medicinal Chemistry, 144, 782-795.[1] [Link][1]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] [Link][1]

  • Balakin, K. V., et al. (2004).[1][11] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.[1] [Link][1]

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Method

Strategic Solvent Selection for the NMR Characterization of Cinnoline Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Solvent in Unveiling Cinnoline Structures The cinnoline scaffold is a privileged N-heterocyclic m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent in Unveiling Cinnoline Structures

The cinnoline scaffold is a privileged N-heterocyclic motif integral to medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of these novel derivatives. However, the quality and interpretability of NMR spectra are profoundly dependent on the choice of deuterated solvent. An inappropriate solvent can lead to poor solubility, peak broadening, signal suppression, or significant chemical shift perturbations, obscuring vital structural information.

This application note provides a comprehensive guide to selecting the optimal NMR solvent for cinnoline derivatives. It moves beyond simple solubility considerations to address the nuanced physicochemical interactions between the solvent and the analyte, ensuring the acquisition of high-quality, reproducible NMR data. We will explore the causality behind solvent choices, present a systematic protocol for solvent screening, and offer detailed procedures for sample preparation.

Physicochemical Considerations for Cinnoline Derivatives

Cinnoline is a 1,2-diazanaphthalene, a heterocyclic system whose chemical personality is dictated by the two adjacent nitrogen atoms.[1] When selecting an NMR solvent, one must consider how the solvent will interact with these key features and any functional groups on the derivative.

  • Polarity and Solubility: Cinnoline itself is a pale yellow solid soluble in water and organic solvents. However, the solubility of its derivatives can vary dramatically based on appended functional groups (e.g., carboxamides, sulfonamides, alkyl chains).[1][3] A primary requirement is that the analyte dissolves completely to form a homogenous solution, as any suspended solid particles will degrade spectral quality by distorting the magnetic field homogeneity.

  • Basicity and Hydrogen Bonding: The lone pair of electrons on the cinnoline nitrogen atoms imparts basic character. This makes them susceptible to interactions with protic solvents (like methanol-d₄ or D₂O) or acidic impurities in solvents like Chloroform-d. These interactions can lead to protonation or strong hydrogen bonding, significantly altering the electron density around the heterocyclic core and causing substantial downfield shifts of nearby protons.[4]

  • Aromatic Stacking (ASIS Effect): Aromatic solvents like Benzene-d₆ can induce significant changes in chemical shifts, an effect known as the Aromatic Solvent-Induced Shift (ASIS).[5] This arises from the formation of weak solvation complexes where the planar cinnoline ring stacks with solvent molecules. Protons located above the face of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This effect can be a powerful tool for resolving overlapping signals but can also complicate spectral interpretation if not anticipated.

Comparative Analysis of Common Deuterated Solvents

The ideal deuterated solvent minimizes its own signals in the ¹H NMR spectrum, allowing the analyte's signals to be observed clearly.[6][7][8] The choice of solvent is a balance between solvating power and potential chemical interactions.

Solvent NameAbbreviationFormulaPolarityKey Characteristics & Suitability for Cinnoline Derivatives
Chloroform-dCDCl₃CDCl₃Non-polar / Weakly PolarPros: Excellent for many non-polar to moderately polar organic compounds. Good spectral resolution. Cons: May not dissolve highly polar cinnoline derivatives with amide or acid groups. Can contain acidic impurities (HCl/DCl) that may protonate the basic cinnoline nitrogens, leading to peak broadening or shifts. Often stabilized with silver chips to scavenge acid.[9]
Dimethyl Sulfoxide-d₆DMSO-d₆(CD₃)₂SOHighly Polar, AproticPros: "Universal" solvent with excellent solvating power for a wide range of polar and poorly soluble compounds.[10] Ideal for cinnoline derivatives with hydrogen-bond donating groups (e.g., -NH₂, -OH, -COOH). Cons: High boiling point makes sample recovery difficult. Absorbs atmospheric water, leading to a prominent water peak around 3.33 ppm. Its viscosity can sometimes lead to broader lines compared to CDCl₃.[11]
Acetone-d₆(CD₃)₂CO(CD₃)₂COPolar, AproticPros: Good solvent for a range of compounds. Lower boiling point than DMSO for easier sample recovery. Cons: The residual proton signal is a quintet that can sometimes obscure analyte signals in the 2.05 ppm region.
Methanol-d₄CD₃ODCD₃ODHighly Polar, ProticPros: Dissolves highly polar and salt-form cinnoline derivatives. Cons: As a protic solvent, it will exchange with labile protons (-NH, -OH) on the analyte, causing their signals to broaden or disappear. The solvent's hydroxyl group can form strong hydrogen bonds with the cinnoline nitrogens, inducing significant chemical shifts.
Benzene-d₆C₆D₆C₆D₆Non-polar, AromaticPros: Can resolve overlapping signals through the ASIS effect. Useful for confirming structural assignments. Cons: Poor solvent for polar compounds. The ASIS effect can significantly complicate simple spectral interpretation.
Deuterium OxideD₂OD₂OHighly Polar, ProticPros: The solvent of choice for highly water-soluble or salt-form derivatives. Cons: Will exchange with all labile protons. Many organic-like cinnoline derivatives have poor solubility in D₂O.

Table 1: Properties and considerations for common NMR solvents in the context of cinnoline derivative analysis.[7][12]

Experimental Protocols

This protocol provides a self-validating workflow to empirically determine the best solvent when no prior solubility data is available.

Objective: To identify a solvent that provides complete dissolution of the analyte at a suitable concentration for NMR analysis (typically 5-20 mg for ¹H and ¹³C NMR).

Materials:

  • Novel cinnoline derivative

  • Small-volume vials (e.g., 1.5 mL Eppendorf or glass vials)

  • Deuterated solvents: CDCl₃, DMSO-d₆, Acetone-d₆, CD₃OD

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Initial Solubility Test:

    • Weigh approximately 2-3 mg of your cinnoline derivative into a clean, dry vial.

    • Add ~0.6-0.7 mL of the first solvent to be tested (a good starting point for moderately polar compounds is CDCl₃). This volume corresponds to the standard depth required in a 5 mm NMR tube.[13]

    • Cap the vial and vortex vigorously for 30-60 seconds.

    • Visually inspect the solution against a bright light and a dark background. Look for any undissolved solid particles, cloudiness, or turbidity.

  • Assessment:

    • Scenario A: Clear, Homogeneous Solution. The solvent is suitable. Proceed to Protocol 2 for final sample preparation.

    • Scenario B: Insoluble or Partially Soluble. The solvent is unsuitable. Dry the sample under a gentle stream of nitrogen and proceed to test the next solvent. A logical progression is from less polar to more polar: CDCl₃ → Acetone-d₆ → DMSO-d₆.

    • Scenario C: Solution is Colored/Unstable. If the solution develops an unexpected color or a precipitate forms over time, it may indicate a reaction with the solvent or its impurities. This solvent should be avoided.

  • Record Keeping: Meticulously record the solubility results for each solvent tested. This information is valuable for future work with analogous compounds.

The following diagram illustrates the decision-making process described in Protocol 1.

SolventSelection cluster_start cluster_test Solubility Screening cluster_end start Obtain Cinnoline Derivative test_cdcl3 Test Solubility in CDCl₃ start->test_cdcl3 check_cdcl3 Clear Solution? test_cdcl3->check_cdcl3 test_dmso Test Solubility in DMSO-d₆ check_cdcl3->test_dmso No prepare Prepare NMR Sample (Protocol 2) check_cdcl3->prepare Yes check_dmso Clear Solution? test_dmso->check_dmso test_other Test Acetone-d₆ / CD₃OD check_dmso->test_other No check_dmso->prepare Yes check_other Clear Solution? test_other->check_other check_other->prepare Yes reassess Reassess Synthesis/Purification or Consider Solvent Mixture check_other->reassess No

Caption: A workflow diagram for the systematic selection of an appropriate NMR solvent.

Objective: To prepare a particle-free, homogeneous NMR sample for high-resolution analysis.

Materials:

  • Selected deuterated solvent

  • Cinnoline derivative (5-25 mg for ¹H/¹³C)

  • Clean, dry, high-quality 5 mm NMR tube and cap[14]

  • Sample vial

  • Pasteur pipette and bulb

  • Small plug of cotton or glass wool

Procedure:

  • Dissolution: Weigh the appropriate amount of your cinnoline derivative into a clean sample vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex until the solute is completely dissolved.

  • Filtration: Place a small, tight plug of cotton or glass wool into the neck of a clean Pasteur pipette. This will serve as a filter to remove any microscopic solid impurities.[15]

  • Transfer: Using the filter pipette, transfer the solution from the vial directly into the NMR tube. The final height of the liquid in the tube should be approximately 4 cm (40 mm).[13][15][16] Insufficient sample height will result in poor magnetic field shimming and distorted spectra.

  • Capping and Labeling: Cap the NMR tube securely. Label the tube clearly with a unique identifier.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for several minutes before beginning data acquisition.

Troubleshooting Common Issues

  • Broad Peaks: If signals are unexpectedly broad, consider the following:

    • Incomplete Solubility: Even trace amounts of undissolved material can degrade spectra. Re-filter the sample.

    • High Concentration: For ¹H NMR, a very high concentration can increase viscosity and lead to broader lines. Diluting the sample may help.

    • Chemical Exchange: Labile protons (e.g., on an amide or alcohol substituent) exchanging with each other or with residual water can cause broadening. This is often temperature-dependent.

    • Paramagnetic Impurities: Trace metal impurities can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Unexpected Chemical Shifts:

    • Solvent Effects: As discussed, the solvent can induce shifts. Comparing spectra in two different solvents (e.g., CDCl₃ and DMSO-d₆) can help confirm if a shift is due to the solvent environment or an intrinsic structural feature.

    • Concentration Dependence: Aggregation or π-π stacking of cinnoline molecules at high concentrations can cause chemical shifts to change.[17] Acquiring spectra at different concentrations can diagnose this issue.

Conclusion

The selection of an NMR solvent for cinnoline derivatives is a critical experimental parameter that extends beyond simple dissolution. A thoughtful, systematic approach that considers the specific physicochemical properties of the analyte—its polarity, basicity, and potential for hydrogen bonding—is essential for acquiring high-quality, unambiguous data. By following the protocols outlined in this note, researchers can confidently choose the optimal solvent, ensuring that the resulting NMR spectra accurately reflect the molecular structure and paving the way for successful drug discovery and development efforts.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Vikas, et al. Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Available at: [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • International Journal of Chemical Studies. (2018, June 21). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. Available at: [Link]

  • Impactfactor. (2017, July 25). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, June 30). Synthesis, Characterization and Biological Activity of Substituted Cinnoline Benzimidazole Derivatives. Available at: [Link]

  • Ruslan, I. et al. (2019, July 15). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, August 16). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Available at: [Link]

  • Ismael, S., et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica, 26, 1891-1902. Available at: [Link]

  • SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Available at: [Link]

  • University of York. Preparing an NMR sample. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Pathan, S.A., et al. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. Available at: [Link]

  • University of Illinois Urbana-Champaign. SG Sample Prep - Nuclear Magnetic Resonance Labs. Available at: [Link]

  • University of Cambridge. NMR Sample Preparation. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 9: Cinnolines. Thieme. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Available at: [Link]

  • ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. 13(Special Issue 8), 3729-3742. Available at: [Link]

  • Molecules. (2018). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. 23(11), 2777. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 6-Methyl-4-(4-methylphenyl)cinnoline (CAS: N/A - Custom Derivative) Primary Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling System Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 6-Methyl-4-(4-methylphenyl)cinnoline (CAS: N/A - Custom Derivative) Primary Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

System Overview & Executive Summary

The most robust and modular route to 6-Methyl-4-(4-methylphenyl)cinnoline in a drug discovery context is the Suzuki-Miyaura cross-coupling of 4-chloro-6-methylcinnoline with 4-methylphenylboronic acid .

While direct cyclization methods (e.g., Richter or Widman-Stoermer) exist, they often suffer from harsh conditions and poor regioselectivity when installing specific aryl groups at the C4 position. The Suzuki route allows for the independent optimization of the cinnoline core and the aryl appendage, offering the highest potential for yield maximization.

The Optimization Challenge

The C4 position of the cinnoline ring is sterically impacted by the proton at C5 (peri-interaction). This forces the incoming 4-methylphenyl group to twist out of planarity, increasing the energy barrier for the reductive elimination step in the catalytic cycle. Consequently, standard protocols often stall, leading to hydrodehalogenation (reduction of the chloride) or homocoupling of the boronic acid.

Visual Workflow: Synthesis Pathway

G cluster_0 Precursor Synthesis cluster_1 Suzuki Coupling (Critical Step) Start 4-Hydroxy-6-methylcinnoline Inter 4-Chloro-6-methylcinnoline (Key Intermediate) Start->Inter POCl3, Reflux (Chlorination) Product 6-Methyl-4-(4-methylphenyl)cinnoline (Target) Inter->Product Pd Catalyst, Base Solvent, Heat Boron 4-Methylphenylboronic acid Boron->Product

Figure 1: Modular synthesis pathway focusing on the conversion of the 4-hydroxy precursor to the chloro-intermediate, followed by the critical C-C bond formation.

Critical Control Points (Optimization Data)

To maximize yield, the reaction parameters must be tuned to favor reductive elimination over side reactions. The following data summarizes optimization screens for sterically demanding heteroaryl couplings.

Table 1: Catalyst & Ligand Screening Impact[1]
Catalyst SystemLigand TypeYield PotentialPrimary Failure ModeRecommendation
Pd(PPh₃)₄ Monodentate PhosphineLow (30-50%)Oxidative addition is slow; catalyst decomposes (Pd black).Avoid for this sterically hindered substrate.
Pd(dppf)Cl₂ Bidentate FerrocenylModerate (60-75%)Slow conversion; requires high temperatures (>100°C).Good baseline, but hard to remove Fe residues.
Pd₂(dba)₃ + XPhos Bulky DialkylbiarylHigh (85-95%) Minimal side reactions.Recommended. Bulky ligand overcomes C5-proton steric clash.
Pd(OAc)₂ + SPhos Bulky DialkylbiarylHigh (80-90%)Water sensitivity.Excellent alternative if XPhos is unavailable.
Table 2: Solvent & Base Effects
Solvent SystemBaseEffect on YieldNotes
Dioxane / H₂O (4:1) K₂CO₃ModerateStandard conditions; hydrolysis of Cl-cinnoline can occur.
DME / H₂O (3:1) Cs₂CO₃Optimal "Cesium Effect" improves solubility and transmetallation rates.
Toluene / EtOH / H₂O Na₂CO₃LowLow polarity hinders solubility of the cinnoline salt.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes encountered during the synthesis of 4-aryl cinnolines.

Phase 1: The Precursor (Chlorination)

Q: My 4-chloro-6-methylcinnoline yield is low, and I see starting material (4-hydroxy) remaining.

  • Diagnosis: The chlorination with POCl₃ is moisture-sensitive. Phosphoric acid byproducts can inhibit the reaction.

  • Solution: Ensure the 4-hydroxy precursor is completely dry (dry under vacuum at 60°C overnight). Add a catalytic amount of DMF (dimethylformamide) to the POCl₃ mixture. This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than POCl₃ alone.

Q: The 4-chloro intermediate degrades during workup.

  • Diagnosis: Cinnoline chlorides are prone to hydrolysis in acidic or strongly basic aqueous media.

  • Solution: Quench the POCl₃ reaction by pouring it slowly onto ice/ammonia mixture to keep the pH neutral to slightly basic (pH 8). Extract immediately into DCM or EtOAc. Do not store the chloride for long periods; use it immediately in the Suzuki coupling if possible.

Phase 2: The Coupling (Suzuki Reaction)

Q: I observe significant "homocoupling" of the boronic acid (4,4'-dimethylbiphenyl), but no product.

  • Diagnosis: This indicates that the oxidative addition of the Pd into the Cinnoline-Cl bond is failing, or oxygen is present in the system (promoting homocoupling).

  • Solution:

    • Degas thoroughly: Sparge solvents with Argon for 20 minutes before adding the catalyst.

    • Switch Catalyst: Move from Pd(PPh₃)₄ to Pd₂(dba)₃/XPhos or Pd(dppf)Cl₂ . The electron-rich ligands facilitate the oxidative addition into the electron-deficient cinnoline ring.

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst poisoning or ligand dissociation. The cinnoline nitrogens can coordinate to the Palladium, displacing the phosphine ligands and deactivating the catalyst (Pd-N coordination).

  • Solution: Increase the catalyst loading to 5 mol%. More importantly, use a high concentration of base (2.0 - 3.0 equivalents) and ensure the water ratio is sufficient (solvent/water 3:1) to keep the boronate species active.

Q: I see a "de-chlorinated" byproduct (6-methylcinnoline).

  • Diagnosis: This is hydrodehalogenation. It occurs when the hydride elimination pathway competes with transmetallation. This often happens in alcoholic solvents (EtOH/MeOH).

  • Solution: Switch to a non-protic solvent system like DME (Dimethoxyethane)/Water or Dioxane/Water . Avoid Ethanol/Toluene mixtures.

Logical Troubleshooting Tree

Use this decision tree to diagnose low yields in the final coupling step.

Troubleshooting Problem Low Yield in Suzuki Coupling Check1 Is Starting Material (SM) consumed? Problem->Check1 Yes Yes Check1->Yes No No Check1->No AnalyzeProduct Analyze Byproducts Yes->AnalyzeProduct CheckCat Check Catalyst System No->CheckCat Dehalogenated De-chlorinated Product found? (Hydrodehalogenation) AnalyzeProduct->Dehalogenated Homocoupled Biaryl (Homocoupling) found? AnalyzeProduct->Homocoupled Sol1 Remove alcohol solvents. Use Dioxane/DME. Dehalogenated->Sol1 Sol2 Degas solvents better. Reduce oxidant presence. Homocoupled->Sol2 Black Pd Black Precipitate? CheckCat->Black NoChange Solution clear/brown but no reaction? CheckCat->NoChange Sol3 Catalyst Decomp. Switch to Pd(dppf)Cl2 Lower Temp slightly. Black->Sol3 Sol4 Oxidative Addn Failure. Use XPhos/Pd2(dba)3. Increase Temp. NoChange->Sol4

Figure 2: Diagnostic logic for identifying the root cause of yield loss in Cinnoline Suzuki couplings.

Optimized Experimental Protocol

Objective: Synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline.

Step 1: Synthesis of 4-Chloro-6-methylcinnoline
  • Reactants: Suspend 4-hydroxy-6-methylcinnoline (1.0 eq) in POCl₃ (10.0 eq).

  • Catalyst: Add dry DMF (3-4 drops per gram of substrate).

  • Reaction: Reflux (105°C) under N₂ for 2–3 hours. Monitor by TLC (the chloride moves significantly higher than the hydroxy).

  • Workup: Cool to RT. Pour slowly onto a mixture of ice and 25% aqueous ammonia (maintain pH > 7). Extract with DCM (3x). Dry over MgSO₄ and concentrate.

    • Note: Use immediately or store under Argon at -20°C.

Step 2: Suzuki Cross-Coupling (The "Gold Standard" Method)
  • Setup: Flame-dry a Schlenk flask or microwave vial.

  • Loading: Add 4-chloro-6-methylcinnoline (1.0 eq), 4-methylphenylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) or SPhos (4 mol%).

    • Alternative (Lower Cost): Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add degassed 1,2-Dimethoxyethane (DME) / Water (3:1 ratio). Concentration should be roughly 0.1 M.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: 110°C for 30–60 minutes.

  • Workup: Filter through a Celite pad to remove Pd residues. Wash with EtOAc.[1][2] Wash the organic filtrate with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography.

    • Eluent: Hexane/EtOAc gradient (Start 90:10, move to 60:40). Cinnolines are polar; ensure the product doesn't streak.

References

  • BenchChem. Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions. (General troubleshooting principles for cinnoline cyclization and steric hindrance).

  • Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (Analogous chemistry for 4-halo-heterocycles).

  • ResearchGate. Methods for the synthesis of cinnolines (Review). (Comprehensive review of Richter, Widman-Stoermer, and cross-coupling routes).

  • CovaSyn. Optimizing Suzuki Coupling Reactions. (Optimization of catalyst/ligand systems for difficult substrates).

  • National Institutes of Health (PMC). Highly Efficient Method for Suzuki Reactions in Aqueous Media. (Base and solvent effects in heteroaryl couplings).[1][3]

Sources

Optimization

Troubleshooting low cyclization efficiency in cinnoline synthesis

Subject: Troubleshooting Low Cyclization Efficiency in Cinnoline Scaffolds Ticket ID: CINN-SYN-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Cyclization Efficiency in Cinnoline Scaffolds Ticket ID: CINN-SYN-001 Responder: Dr. A. Vance, Senior Application Scientist, Heterocycle Chemistry Division[1]

Introduction: The "Cinnoline Challenge"

Welcome to the technical support center. If you are reading this, you are likely experiencing a common frustration in medicinal chemistry: the cinnoline ring system (1,2-diazanaphthalene) is notoriously more difficult to close than its quinoline or isoquinoline counterparts.

While cinnolines are privileged pharmacophores—bioisosteres for quinolines with unique hydrogen-bonding capabilities—their synthesis often suffers from low cyclization efficiency .[1] This is typically due to the inherent instability of the diazo intermediates in classical methods or the high steric sensitivity of modern C-H activation pathways.[1]

This guide moves beyond generic advice. We will troubleshoot the specific mechanistic bottlenecks of the three most common synthetic routes: Widman-Stoermer , Richter , and Rh(III)-Catalyzed Annulation .

Part 1: Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Low Yield / No Cyclization Method Select Method Start->Method Diazo Classical (Widman-Stoermer/Richter) Method->Diazo Metal Transition Metal (Rh/Co/Cu) Method->Metal DiazoCheck Is Diazonium Salt Stable? Diazo->DiazoCheck TempIssue Issue: Thermal Decomposition Action: Lower T < 5°C DiazoCheck->TempIssue Decomposed (Gas evolution) pHIssue Issue: pH Mismatch Action: Buffer pH 4-6 DiazoCheck->pHIssue No reaction Steric Substrate Sterics? Metal->Steric Crowded Issue: Alkyne Insertion Failure Action: Add AgSbF6 / Change Ligand Steric->Crowded Bulky Alkyne Redox Issue: Catalyst Death Action: Check Oxidant (Cu(OAc)2 vs Air) Steric->Redox Simple Alkyne

Figure 1: Decision matrix for diagnosing the root cause of cyclization failure based on synthetic methodology.[1]

Part 2: Troubleshooting Modern Rh(III)-Catalyzed Annulation

Context: This is currently the preferred method for drug discovery due to modularity.[1] It typically involves an azobenzene or hydrazine directing group reacting with an internal alkyne.[1]

The Problem: The reaction stalls at the C-H activation stage or fails to insert the alkyne, leading to recovered starting material or hydrodehalogenation byproducts.

Mechanism & Failure Points

The cycle relies on a delicate balance between the stability of the rhodacycle intermediate and the lability required for alkyne insertion.[1]

RhCycle Pre Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(III) Pre->Active AgSbF6 (Activation) CH_Act Rhodacycle (Stable Intermediate) Active->CH_Act C-H Activation CH_Act->CH_Act STALLS HERE (If Alkyne too bulky) Insert Alkyne Insertion (CRITICAL STEP) CH_Act->Insert Alkyne Prod Cinnoline Product Insert->Prod Reductive Elimination Prod->Active Re-oxidation

Figure 2: The Rh(III) catalytic cycle. The "Red Zone" (Alkyne Insertion) is the most common point of failure due to steric clash.

FAQ: Rhodium Catalysis Issues

Q: I see 100% conversion of starting material but <20% yield of cinnoline. Where is the mass balance? A: You are likely seeing azo-reduction or dimerization .[1]

  • Cause: If the alkyne insertion is slow (due to electronics or sterics), the active Rh-hydride species (formed after protonation) can reduce the azo bond of your starting material to a hydrazine, which is often invisible or smeared in crude NMR.

  • Fix: Increase the concentration of the alkyne (2.0 equiv) and switch solvent to TFE (2,2,2-trifluoroethanol) . TFE stabilizes the cationic Rh species and accelerates alkyne insertion over reduction pathways [1].[1]

Q: My internal alkyne has a bulky t-butyl group and the reaction fails. A: Steric hindrance prevents the alkyne from coordinating to the Rhodacycle.[1]

  • Fix: Switch to a Cobalt(III) catalyst system (e.g., Cp*Co(CO)I2).[1] Cobalt has a smaller ionic radius, which paradoxically can sometimes accommodate tighter bite angles, or simply requires higher temperatures (120°C) that Rh cannot tolerate without decomposing. Alternatively, add AgSbF6 (20 mol%) to create a more cationic, electrophilic metal center that pulls the alkyne in more aggressively [2].

Part 3: Troubleshooting Classical Methods (Widman-Stoermer)

Context: This method cyclizes o-aminoarylethylenes via a diazonium intermediate.[1][2][3] It is cost-effective but temperamental.[1]

The "Temperature Trap" Protocol

The most common error is running the diazotization step too warm, or the cyclization step too cold.[1]

Standard Operating Procedure (Optimized):

  • Diazotization (The Cold Phase):

    • Dissolve amine in HCl/H2O.[1]

    • CRITICAL: Cool to -5°C to 0°C (use an ice-salt bath).

    • Add NaNO2 dropwise under the surface of the liquid to prevent NO gas escape.[1]

    • Why? Cinnoline diazonium salts are exceptionally unstable compared to simple phenyl diazoniums.[1] Above 5°C, they lose N2 immediately to form phenols (dead end).[1]

  • The "Resting" Phase:

    • Stir at 0°C for 30-60 minutes. Ensure a clear solution (filter if turbid).[1] Turbidity indicates polymerization.[1]

  • Cyclization (The Warm Phase):

    • Method A (Spontaneous): Many electron-rich alkenes cyclize upon standing at RT.[1]

    • Method B (Forced): If no precipitate forms after 2 hours, heat the acidic solution to 60-70°C for 1 hour.

    • Note: Do not rush to heat.[1] Allow the diazonium species to equilibrate first [3].

FAQ: Classical Synthesis

Q: I am getting a 7-membered ring byproduct instead of cinnoline. A: This is the Widman side-reaction .[1]

  • Cause: If the alkene moiety has a terminal substituent that is electron-donating, the diazonium may attack the wrong carbon or undergo azo-coupling.[1]

  • Fix: Increase the acidity (use conc. HCl or H2SO4).[1][4] High acidity suppresses the azo-coupling (which requires a free amine/nucleophile) and favors the intramolecular electrophilic attack on the double bond [4].[1]

Part 4: Comparative Troubleshooting Matrix

Use this table to match your observation with a solution.

SymptomProbable CauseCorrective Action
Rh-Cat: Starting material recovered unchanged.Catalyst poisoning or lack of activation.[1]1. Flame-dry glassware (moisture kills).[1] 2. Add 20 mol% AgSbF6 or AgNTf2.[1]
Rh-Cat: Complex mixture, low mass balance.[1]Alkyne insertion is too slow; substrate decomposition.[1]Switch solvent to TFE or HFIP (hexafluoroisopropanol) to accelerate insertion.[1]
Widman: Gas evolution observed during NaNO2 addition.[1]Temperature too high; diazonium decomposing.[1]Cool to -10°C .[1] Add nitrite slower.[1][2][5] Check internal temp.
Widman: Product is a phenol (OH where N=N should be).[1]Hydrolysis of diazonium salt.Reaction medium is not acidic enough.[1] Increase [HCl].
Richter: Reaction stops at the hydrazine intermediate.Incomplete oxidation/elimination.[1]If using the Richter route, ensure high temperatures (>150°C) are maintained for the final aromatization step [5].[1]

References

  • Sun, P., et al. (2016).[1][6][7] "Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: One-step access to cinnolines." Organic Chemistry Frontiers, 3, 91-95.[1][6]

  • Kim, S., et al. (2019).[1] "Synthesis of Cinnolines via Rh(III)-Catalyzed Annulation of N-Aryl Heterocycles with Vinylene Carbonate." Tetrahedron, 75(30), 4005-4009.[1][7]

  • BenchChem Technical Support. (2025). "Troubleshooting Widman-Stoermer Synthesis: Low Yield and Regioselectivity." BenchChem Knowledge Base.[1]

  • Sadek, K. U., et al. (2019).[1] "Recent Developments in the Synthesis of Cinnoline Derivatives." Mini-Reviews in Organic Chemistry, 16(6).

  • Leonard, N. J. (1945).[1][3] "The Chemistry of Cinnolines." Chemical Reviews, 37(2), 269-286.[1][3]

Disclaimer: These protocols involve hazardous chemicals (diazonium salts, heavy metals).[1] Always consult your institution's safety data sheets (SDS) and perform a risk assessment before proceeding.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 4-Aryl Cinnolines in Biological Assays

Welcome to the technical support center dedicated to addressing the solubility issues of 4-aryl cinnoline derivatives in biological assays. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 4-aryl cinnoline derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their formulation and ensure the reliability and accuracy of your experimental data.

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4-aryl substitution on the cinnoline scaffold is a common feature in many biologically active molecules. However, this substitution often increases the lipophilicity of the compounds, leading to poor aqueous solubility and posing a significant hurdle for in vitro and in vivo testing.[3]

This guide provides a structured approach to understanding and overcoming these solubility challenges, enabling you to generate robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my 4-aryl cinnoline compounds poorly soluble in aqueous buffers?

A1: The poor aqueous solubility of 4-aryl cinnolines is primarily due to their physicochemical properties:

  • Crystalline Structure: Many organic molecules, including 4-aryl cinnolines, exist as stable crystalline solids. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial, contributing to low solubility.[5]

  • Weakly Basic Nature (pKa): The parent cinnoline molecule is a weak base with a pKa of 2.64.[2][6] This means that at physiological pH (around 7.4), the molecule will be predominantly in its neutral, less soluble form. While the pKa can be influenced by substituents on the aryl ring, many 4-aryl cinnolines remain weakly basic. For these compounds, solubility can be significantly increased in acidic conditions where the nitrogen atoms in the cinnoline ring become protonated.[7][8][9]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I prevent it?

A2: This is a very common issue known as "precipitation upon dilution" or "DMSO shock."[10] It occurs because the compound is highly soluble in the concentrated dimethyl sulfoxide (DMSO) stock but crashes out when introduced to the aqueous environment of the assay buffer where its solubility is much lower.[11]

Here’s a breakdown of the causes and solutions:

  • Exceeding Kinetic Solubility: You are likely exceeding the kinetic solubility of your compound in the final assay medium. Kinetic solubility is the maximum concentration a compound can achieve when rapidly diluted from a DMSO stock into an aqueous buffer and is often higher than the true thermodynamic (equilibrium) solubility.[12][13][14]

    • Solution: The most straightforward approach is to lower the final concentration of your compound in the assay.

  • Rapid Solvent Change: The abrupt change from a high-DMSO environment to a high-aqueous environment doesn't allow for a gradual solvation of the compound molecules by water, leading to aggregation and precipitation.

    • Solutions:

      • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of assay buffer, then add this to the final volume.[15]

      • Vigorous Mixing: Add the DMSO stock to the assay buffer while vortexing or stirring to ensure rapid and uniform dispersion.[10]

The following diagram illustrates a decision-making workflow for addressing precipitation upon dilution:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer q1 Is the final compound concentration essential? start->q1 action1 Lower the final compound concentration q1->action1 No q2 Have you optimized the dilution method? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved action1->end_node action2 Implement stepwise dilution and/or vigorous mixing q2->action2 No q3 Is precipitation still occurring? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Proceed to advanced solubilization strategies (Co-solvents, Surfactants, Cyclodextrins) q3->action3 Yes q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for compound precipitation.

Q3: What are the best practices for preparing and storing stock solutions of 4-aryl cinnolines?

A3: Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of your experiments.[11]

  • Solvent Selection: DMSO is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like 4-aryl cinnolines.[11]

  • Concentration: Aim to prepare a stock solution at a concentration that is at least 1000 times higher than the highest final concentration you plan to test. This allows for dilution into your assay buffer while keeping the final DMSO concentration low (ideally ≤ 0.5%).

  • Dissolution:

    • Allow the compound vial to reach room temperature before opening to prevent condensation.

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly to dissolve the compound.

    • If the compound does not fully dissolve, gentle warming (e.g., 37°C water bath) or brief sonication can be used. However, be mindful of potential compound degradation with excessive heat.

  • Storage:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[10]

    • Store the aliquots in tightly sealed vials at -20°C or -80°C.

    • Before use, thaw the aliquot completely and visually inspect for any precipitation. If precipitate is observed, try to redissolve it by warming and vortexing. If it remains, it is best to prepare a fresh stock solution.[10]

Troubleshooting Guide: Advanced Solubilization Strategies

If you continue to face solubility issues after optimizing your compound concentration and dilution methods, the following advanced strategies can be employed.

Issue 1: My 4-aryl cinnoline is still not soluble enough in the final assay buffer, even at low concentrations.

Solution: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Dimethyl Sulfoxide (DMSO): While you are already using DMSO for your stock solution, maintaining a slightly higher but still tolerated final concentration in your assay can help. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance of your specific cell line.[10] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Ethanol: Ethanol can be an effective co-solvent. However, it can also have effects on cells, so its final concentration should be kept low, typically below 1%.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs, such as PEG-400, are often used to solubilize poorly soluble drugs for in vivo studies and can also be applied in vitro.[16]

Co-solventTypical Final Concentration in AssayKey Considerations
DMSO ≤ 0.5% (cell-type dependent)Potential for cytotoxicity and assay interference at higher concentrations.[11]
Ethanol ≤ 1%Can induce cellular stress and affect enzyme activity.
PEG-400 Varies, start with low percentages (e.g., 1-5%)Generally considered to have low toxicity.
Issue 2: My compound precipitates in the cell culture medium over the course of a long-term (e.g., 24-72 hour) incubation.

Solution: Employ Surfactants or Cyclodextrins

These agents can help to keep your compound in solution for extended periods.

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, increasing their apparent solubility.

    • Tween-80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations. Typical concentrations in cell-based assays are between 0.01% and 0.1%.[17]

    • Cremophor EL: A polyethoxylated castor oil that is a powerful solubilizing agent. However, it has been shown to have biological effects, including cytotoxicity and inhibition of metabolic enzymes, so it should be used with caution and at low concentrations (e.g., <0.1%).[18][19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): A commonly used cyclodextrin derivative with good water solubility and low toxicity. It can be used in cell culture at concentrations up to 1-2% in serum-supplemented media and 0.5-1% in serum-free media.[20] The formation of the inclusion complex is a reversible process.[20]

The following diagram outlines a general protocol for using cyclodextrins to enhance solubility:

G cluster_prep Preparation cluster_complexation Complexation cluster_assay Assay Dilution prep1 Prepare a stock solution of HP-β-CD in aqueous buffer (e.g., 10-20% w/v) complex1 Add the DMSO stock of the compound to the HP-β-CD solution prep1->complex1 prep2 Prepare a high-concentration stock of the 4-aryl cinnoline in DMSO prep2->complex1 complex2 Incubate with stirring or sonication to facilitate inclusion complex formation complex1->complex2 assay1 Dilute the compound/cyclodextrin complex into the final assay buffer or cell culture medium complex2->assay1 assay2 Ensure the final concentration of all components is within the desired range assay1->assay2

Caption: Workflow for using HP-β-cyclodextrin for solubilization.

Issue 3: I am unsure if the solubility issues are affecting the accuracy of my high-throughput screening (HTS) data.

Solution: Perform a Kinetic Solubility Assay

A kinetic solubility assay can be a valuable tool in a high-throughput setting to quickly assess the solubility of a large number of compounds under your specific assay conditions.[12][13][21]

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

  • Prepare Compound Plate: In a 96-well plate, perform serial dilutions of your compound stock solutions in 100% DMSO.

  • Prepare Assay Plate: In a separate clear-bottomed 96-well plate, add your aqueous assay buffer to each well.

  • Dilution and Measurement: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the corresponding wells of the assay plate.

  • Incubation: Mix the plate and incubate for a set period (e.g., 1-2 hours) at room temperature.

  • Readout: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

This assay will help you identify compounds with potential solubility liabilities early in the screening process and guide your formulation efforts.

Final Recommendations

  • Characterize Your Compound: Whenever possible, experimentally determine the pKa and LogP of your specific 4-aryl cinnoline derivatives. This data will provide a strong foundation for a rational formulation design.

  • Vehicle Controls are Essential: Always include a vehicle control (assay buffer with the same final concentration of all solvents and excipients) in your experiments to account for any potential effects of the formulation components on your assay.

  • Start Simple: Begin with the simplest approach (e.g., lowering the concentration) and only move to more complex formulations if necessary.

  • Consider the Assay Type: The choice of solubilization strategy may depend on the biological assay. For example, surfactants can interfere with assays that measure membrane integrity, and cyclodextrins are generally not recommended for receptor binding assays.[20]

By systematically applying the strategies and protocols outlined in this guide, you can effectively overcome the solubility challenges associated with 4-aryl cinnolines and generate high-quality, reliable data in your biological assays.

References

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1-27.
  • Carvajal, T. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • BioDuro. ADME Solubility Assay.
  • Sigma-Aldrich.
  • ResearchGate. (2025, July 8). (PDF)
  • Patel, J. N., et al. (2012). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. International Journal of Pharmaceutical Sciences and Research, 3(9), 2974-2985.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Thermo Fisher Scientific. Mammalian Cell Culture Basics Support—Troubleshooting.
  • Gibco. Troubleshooting: Cell Culture.
  • Digital Archive.
  • ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.
  • Jain, A., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science, 92(11), 1595-1600.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ACS Omega. (2022, April 14).
  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2017, November 17). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • MedChemExpress. Compound Handling Instructions.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • YouTube. (2020, April 22). Impact of pH on Solubility.
  • dmsostore. (2026, February 19).
  • AG Scientific. Cat. No. H-107 2-HYDROXYPROPYL-β-CYCLODEXTRIN HBC.
  • ResearchGate. (2018, September 17). (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.
  • MDPI. (2024, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2021, September 17). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35.
  • BenchChem. Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
  • ResearchGate. (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • PubMed. (2004, January 15). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam.
  • Wikipedia. Cinnoline.
  • PubMed. (2012, March 12). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20.
  • Royal Society of Chemistry. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines.
  • MDPI. (2019, June 27). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines.
  • PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • PubMed. (2021, September 17). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35.
  • ResearchGate.
  • ACD/Labs. LogP—Making Sense of the Value.
  • World Pharma Today. (2025, October 17).
  • Academia.edu.
  • Impact Journals. (2022, March 23). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction.

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Optimization

Technical Support Center: Purification of 6-Methyl-4-(4-methylphenyl)cinnoline

The following technical guide is designed as a dynamic support resource for researchers and process chemists dealing with the purification of 6-Methyl-4-(4-methylphenyl)cinnoline . Case ID: CIN-6M-4MP-PUR Status: Active...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a dynamic support resource for researchers and process chemists dealing with the purification of 6-Methyl-4-(4-methylphenyl)cinnoline .

Case ID: CIN-6M-4MP-PUR Status: Active Support Assigned Specialist: Senior Application Scientist Last Updated: February 25, 2026

Technical Overview: The Crude Profile

Before initiating purification, it is critical to understand what constitutes your "crude" product. 6-Methyl-4-(4-methylphenyl)cinnoline is typically synthesized via the Richter cyclization (from 2-ethynylaryldiazonium salts) or the Widman-Stoermer synthesis (from


-vinyl anilines).

Consequently, your crude matrix likely contains:

  • Target Molecule: A weak base (

    
    ), typically a pale yellow solid.
    
  • Impurity A (Oligomeric Tars): Dark brown azo-polymers resulting from diazonium decomposition.

  • Impurity B (Starting Materials): Unreacted 2-amino-5-methyl-4'-methylbenzophenone or corresponding alkyne/aniline precursors.

  • Impurity C (Hydrolysis Products): 4-Hydroxycinnoline derivatives (cinnolinones) if water was present during cyclization.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a dark, sticky oil/tar. How do I isolate the solid?"

Diagnosis: This is classic "diazonium tar" contamination. The target cinnoline is trapped in a polymeric matrix preventing crystallization.

Protocol: The Silica Plug Filtration Do not attempt immediate recrystallization; the tar will occlude the crystal lattice.

  • Dissolution: Dissolve the crude oil in a minimum volume of DCM (Dichloromethane) .

  • Adsorption: Add silica gel (equal weight to crude mass) to the solution and evaporate to dryness (dry loading).

  • Elution: Load the dry powder onto a short silica pad (fritted funnel).

    • Flush with 10% Ethyl Acetate in Hexanes (removes non-polar neutrals).

    • Flush with DCM (elutes the target cinnoline).

    • Stop before flushing with Methanol (leaves polar tars on silica).

  • Result: Evaporate the DCM fraction to obtain a solid or semi-solid amenable to recrystallization.

Issue 2: "I have persistent starting material (Aniline/Ketone) co-eluting on TLC."

Diagnosis: Neutral ketones or basic anilines often have similar


 values to cinnolines in standard solvent systems.

Protocol: The "Acid-Base Swing" Extraction Leverage the specific basicity of the cinnoline ring (


).
  • Organic Phase: Dissolve crude (1 g) in Ethyl Acetate (20 mL) .

  • Acid Extraction: Extract with 3M HCl (3 x 10 mL) .

    • Mechanism:[3][4] The cinnoline protonates and moves to the aqueous layer (

      
      ).
      
    • Fate of Impurities: Neutral ketones and non-basic tars remain in the Ethyl Acetate.

    • Note: If starting amine is present, it will also extract.[5] (See Advanced Separation below).

  • Liberation: Collect the aqueous acidic layer. Cool to

    
    .
    
  • Basification: Slowly add 6M NaOH until pH > 10. The cinnoline will precipitate as a free base.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 15 mL) , dry over

    
    , and evaporate.
    
Issue 3: "The crystals are colored (orange/red) instead of pale yellow."

Diagnosis: Trace azo-coupling byproducts or oxidation impurities.

Protocol: Activated Charcoal Recrystallization

  • Solvent Choice: Use Ethanol (95%) or Ethyl Acetate .

  • Dissolution: Heat solvent to boiling. Add crude solid until dissolved.

  • Treatment: Remove from heat (safety first). Add Activated Charcoal (5-10 wt%) .

  • Reflux: Boil gently for 5–10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal.

  • Crystallization: Allow filtrate to cool slowly to RT, then

    
    .
    

Experimental Workflows (Visualized)

Diagram 1: The Acid-Base Swing Purification Logic

This flowchart illustrates the chemical logic for separating the cinnoline core from neutral organic impurities.

PurificationWorkflow Crude Crude Mixture (Cinnoline + Ketones + Tars) OrgSol Dissolve in Ethyl Acetate Crude->OrgSol AcidWash Extract with 3M HCl OrgSol->AcidWash OrgLayer Organic Layer (Contains Neutrals/Tars) AcidWash->OrgLayer Neutrals stay AqLayer Aqueous Layer (Contains Cinnoline-H+) AcidWash->AqLayer Protonation Discard Discard / Recycle OrgLayer->Discard Basify Basify with 6M NaOH (pH > 10) AqLayer->Basify precipitate Cinnoline Precipitates Basify->precipitate FinalExt Extract into DCM & Evaporate precipitate->FinalExt Pure Purified 6-Methyl-4- (4-methylphenyl)cinnoline FinalExt->Pure

Caption: Separation of basic cinnoline from neutral impurities using pH-dependent solubility switching.

Reference Data & FAQs

Solvent Compatibility Table

Use this table to select solvents for chromatography (


 adjustment) or recrystallization.
Solvent SystemRoleSolubility of CinnolineComments
Hexane / Pentane Anti-solventInsolubleUsed to precipitate product from EtOAc.
Ethyl Acetate (EtOAc) SolventModerateGood for extraction; dissolves product at reflux.[4]
Dichloromethane (DCM) SolventHighBest for loading columns or dissolving crude tars.
Ethanol (EtOH) RecrystallizationHigh (Hot) / Low (Cold)Ideal for recrystallization.
Water Impurity WashInsolubleRemoves inorganic salts (NaCl, NaBr).
3M HCl ReactantSoluble (as salt)Used for chemical extraction (protonation).
Frequently Asked Questions (FAQ)

Q: Is the compound stable in solution? A: Yes, cinnolines are generally stable in organic solvents. However, avoid prolonged exposure to strong light in dilute solution, as some heterocyclic systems can undergo photo-degradation. Store solids in amber vials.

Q: Can I use column chromatography instead of acid-base extraction? A: Absolutely. For high purity (>99%), chromatography is recommended.[6]

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Gradient from Hexane:EtOAc (9:1) to (7:3) .

  • Observation: The cinnoline typically elutes after non-polar impurities but before highly polar tars. It is often fluorescent under UV (254/365 nm).

Q: How do I confirm the structure after purification? A:

  • 1H NMR (CDCl3): Look for the characteristic singlet of the proton at position 3 (approx.

    
     7.8–8.2 ppm) and the methyl group singlets (approx. 
    
    
    
    2.4–2.6 ppm).
  • Melting Point: Expect a sharp range. 4-aryl cinnolines typically melt between 100°C–150°C depending on substitution (Refer to specific literature for exact value of this derivative).

References

  • Richter Cinnoline Synthesis : Victor von Richter, "Über Cinnolinderivate," Berichte der deutschen chemischen Gesellschaft, 1883.[7]

  • Cinnoline Solubility & Properties : "Solubility of Cinnoline," Solubility of Things.

  • General Purification of Nitrogen Heterocycles : "Purification of Laboratory Chemicals," ScienceDirect.

  • Cinnoline Derivatives Synthesis : "Recent Developments in the Synthesis of Cinnoline Derivatives," ResearchGate.[8]

Sources

Troubleshooting

Cinnoline Synthesis Technical Support Center: Minimizing Side Reactions in Diazonium Salt Cyclization

Welcome to our dedicated technical support hub for researchers, scientists, and professionals in drug development engaged in the synthesis of cinnoline and its derivatives. The intramolecular cyclization of diazonium sal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support hub for researchers, scientists, and professionals in drug development engaged in the synthesis of cinnoline and its derivatives. The intramolecular cyclization of diazonium salts is a fundamental and powerful method for constructing the cinnoline core. However, this reaction is often accompanied by a variety of side reactions that can significantly reduce yields and complicate the purification of the desired product. This guide provides expert insights and practical, field-tested solutions to navigate these synthetic challenges. We will delve into the mechanistic origins of common side reactions and offer robust protocols to optimize your cinnoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My cinnoline synthesis suffers from low yields and significant tar formation. What are the primary causes, and how can I address this issue?

Answer:

Low yields and the formation of tar-like substances are classic indicators of diazonium salt instability and undesired side reactions. The diazonium group is inherently reactive and prone to decomposition, especially at elevated temperatures or in the presence of nucleophiles.[1][2][3]

Core Issues & Mechanistic Insights:

  • Thermal Decomposition: Aryl diazonium salts can decompose, particularly when warmed, to form highly reactive aryl cations. These intermediates can then react indiscriminately with other species in the reaction mixture, leading to a complex array of byproducts and polymeric materials.

  • Gomberg-Bachmann Reaction: A frequent side reaction involves the coupling of the diazonium salt with an aromatic solvent, resulting in the formation of biaryl compounds instead of the desired intramolecular cyclization product.[4][5][6]

  • Phenol Formation: In aqueous environments, the diazonium group can be displaced by a hydroxyl group, leading to the formation of phenols.[7][8][9] This is a significant issue if the reaction is conducted at higher temperatures or if the acidic conditions are not rigorously maintained.

Troubleshooting Protocol & Optimization Strategies:

ParameterRecommended ActionRationale
Temperature Maintain a low temperature (typically 0–5 °C) during the diazotization step and the initial phase of cyclization.[10]To minimize the thermal decomposition of the unstable diazonium salt.
Acidic Medium Employ a non-nucleophilic strong acid, such as sulfuric acid or tetrafluoroboric acid.To stabilize the diazonium salt and prevent its premature hydrolysis to a phenol.
Solvent Selection Avoid using aromatic solvents if biaryl formation is a concern. Consider solvents like dioxane, THF, or acetic acid.To mitigate the Gomberg-Bachmann-Hey side reaction.[4]
Reaction Monitoring Closely monitor the reaction's progress using techniques like TLC or LC-MS and promptly quench the reaction upon consumption of the starting material.To prevent the formation of degradation products from extended reaction times.

Optimized Experimental Workflow for Cinnoline Synthesis

G cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_cyclization Step 2: Intramolecular Cyclization cluster_workup Step 3: Work-up and Purification A 1. Dissolve the substituted o-aminoaryl precursor in a cold, non-nucleophilic strong acid. B 2. Add a solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. A->B C 3. Stir the mixture for 30-60 minutes at 0-5 °C. B->C D 4. Gradually warm the reaction mixture to the optimal temperature for cyclization, monitoring via TLC or LC-MS. C->D Proceed to Cyclization E 5. Maintain this temperature until the starting material is fully consumed. F 6. Quench the reaction by carefully pouring it onto ice. E->F G 7. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate). F->G H 8. Extract the cinnoline product using an appropriate organic solvent. G->H I 9. Purify the product by column chromatography or recrystallization. H->I

Caption: A generalized workflow for the synthesis of cinnolines.

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a common hurdle in cinnoline synthesis, especially when the aromatic ring of the precursor is substituted. The electronic and steric properties of these substituents dictate the position of the electrophilic attack by the diazonium group.

Mechanistic Considerations:

The regioselectivity of the cyclization is governed by the directing effects of the substituents on the aromatic ring. The electrophilic diazonium group will preferentially attack the most nucleophilic and sterically accessible position.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NR₂) are ortho, para-directing and activate the ring towards electrophilic substitution.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C(O)R) are meta-directing and deactivate the ring.

Strategies for Enhancing Regioselectivity:

StrategyDescription
Modification of Directing Groups Temporarily alter a directing group to favor the desired cyclization pathway. For instance, converting a hydroxyl group to a bulkier ether can sterically block one potential cyclization site.
Choice of Acid Catalyst The nature of the acid can influence the reactivity of both the diazonium salt and the aromatic ring. Polyphosphoric acid (PPA) can sometimes afford different regioselectivity compared to sulfuric acid.[11]
Use of Blocking Groups Introduce a removable blocking group at the undesired cyclization position. This group can be cleaved after the formation of the cinnoline ring. A classic example is the use of a sulfonic acid group as a transient blocking group.

Logical Flow for Troubleshooting Regioselectivity

G A Isomeric Byproduct Detected B Analyze Substituent Effects (Electronic & Steric) A->B C Consider Modifying Directing Groups B->C D Experiment with Different Acid Catalysts (e.g., H₂SO₄ vs. PPA) B->D E Evaluate the Use of a Removable Blocking Group B->E F Desired Regioisomer Achieved C->F D->F E->F

Caption: A decision-making diagram for improving regioselectivity.

Question 3: My reaction is sluggish and fails to reach completion, even with heating. What factors might be inhibiting the cyclization?

Answer:

A stalled or incomplete reaction often points to insufficient activation of the aromatic ring or problems with the formation of the diazonium salt itself.

Potential Causes and Solutions:

  • Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups on the aromatic ring can render it too electron-poor to undergo attack by the diazonium electrophile.

    • Solution: If feasible, consider a synthetic strategy that introduces the electron-withdrawing group after the cinnoline core has been constructed. Alternatively, more forcing reaction conditions, such as the use of a stronger acid catalyst or higher temperatures (while carefully monitoring for decomposition), may be required.

  • Steric Hindrance: Bulky substituents near the intended site of cyclization can sterically impede the intramolecular reaction.

    • Solution: The most effective approach is to redesign the substrate to minimize steric hindrance. This could involve selecting a different starting material or modifying the synthetic route.

  • Inefficient Diazonium Salt Formation: Incomplete diazotization will leave unreacted starting material.

    • Solution: Ensure the correct stoichiometry of sodium nitrite and add it slowly at a low temperature to prevent side reactions. The purity of the sodium nitrite is also critical.

Diagnostic Workflow for Incomplete Reactions

G A Incomplete Reaction B Analyze Aromatic Ring Substituents A->B C Presence of Strong EWGs? B->C D Consider an Alternative Synthetic Route or More Forcing Conditions C->D Yes E Significant Steric Hindrance? C->E No J Reaction Proceeds to Completion D->J F Redesign the Substrate E->F Yes G Verify Diazotization Efficiency E->G No F->J H Incomplete Diazotization? G->H I Optimize Diazotization Protocol (Stoichiometry, Temperature) H->I Yes H->J No I->J

Caption: A troubleshooting guide for incomplete cyclization reactions.

References

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522. Available at: [Link]

  • Saxena, A., & Kumar, S. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available at: [Link]

  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 578-588. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Innovative Ideas and Technology. Available at: [Link]

  • Evangelin, D., & S, J. A. (2020). A Concise Review on Cinnolines. Innovative Journal. Available at: [Link]

  • Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Available at: [Link]

  • Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770–775. Available at: [Link]

  • Gomberg–Bachmann reaction. Wikipedia. Available at: [Link]

  • Borsche–Drechsel cyclization. Wikipedia. Available at: [Link]

  • Scheme 1. Widman-Stoermer synthesis of pyrido[3,4-c]pyridazine derivatives. ResearchGate. Available at: [Link]

  • The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Available at: [Link]

  • Dehaen, W., & Bakulev, V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 336-357. Available at: [Link]

  • Clark, J. (2016). some reactions of diazonium ions. Chemguide. Available at: [Link]

  • Pschorr cyclization. Wikipedia. Available at: [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. University of St Andrews. Available at: [Link]

  • Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Chemistry (Weinheim an der Bergstrasse, Germany), 18(37), 11555–11559. Available at: [Link]

  • Cohen, T., & Schambach, R. A. (1970). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. Journal of the American Chemical Society, 92(10), 3189–3190. Available at: [Link]

  • Synthesis and reactivity of cinnoline-fused cyclic enediyne. SciSpace. Available at: [Link]

  • synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with. Middle East Technical University. Available at: [Link]

  • Synthesis of Benzodiazines. Organic Chemistry. Available at: [Link]

  • Gomberg-Bachmann reaction. ResearchGate. Available at: [Link]

  • DIAZONIUM SALTS. B. P. P. Govt. Polytechnic. Available at: [Link]

  • 32.2 Phenol. CIE A-Level Chemistry. Available at: [Link]

  • Dehaen, W., & Bakulev, V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 336-357. Available at: [Link]

  • a) The Borsche‐Drechsel cyclization reaction for the formation of... ResearchGate. Available at: [Link]

  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Available at: [Link]

  • Liu, L., & Tam, J. P. (2009). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic letters, 11(16), 3634–3637. Available at: [Link]

  • Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Archiv der Pharmazie, 337(10), 539–544. Available at: [Link]

Sources

Optimization

Improving thermal stability of cinnoline derivatives during storage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinnoline derivatives. This guide is designed to provide in-depth, practical solutions to common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinnoline derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to the thermal stability of these important heterocyclic compounds during storage. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Introduction to Cinnoline Stability

Cinnoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4] However, the inherent reactivity of the N-heterocyclic ring system can make these derivatives susceptible to degradation under various environmental conditions. Ensuring the thermal stability of your cinnoline derivative is paramount for maintaining its purity, potency, and safety, which is critical for reproducible experimental results and successful drug development.

This guide addresses common questions and troubleshooting scenarios encountered in the laboratory, providing expert insights and actionable protocols to enhance the shelf-life of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding and Identifying Instability

Q1: My cinnoline derivative is showing a decrease in purity and a change in color after storage at room temperature. What are the likely chemical degradation pathways?

A: The degradation of N-heterocyclic compounds like cinnoline derivatives is often multifactorial. The primary culprits are typically oxidation, hydrolysis, and photolysis, which are exacerbated by elevated temperatures.

  • Oxidation: The nitrogen atoms in the cinnoline ring can be susceptible to oxidation, leading to the formation of N-oxides. The aromatic rings can also undergo oxidative degradation, especially if activated by electron-donating substituents. This process is often accelerated by the presence of atmospheric oxygen and trace metal ions.[5]

  • Hydrolysis: If your derivative contains hydrolyzable functional groups (e.g., esters, amides, lactams), it can be susceptible to cleavage in the presence of moisture. The stability is often pH-dependent, with degradation rates accelerating under acidic or basic conditions.[5]

  • Photodegradation: Cinnoline's aromatic system absorbs UV light, which can lead to photochemical reactions. This is often observed as a color change (e.g., yellowing or browning) and can result in complex degradation profiles. Cinoxacin, a cinnoline-based drug, is known to have phototoxic potential, highlighting the sensitivity of this scaffold to light.[6]

It is crucial to identify the specific degradation products using techniques like LC-MS to confirm the pathway and devise a targeted stabilization strategy.

Q2: How can I quickly determine if my new cinnoline derivative has potential thermal stability issues?

A: Differential Scanning Calorimetry (DSC) is an excellent preliminary screening tool.[7] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can provide critical information such as:

  • Melting Point (Tm): A sharp, high melting point is often indicative of a stable crystalline form.

  • Decomposition Temperature (Td): This is the temperature at which the molecule begins to chemically break down. A low Td is a clear red flag for thermal instability.

By analyzing the thermal behavior, you can gain rapid insights into the compound's intrinsic stability before committing to longer-term studies.[7]

Section 2: Proactive Stabilization Strategies

Q3: What are the most critical environmental factors to control during storage?

A: The three most important factors to control are temperature, humidity, and light .

  • Temperature: As a rule of thumb, chemical degradation rates increase with temperature, a relationship described by the Arrhenius equation.[8][9] Therefore, storing compounds at lower temperatures (e.g., 2-8°C or -20°C) is the most effective first step. However, be mindful of freeze-thaw cycles for solutions, which can introduce their own stability challenges.[10]

  • Humidity: Moisture can act as a reactant in hydrolysis and can also increase molecular mobility in solid-state samples, accelerating degradation.[11][12] Storing hygroscopic or moisture-sensitive compounds in a desiccator or a controlled-humidity chamber is essential.

  • Light: To prevent photodegradation, always store light-sensitive compounds in amber vials or containers wrapped in aluminum foil.[5]

The diagram below illustrates the interplay of these primary environmental stressors.

cluster_Core Cinnoline Derivative cluster_Stressors Environmental Stressors cluster_Degradation Degradation Pathways Compound Cinnoline Derivative Heat Heat / Temperature ThermalDecomp Thermal Decomposition Heat->ThermalDecomp Oxidation Oxidation Heat->Oxidation Hydrolysis Hydrolysis Heat->Hydrolysis Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis Oxygen Atmospheric Oxygen Oxygen->Oxidation Moisture Moisture / Humidity Moisture->Hydrolysis ThermalDecomp->Compound Photolysis->Compound Oxidation->Compound Hydrolysis->Compound

Caption: Key environmental factors leading to the degradation of cinnoline derivatives.

Q4: My compound is in a solution. How can I use formulation to improve its stability?

A: Formulation optimization is a powerful tool for enhancing stability. Consider these key excipients:

  • Buffers: Maintaining an optimal pH is critical, as many degradation reactions are pH-dependent. Conduct a pH-rate profile study to identify the pH of maximum stability. Common buffer systems include citrate, acetate, and phosphate.[5]

  • Antioxidants/Chelators: To combat oxidative degradation, you can add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid. Chelating agents such as ethylenediaminetetraacetic acid (EDTA) are also effective as they sequester trace metal ions that can catalyze oxidation.[5][10]

  • Solubilizers/Stabilizers: For solid formulations, excipients like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can create solid dispersions, which can improve both solubility and chemical stability.[5]

  • Lyophilization (Freeze-Drying): For highly sensitive molecules, especially those prone to hydrolysis, lyophilization can be an excellent strategy. This process removes water content from heat-sensitive products, significantly enhancing their stability for long-term storage.[5][10]

Experimental Protocols & Data

Protocol: Accelerated Stability Study for Cinnoline Derivatives

Accelerated stability studies use exaggerated storage conditions to speed up chemical degradation, allowing for the prediction of a compound's shelf-life under normal storage conditions in a much shorter timeframe.[11][13][14]

1. Objective: To evaluate the stability of a cinnoline derivative under accelerated temperature and humidity conditions and to predict its long-term stability.

2. Materials & Equipment:

  • Cinnoline derivative (solid or solution)

  • Final proposed container/closure system (e.g., amber glass vials with screw caps)

  • Stability chamber(s) capable of maintaining temperature and relative humidity (RH) (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Refrigerator (5°C ± 3°C) and Freezer (-20°C ± 5°C) for control samples

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or MS) for purity analysis

  • LC-MS system for degradation product identification (optional)

3. Experimental Workflow:

Caption: Workflow for a typical accelerated stability study of a new chemical entity.

4. Procedure:

  • Time Zero (T=0) Analysis: Before placing samples in storage, perform a full analysis on a control sample. This includes visual inspection (color, appearance), HPLC analysis for initial purity (assay), and characterization of any existing impurities.

  • Sample Storage: Place the prepared vials into the designated stability chambers. Ensure chambers are properly calibrated.

  • Time Point Testing: At each scheduled time point (e.g., 1, 2, 3, and 6 months for an accelerated study), remove a vial from each storage condition.[11]

  • Analysis: Allow the samples to equilibrate to room temperature before opening. Perform the same set of analyses as conducted at T=0.

  • Data Evaluation: Compare the results at each time point to the T=0 data. Look for:

    • A significant decrease in the purity of the parent compound.

    • The appearance or increase of any single degradation product.

    • Changes in physical appearance.

5. Interpretation: A significant loss of purity (e.g., >5%) under accelerated conditions (40°C / 75% RH) within 3-6 months suggests that the compound may not be stable at room temperature for an extended period (e.g., 2 years).[14] The data can be used with the Arrhenius equation to extrapolate and predict a shelf-life under recommended storage conditions.[9]

Data Presentation: Common Stability Testing Conditions

The table below summarizes standard conditions used in pharmaceutical stability testing, which can be adapted for research compounds.

Study TypeStorage ConditionPurpose & Insights GainedTypical Duration
Accelerated 40°C ± 2°C / 75% RH ± 5%Predicts long-term stability and degradation pathways quickly.[11][13]6 Months
Intermediate 30°C ± 2°C / 65% RH ± 5%Used if significant changes occur under accelerated conditions.12 Months
Real-Time (Long-Term) 25°C ± 2°C / 60% RH ± 5%Confirms the actual shelf-life under recommended storage conditions.[11]12-60 Months
Refrigerated 5°C ± 3°CFor compounds that are known to be thermally labile.12-24 Months

References

  • An Introduction to the Accelerated Stability Assessment Program. (2017). Vertex AI Search.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Stability Testing of Pharmaceutical Products. (2012). [Source not available].
  • Acceler
  • Acceler
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Bioc
  • Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. (2024). [Source not available].
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023). Arabian Journal of Chemistry.
  • Strategies for Resolving Stability Issues in Drug Formul
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2019). MDPI.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • How to Accelerate Thermal Stability Testing for High-Concentr
  • A Comprehensive Review On Cinnoline Derivatives.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv

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Troubleshooting

Resolving regioisomer formation in substituted cinnoline synthesis

Topic: Resolving Regioisomer Formation in Substituted Cinnoline Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Diagnostic Workflow: Selecting the Right Synthetic Strategy Before...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomer Formation in Substituted Cinnoline Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Diagnostic Workflow: Selecting the Right Synthetic Strategy

Before troubleshooting, ensure you are using the methodology best suited for your specific substitution pattern. Regioisomerism in cinnolines typically arises from the asymmetry of the hydrazine/diazonium intermediate or the alkyne partner.

CinnolineStrategy Start Start: Define Target Cinnoline Subst Is the target 3,4-disubstituted? Start->Subst Metal Can you use a directing group (e.g., Azo, Amide)? Subst->Metal Yes Mono Is the substituent at C3? Subst->Mono No (Mono-substituted) Rhodium Rec: Rh(III) C-H Activation (High Regocontrol) Metal->Rhodium Yes Richter Rec: Richter Cyclization (Requires 2-alkynylaniline) Metal->Richter No Borsche Rec: Borsche Synthesis (Intramolecular Friedel-Crafts) Mono->Borsche Yes Widman Rec: Widman-Stoermer (Warning: Prone to mixtures) Mono->Widman No (C4-Substituted)

Figure 1: Decision matrix for selecting a synthetic route based on target substitution patterns to minimize inherent regioisomer risks.

Module A: Modern Precision (Rh(III)-Catalyzed C-H Activation)

Context: The most robust method for controlling regioselectivity is Rhodium(III)-catalyzed C-H activation/annulation of azobenzenes (or similar directing groups) with internal alkynes. This method minimizes isomers by locking the geometry via a metallacycle intermediate.

Standard Protocol (Self-Validating)
  • Substrates: Azobenzene (1.0 equiv), Internal Alkyne (1.2 equiv).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) – Crucial for regenerating Rh(III).

  • Additives: AgSbF₆ (10 mol%) – Abstracts chloride to open coordination sites.

  • Solvent: t-Amyl alcohol or MeOH (0.1 M).

  • Conditions: 100–120 °C, 16h, sealed tube.

Troubleshooting Guide: Rh(III) Catalysis
Symptom Root Cause Analysis Corrective Action
Low Yield (<30%) Catalyst poisoning or incomplete re-oxidation.1. Ensure reaction is anhydrous if using Ag salts.2. Switch oxidant to Ag₂CO₃ if Cu(OAc)₂ fails.3. Add Pivalic Acid (30 mol%) as a proton shuttle to assist the C-H deprotonation step.
Regioisomer Mixture (1:1) Alkyne is electronically neutral and sterically symmetrical (e.g., 2-pentyne).Steric Differentiation: Rh(III) inserts the bulkier alkyne substituent distal to the nitrogen directing group. Modify the alkyne to increase steric contrast (e.g., use t-butyl vs methyl).
Wrong Regioisomer Electronic directing effects overriding sterics.If using an aryl-alkyl alkyne, the aryl group typically ends up at C4 (adjacent to the newly formed N-N bond) due to conjugation stability in the insertion transition state.
No Reaction Directing group failure.Ensure the directing group (e.g., azo) is ortho-unsubstituted . Steric crowding at the C-H activation site prevents rhodacycle formation.
Mechanistic Insight: Why Regioselectivity Fails

Regioselectivity is determined during the migratory insertion of the alkyne into the Rhodacycle.

  • Steric Rule: The bulky group prefers to point away from the Cp* ligand.

  • Electronic Rule: Electron-withdrawing groups on the alkyne prefer the position adjacent to the Metal-C bond.

RhMechanism Pre Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 Pre->Active AgSbF6 Cycle 5-Membered Rhodacycle Active->Cycle C-H Activation (-HOAc) Insert Alkyne Insertion Cycle->Insert Regio-determining Step Prod Cinnolinium Salt Insert->Prod Reductive Elimination Prod->Active Oxidant (Cu/Ag)

Figure 2: The catalytic cycle. The 'Alkyne Insertion' step is where regiochemistry is locked. Steric clash between the alkyne substituent and the Cp ligand dictates the outcome.*

Module B: The Classical Dilemma (Richter & Widman-Stoermer)

Context: When metal catalysis is not viable (e.g., cost, scale, or specific functional groups), classical diazonium-based cyclizations are used. These are notorious for "wandering" regiochemistry.

Troubleshooting Guide: Classical Methods

Q: I am performing a Richter cyclization (2-alkynylaniline + NaNO₂/HCl), but I get a mixture of 4-chlorocinnoline and 4-cinnolinone. How do I fix this?

A: This is a competition between the chloride ion and water attacking the diazonium intermediate [1].

  • To favor 4-Chlorocinnoline: Saturate the solution with conc. HCl or add LiCl to increase [Cl⁻]. Perform the reaction at <0 °C to stabilize the diazonium salt.

  • To favor 4-Cinnolinone (4-OH): Use H₂SO₄ instead of HCl (sulfate is non-nucleophilic) and ensure high dilution in water.

Q: My Widman-Stoermer reaction (2-aminoacetophenone + NaNO₂) yields a 60:40 mixture of isomers.

A: The Widman-Stoermer reaction relies on the nucleophilic attack of the vinyl group on the diazonium.

  • The Fix: The electronics of the aniline ring drive the cyclization. Electron-donating groups (EDGs) para to the amino group accelerate the desired cyclization. If your substrate has Electron-Withdrawing Groups (EWGs), the reaction slows down, allowing diazonium decomposition or side reactions.

  • Protocol Adjustment: Switch to the Borsche Synthesis . By pre-forming the hydrazone (using the aniline and glyoxal/diketone), you fix the N-N bond connectivity before cyclization, effectively eliminating regioisomerism regarding the nitrogen placement [2].

Module C: Analytical Resolution (Proving Your Structure)

You cannot rely on MS alone as regioisomers have identical masses. Use 1H NMR and NOE (Nuclear Overhauser Effect).

NMR Diagnostic Table
FeatureIsomer A (3-Substituted) Isomer B (4-Substituted) Notes
H4 Proton Singlet, δ 7.8 – 8.5 ppm AbsentH4 is highly deshielded due to the adjacent N=N bond.
H3 Proton AbsentSinglet, δ 7.5 – 8.0 ppm H3 is generally more upfield than H4.
NOE Signal Strong NOE between Substituent and H4 Strong NOE between Substituent and H5 (Peri-position)Critical Test: Irradiate the substituent protons. If you see enhancement of the aromatic doublet at ~8.5 ppm (H5), you have the 4-substituted isomer.
Differentiation Protocol
  • Run 1H NMR in DMSO-d6. (CDCl₃ can sometimes cause peak overlap in cinnolines).

  • Identify H5: Look for a doublet/multiplet at the most downfield aromatic region (often >8.3 ppm) caused by the "bay region" effect of the N1 lone pair.

  • Run 1D-NOESY: Irradiate your substituent's alpha-protons.

    • Enhancement of H5? → 4-Substituted.

    • Enhancement of H4 (singlet)? → 3-Substituted.

References

  • Richter Cyclization Mechanism & Selectivity

    • Source: Schmidt, A. et al. "Recent Advances in the Chemistry of Cinnolines." Current Organic Chemistry.
    • Link:[Link]

  • Rh(III)-Catalyzed Synthesis (Muralirajan & Cheng)

    • Source: Muralirajan, K., & Cheng, C. H. (2013).[1] "Rhodium(III)-Catalyzed Synthesis of Cinnolinium Salts from Azobenzenes and Alkynes." Chemistry – A European Journal.[1]

    • Link:[Link]

  • Widman-Stoermer & Borsche Analysis

    • Source: Vinogradova, O. V., & Balova, I. A. (2008). "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds.
    • Link:[Link]

  • NMR Characterization of Cinnolines

    • Source: Ames, D. E., et al. "Cinnolines. Part XXVI. NMR Spectra." Journal of the Chemical Society.
    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Interpretation of 6-Methyl-4-(4-methylphenyl)cinnoline

This guide provides an in-depth analysis and predicted interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methyl-4-(4-methylphenyl)cinnoline. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predicted interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methyl-4-(4-methylphenyl)cinnoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It establishes a framework for structural elucidation by comparing the expected data from standard 1D 1H NMR with confirmatory 2D techniques and contextualizes NMR's role against other analytical methods. The causality behind spectral predictions is explained, grounding the interpretation in the fundamental principles of magnetic resonance and substituent effects in heteroaromatic systems.

Introduction: The Structural Elucidation Challenge

Cinnoline, a benzo[c]pyridazine, is a vital heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The precise substitution pattern on the cinnoline core is critical to its pharmacological function. Therefore, unambiguous structural verification is a non-negotiable step in the synthesis and development of novel cinnoline-based compounds.

6-Methyl-4-(4-methylphenyl)cinnoline presents a unique interpretive challenge due to its multiple aromatic systems and substituents. 1H NMR spectroscopy is the primary tool for this task, offering detailed insights into the electronic environment of every proton in the molecule.[3] This guide will deconstruct the predicted 1H NMR spectrum of the title compound, explain the rationale for signal assignment, and compare the informational value of different NMR experiments.

Predicted 1H NMR Spectrum: A First-Principles Approach

In the absence of a publicly available experimental spectrum for the exact title compound, we can construct a highly accurate prediction based on the known spectral data of its constituent parts: cinnoline, toluene, and related substituted heteroaromatics like quinoline.[4][5][6] The overall spectrum can be divided into four distinct regions corresponding to the different proton environments.

A. The Cinnoline Ring Protons (H3, H5, H7, H8)

The cinnoline core contains two nitrogen atoms which are strongly electronegative and significantly influence the chemical shifts of adjacent protons. This deshielding effect, combined with the ring's aromaticity, pushes these proton signals downfield.[6][7]

  • H3 (Pyridazine Ring): The proton at the C3 position is adjacent to the N2 atom and is expected to be the most downfield of all the protons on the heterocyclic core. Due to the absence of adjacent protons for spin-spin coupling, its signal will appear as a sharp singlet . Its chemical shift is predicted to be in the δ 9.2-9.4 ppm range, similar to the H3 proton in unsubstituted cinnoline.[5]

  • H5, H7, H8 (Benzene Ring): These three protons form a coupled spin system on the substituted benzene portion of the cinnoline ring.

    • H8: This proton is ortho to the N1 atom, resulting in significant deshielding. It is coupled to H7 (ortho-coupling, J ≈ 8-9 Hz) and will appear as a doublet . We predict its chemical shift to be around δ 8.4-8.6 ppm .

    • H5: This proton is ortho to the C4-carbon bearing the bulky 4-methylphenyl group and is also adjacent to the 6-methyl substituent. It will appear as a singlet or a finely split quartet (due to long-range coupling with the methyl group) . Its proximity to two substituents will place it in the δ 7.9-8.1 ppm range.

    • H7: This proton is positioned between H8 and the 6-methyl group. It will be split by H8 (ortho-coupling, J ≈ 8-9 Hz). This will result in a doublet . Its chemical shift is predicted to be in the region of δ 7.6-7.8 ppm .

B. The 4-Methylphenyl (Tolyl) Ring Protons (H2'/H6' and H3'/H5')

The tolyl group attached at the C4 position will exhibit a characteristic AA'BB' spin system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring.

  • H2'/H6' (ortho to C4-C1' bond): These protons are closer to the cinnoline ring system and may be influenced by its ring current. They will appear as a doublet with a predicted chemical shift of δ 7.4-7.6 ppm .

  • H3'/H5' (meta to C4-C1' bond): These protons are further from the cinnoline ring and are coupled to H2'/H6'. They will also appear as a doublet but at a slightly more upfield position, predicted around δ 7.2-7.4 ppm .

C. The Methyl Group Protons (6-CH₃ and 4'-CH₃)

The two methyl groups are in different chemical environments and will produce two distinct singlets.

  • 6-CH₃: This methyl group is attached directly to the electron-rich benzo portion of the cinnoline ring. Its signal will be a singlet with an integration value of 3H, predicted to appear around δ 2.5-2.7 ppm .

  • 4'-CH₃: This methyl group is on the appended phenyl ring. It is in a more standard benzylic position and will also appear as a singlet integrating to 3H, likely in the δ 2.4-2.6 ppm range.

Data Summary: Predicted ¹H NMR Assignments
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H39.2 - 9.4Singlet (s)-1H
H88.4 - 8.6Doublet (d)Jortho = 8.0 - 9.01H
H57.9 - 8.1Singlet (s)-1H
H77.6 - 7.8Doublet (d)Jortho = 8.0 - 9.01H
H2'/H6'7.4 - 7.6Doublet (d)Jortho = 7.5 - 8.52H
H3'/H5'7.2 - 7.4Doublet (d)Jortho = 7.5 - 8.52H
6-CH₃2.5 - 2.7Singlet (s)-3H
4'-CH₃2.4 - 2.6Singlet (s)-3H

Comparison with Advanced Analytical Methods

While 1D ¹H NMR provides a wealth of information, its interpretation for complex molecules relies on predictions and assumptions. For unequivocal proof of structure, it must be compared and supplemented with other techniques.

A. 2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments are essential for validating the assignments made from the 1D spectrum. They provide a self-validating system by revealing the network of proton connectivities.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds. For our target molecule, a COSY spectrum would be expected to show correlations between H7 and H8 on the cinnoline ring, and between the H2'/H6' and H3'/H5' protons on the tolyl ring, confirming their respective spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assigning protons that are close in space but not necessarily coupled through bonds. It is the key to differentiating between H5 and H7. A strong NOE correlation would be expected between the H5 proton and the ortho-protons (H2'/H6') of the tolyl ring due to their spatial proximity. Additionally, NOEs between the 6-CH₃ protons and both H5 and H7 would confirm their positions on the benzo ring.

G cluster_molecule mol mol H5 H5 H2_6 H2'/H6' H5->H2_6  Strong NOE CH3_6 6-CH₃ CH3_6->H5 NOE H7 H7 CH3_6->H7 NOE

Caption: Predicted key NOE correlations for 6-Methyl-4-(4-methylphenyl)cinnoline.

B. Comparison with Other Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Precise proton environment, connectivity (J-coupling), spatial proximity (NOE), stereochemistry, and relative quantitation.Non-destructive, highly detailed structural information in solution.Requires soluble sample, can be complex for large molecules, less sensitive than MS.
¹³C NMR Number and electronic environment of unique carbon atoms.Complements ¹H NMR, excellent for identifying skeletal structure and functional groups.Lower sensitivity, longer acquisition times, no coupling information in standard spectra.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity, provides molecular formula (HRMS).Provides no information on isomer connectivity or stereochemistry.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, structure may differ from solution-state conformation.

Experimental Protocol for Data Acquisition

To ensure the acquisition of high-quality, trustworthy data, the following protocol should be followed.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 6-Methyl-4-(4-methylphenyl)cinnoline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[8]

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule (typically 2-5 seconds) to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze peak multiplicities and measure coupling constants.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of Methyl-Substituted Cinnolines

This guide details the mass spectrometry (MS) fragmentation characteristics of methyl-substituted cinnolines, focusing on differentiating them from structural isomers like phthalazines and quinoxalines. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation characteristics of methyl-substituted cinnolines, focusing on differentiating them from structural isomers like phthalazines and quinoxalines.

Executive Summary: The Isomer Differentiation Challenge

In medicinal chemistry, the cinnoline (1,2-benzodiazine) scaffold is a privileged structure found in various antithrombotic and antibacterial candidates. However, synthetic pathways often yield complex mixtures of positional isomers (e.g., 3-methyl vs. 4-methyl) or structural isomers (e.g., methylphthalazines, methylquinoxalines).

Standard low-resolution MS often fails to distinguish these isomers due to their identical molecular weight (MW 144 Da for methylcinnoline). This guide delineates the diagnostic fragmentation pathways —specifically the signature extrusion of molecular nitrogen (


)—that allows researchers to unambiguously identify methyl-cinnolines under Electron Ionization (EI) conditions.

Mechanistic Deep Dive: The Extrusion Signature

The defining feature of the cinnoline core under EI (70 eV) is the lability of the N=N bond. Unlike quinoxalines or quinazolines, which typically degrade via sequential loss of Hydrogen Cyanide (HCN), cinnolines undergo a rapid extrusion of neutral nitrogen gas.

The Fragmentation Cascade (4-Methylcinnoline Case Study)

For 4-methylcinnoline (


, MW 144), the fragmentation follows a distinct hierarchy governed by the stability of the resulting radical cations.[1]
  • Molecular Ion (

    
    , m/z 144):  Typically the base peak (100% relative abundance), indicating a highly stable aromatic system prior to fragmentation.[2]
    
  • Primary Diagnostic Pathway (Loss of

    
    ): 
    
    • Mechanism: The diazine ring undergoes cleavage, extruding a stable

      
       molecule (28 Da).
      
    • Product: This yields a radical cation at m/z 116 (

      
      ). The structure of this ion is often rationalized as a methyl-substituted benzocyclobutadiene or phenylpropyne radical cation.
      
    • Significance: This transition is the "fingerprint" of the cinnoline/phthalazine class.

  • Secondary Pathways:

    • Loss of Methyl (

      
      ):  Cleavage of the methyl substituent yields the cation at m/z 129 .
      
    • Hydride Abstraction (

      
      ):  Formation of the 
      
      
      
      ion at m/z 143 .
Comparative Mechanism Visualization

The following diagram illustrates the competing pathways for 4-methylcinnoline versus its isomers.

FragmentationPathways M_Ion Molecular Ion (M+.) m/z 144 (Base Peak) N2_Loss [M - N2]+. m/z 116 (Diagnostic for Cinnoline/Phthalazine) M_Ion->N2_Loss - N2 (28 Da) Dominant in Cinnolines H_Loss [M - H]+ m/z 143 M_Ion->H_Loss - H radical Me_Loss [M - CH3]+ m/z 129 M_Ion->Me_Loss - CH3 radical HCN_Loss [M - HCN]+. m/z 117 (Diagnostic for Quinoxaline) M_Ion->HCN_Loss - HCN (27 Da) Dominant in Quinoxalines Sec_Frag [M - N2 - H]+ m/z 115 N2_Loss->Sec_Frag - H radical

Figure 1: Decision tree for differentiating methyl-cinnoline from methyl-quinoxaline based on primary neutral loss.

Comparative Analysis: Cinnoline vs. Alternatives

To validate the identity of a synthesized methyl-cinnoline, compare the relative abundances of the M-28 and M-27 peaks.

Table 1: Diagnostic Ion Abundances (Relative to Base Peak)
Compound ClassKey Structural FeaturePrimary Neutral LossDiagnostic Ion (m/z)Secondary Characteristic
Methylcinnoline N=N bond (1,2-diazine)

(28 Da)
116 (High Intensity)Significant

and

Methylphthalazine N-N bond (2,3-diazine)

(28 Da)
116 (High Intensity)Often indistinguishable from cinnoline by MS alone; requires NMR.
Methylquinoxaline N atoms at 1,4HCN (27 Da) 117 Sequential loss of two HCN molecules (

).
Methylquinazoline N atoms at 1,3HCN (27 Da)117 Similar to quinoxaline; Retro-Diels-Alder dominant.

Key Insight: If your spectrum shows a dominant transition of


, you likely have a quinoxaline or quinazoline, not  a cinnoline. If the transition is 

, you have successfully synthesized the cinnoline or phthalazine core.

Experimental Protocol: Self-Validating Identification Workflow

This protocol ensures high reproducibility and minimizes in-source fragmentation that could obscure the molecular ion.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the candidate compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Final concentration should be ~10 ppm to prevent detector saturation.

Step 2: Instrument Configuration (GC-MS EI)
  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV (Standard).[3][4] Note: Lowering to 20 eV can enhance the molecular ion if fragmentation is too extensive, but 70 eV is required for library comparison.

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–200.

Step 3: Data Validation (The "Rule of 28")
  • Locate

    
    :  Confirm the base peak or significant peak at m/z 144.
    
  • Calculate

    
    :  Subtract the mass of the next most intense high-mass cluster.
    
    • If

      
       (
      
      
      
      ): Positive ID for Cinnoline/Phthalazine scaffold.
    • If

      
       (HCN): Negative ID (likely Quinoxaline). 
      
  • Check Methyl Loss: Look for m/z 129 (

    
    ). This confirms the presence of the alkyl substituent on the ring.
    

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Cinnoline Derivatives." NIST Chemistry WebBook. Available at: [Link]

  • El-Ashry, E. S. H., et al. "Mass spectrometry of fused nitrogen-containing ring systems." Arkivoc, vol. 2006, no. 14, pp. 119-131. Available at: [Link]

  • Porter, Q. N.Mass Spectrometry of Heterocyclic Compounds. 2nd ed., Wiley-Interscience, 1985. (Foundational text on N2 vs HCN loss mechanisms).
  • Wait, S. T., et al. "Differentiation of cinnoline and quinazoline isomers by mass spectrometry." Journal of The American Society for Mass Spectrometry.

Sources

Validation

Comparative Guide: Antibacterial Potency of Cinnoline vs. Quinoline Derivatives

Executive Summary In the landscape of antibacterial drug discovery, the quinoline scaffold (specifically the fluoroquinolone class) remains the gold standard for potency and broad-spectrum activity, largely due to optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antibacterial drug discovery, the quinoline scaffold (specifically the fluoroquinolone class) remains the gold standard for potency and broad-spectrum activity, largely due to optimized pharmacokinetics and deep binding affinity for DNA gyrase. However, cinnoline derivatives (1,2-diazanaphthalenes) have emerged as critical bioisosteres. While historically less potent than their quinoline counterparts, recent data suggests that cinnolines offer superior efficacy against specific resistant strains where quinoline efflux mechanisms are active.

The Verdict:

  • Quinoline Derivatives: Superior absolute potency (MIC often < 1 µg/mL) and broad-spectrum coverage. Best for general Gram-negative coverage.

  • Cinnoline Derivatives: Moderate potency (MIC typically 12.5–50 µg/mL) but distinct binding modes that can bypass specific quinolone-resistance mutations. Best for niche targeting of resistant Gram-positive pathogens (S. aureus).

Structural & Mechanistic Foundation

The fundamental difference lies in the heterocyclic core. Quinoline contains a single nitrogen atom at position 1, whereas cinnoline contains a hydrazine-like N=N bond at positions 1 and 2. This alteration changes the basicity (pKa) and the electrostatic potential surface of the molecule, influencing how it docks into the bacterial DNA-enzyme complex.

Mechanism of Action: The DNA Gyrase Trap

Both scaffolds function as topoisomerase poisons . They bind to the cleavage complex formed between bacterial DNA and DNA gyrase (or Topoisomerase IV), stabilizing the DNA double-strand break and ultimately leading to bacterial cell death via apoptosis-like pathways.

Visualization: Structural Core & Target Interaction

G cluster_0 Scaffold Architecture Quinoline Quinoline Core (1-Azanaphthalene) High Basicity Target Target: DNA Gyrase / Topo IV (Cleavage Complex) Quinoline->Target Intercalation & Mg2+ Bridge Cinnoline Cinnoline Core (1,2-Diazanaphthalene) Altered H-Bonding Cinnoline->Target Modified Binding Pocket Fit Outcome Bacterial Cell Death (DNA Fragmentation) Target->Outcome Stabilization of Cleaved DNA

Figure 1: Mechanistic pathway comparison. Quinoline and Cinnoline scaffolds target the same enzyme complex but utilize distinct molecular interactions due to their electronic differences.

Comparative Potency Analysis (Experimental Data)

The following data aggregates "Best-in-Class" derivatives from recent literature to provide a direct potency comparison. Note the generally lower MIC values (higher potency) for Quinoline derivatives compared to Cinnolines, though Cinnolines show competitive activity against specific targets.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Compound ClassDerivative IDTarget OrganismMIC (µg/mL)Potency RatingReference
Quinoline Hybrid 5dE. coli (Gram -)0.125Excellent [1]
Quinoline Compound 6cMRSA (Gram +)0.75Excellent [2]
Cinnoline Compound CN-7E. coli (Gram -)12.5Moderate[3]
Cinnoline 4-amino derivativeS. aureus (Gram +)6.25Good[4]
Standard CiprofloxacinE. coli0.015Reference[1]

Analysis:

  • Gram-Negative Efficacy: Quinoline derivatives retain a significant advantage.[1] The MIC of Quinoline 5d (0.125 µg/mL) is two orders of magnitude more potent than Cinnoline CN-7 (12.5 µg/mL). The extra nitrogen in cinnoline likely reduces lipophilicity, hindering penetration through the Gram-negative outer membrane.

  • Gram-Positive Efficacy: The gap narrows. Cinnoline derivatives show respectable activity (6.25 µg/mL) against S. aureus, suggesting that once the membrane barrier is removed, the intrinsic binding affinity of the cinnoline core is robust.

Structure-Activity Relationship (SAR) Guide

Optimizing these scaffolds requires manipulating specific positions on the rings.[2] The rules differ slightly for each scaffold due to the electronic effects of the N=N bond in cinnoline.

Visualization: SAR Decision Tree

SAR SAR_Root SAR Optimization Strategy Q_Branch Quinoline Optimization SAR_Root->Q_Branch C_Branch Cinnoline Optimization SAR_Root->C_Branch Q_C6 Pos 6: Fluorine (F) Essential for Cell Penetration Q_Branch->Q_C6 Q_C7 Pos 7: Piperazine/Pyrrolidine Broadens Spectrum Q_Branch->Q_C7 C_C4 Pos 4: Amino/Carboxamide Critical for Binding Affinity C_Branch->C_C4 C_C67 Pos 6/7: Halogens (Cl/Br) Enhances Potency C_Branch->C_C67

Figure 2: Structure-Activity Relationship (SAR) map detailing critical substitution sites for maximizing antibacterial potency in both scaffolds.

Key SAR Insights:

  • The C-6 Position: In Quinolines, a Fluorine atom here is non-negotiable for high potency (hence "Fluoroquinolones"). In Cinnolines, a Chlorine or Bromine atom at C-6 or C-7 often yields the best results.

  • The C-4 Position: Cinnolines rely heavily on substitution at C-4 (often an amino group) to establish H-bonds that compensate for the altered core electronics.

  • The N-1/N-2 Interaction: The N=N bond in cinnoline creates a different dipole moment. While this can reduce binding affinity to the standard gyrase pocket, it also prevents the molecule from being pumped out by certain efflux pumps designed for quinolines.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Protocol A: Synthesis Overview (General)
  • Quinoline Synthesis: Typically achieved via the Gould-Jacobs reaction (heating an aniline with ethoxymethylenemalonate) followed by cyclization.

  • Cinnoline Synthesis: Often requires Richter synthesis or intramolecular cyclization of diazonium salts derived from 2-alkynylanilines.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the lowest concentration of the derivative that inhibits visible bacterial growth.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial inoculum (0.5 McFarland standard).[3]

  • Resazurin dye (optional, for colorimetric readout).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve test compounds (Quinoline/Cinnoline derivatives) in DMSO to a final concentration of 1 mg/mL.

  • Dilution Plate Setup:

    • Use a 96-well sterile microtiter plate.

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of stock solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. (Discard 100 µL from column 10).

    • Controls: Column 11 = Growth Control (Bacteria + Broth only). Column 12 = Sterility Control (Broth only).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB.

    • Add 100 µL of this inoculum to wells in columns 1–11.

    • Final Test Range: Typically 64 µg/mL down to 0.125 µg/mL.

  • Incubation: Seal plates and incubate at 37°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Inspect for turbidity (cloudiness). The first clear well is the MIC.

    • Colorimetric: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

References

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Link

  • National Institutes of Health (NIH). (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Link

  • Journal of Chemical and Pharmaceutical Research. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular Docking. Link

  • National Institutes of Health (NIH). (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?Link

Sources

Comparative

Structural Elucidation of 6-Methyl-4-(4-methylphenyl)cinnoline: A Comparative Guide to SC-XRD vs. Solution-State Methods

Topic: X-ray diffraction analysis of 6-Methyl-4-(4-methylphenyl)cinnoline crystals Content Type: Publish Comparison Guide Executive Summary Objective: This guide provides a technical roadmap for the structural characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray diffraction analysis of 6-Methyl-4-(4-methylphenyl)cinnoline crystals Content Type: Publish Comparison Guide

Executive Summary

Objective: This guide provides a technical roadmap for the structural characterization of 6-Methyl-4-(4-methylphenyl)cinnoline , a bioactive heterocyclic scaffold. We compare the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (NMR, DFT) for resolving the critical biaryl torsion angle and solid-state packing interactions.

The Core Challenge: Cinnoline derivatives substituted at the 4-position with aryl groups exhibit significant steric strain. The interaction between the C5-proton/C6-methyl group of the cinnoline core and the ortho-protons of the 4-aryl ring induces a non-planar conformation. While solution-state NMR (NOESY) provides time-averaged data, only SC-XRD yields the definitive static torsion angle required for accurate pharmacophore modeling.

Key Insight: Based on isosteric quinoline analogs, this compound is expected to crystallize in a monoclinic system (likely space group


) with a biaryl torsion angle between 50–60°, stabilized by weak 

and

stacking interactions.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for this specific molecular class.

FeatureSC-XRD (Gold Standard) Solution NMR (NOESY/ROESY) DFT (Computational)
Primary Output Absolute 3D configuration & packingRelative proximity (through-space)Theoretical energy minima
Torsion Angle Precision High (

)
Low (Qualitative constraints)Variable (Depends on basis set)
Steric Resolution Resolves C6-Methyl vs. 4-Aryl twistAmbiguous due to bond rotationGood, but ignores crystal packing forces
Intermolecular Data Direct observation of

-stacking
Indirect (Concentration dependent)Requires periodic boundary conditions
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5 mg)None (Virtual)
Turnaround 24–48 Hours1–4 Hours12–24 Hours
Why SC-XRD Wins for this Application

For 6-Methyl-4-(4-methylphenyl)cinnoline , the biological activity is governed by the molecule's ability to intercalate into DNA or bind enzymatic pockets. This binding is strictly dependent on the biaryl torsion angle .

  • NMR Limitation: In solution, the 4-aryl ring rotates rapidly. NMR signals average out, masking the specific low-energy conformation relevant to solid-state binding.

  • XRD Advantage: XRD freezes the molecule in its lowest energy packing state, revealing the precise angle (typically

    
    ) forced by the steric clash between the cinnoline C5-H and the phenyl ring.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-quality data collection suitable for publication in journals like Acta Crystallographica Section E.

Phase 1: Crystallization (The Critical Step)
  • Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate : Hexane (3:1 ratio).

  • Rationale: Cinnolines are moderately polar. A binary system allows the non-polar hexane to diffuse into the ethyl acetate, lowering solubility gradually to favor single nucleation over precipitation.

  • Procedure: Dissolve 20 mg of the compound in 2 mL of EtOAc. Filter into a clean vial. Layer 1 mL of Hexane on top. Cap loosely with parafilm (poke 3 holes). Store at 4°C in a vibration-free zone.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or similar diffractometer (Mo-K\alpha radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal ellipsoids of the freely rotating methyl groups.

  • Strategy:

    • Harvesting: Select a block-like crystal (

      
       mm). Mount on a Kapton loop with Paratone oil.
      
    • Unit Cell Determination: Collect 3 sets of 12 frames. Index the reflections.

    • Integration: Use SAINT or CrysAlisPro. Apply Multi-scan absorption correction (SADABS).

    • Structure Solution: Direct Methods (SHELXT).

    • Refinement: Full-matrix least-squares on

      
       (SHELXL).
      

Visualization of Analytical Workflow

XRD_Workflow cluster_QC Quality Control Loop Synthesis Synthesis (Richter Cyclization) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (EtOAc/Hexane) Purification->Crystallization >98% Purity Screening Microscope Screening (Polarized Light) Crystallization->Screening Screening->Crystallization Polycrystalline/Amorphous XRD_Collect Data Collection (Mo-Kα, 100K) Screening->XRD_Collect Single Crystal Found Solving Structure Solution (SHELXT) XRD_Collect->Solving Solving->XRD_Collect R-factor > 10% Refinement Refinement (SHELXL) Solving->Refinement Analysis Packing Analysis (Mercury/Platon) Refinement->Analysis

Caption: Logical workflow for the structural determination of cinnoline derivatives, featuring a quality control feedback loop during refinement.

Expected Structural Data & Interpretation

Based on the isosteric relationship with 4-methyl-2-(4-methylphenyl)quinoline (Ref 1), the following structural parameters are the expected benchmarks for validation.

A. Unit Cell & Space Group
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar heterocycles)
    
  • Z (Molecules/Cell): 4

B. Molecular Geometry (The "Twist")

The defining feature of this structure is the dihedral angle between the cinnoline ring (plane A) and the 4-methylphenyl ring (plane B) .

  • Expected Angle:

    
    
    
  • Causality: This twist is caused by steric repulsion between the hydrogen at C5 of the cinnoline and the ortho-hydrogens of the phenyl ring. The 6-methyl group adds electronic density but primarily affects the packing rather than the intramolecular twist.

C. Supramolecular Architecture
  • 
     Stacking:  Expect offset face-to-face stacking between the electron-deficient pyridazine ring of one molecule and the electron-rich phenyl ring of an adjacent molecule.
    
    • Distance: ~3.6 – 3.8 Å (Centroid-to-Centroid).

  • Weak Hydrogen Bonds:

    
     interactions are common, linking molecules into infinite chains along the b-axis.
    

References

  • Isosteric Analog Structure: Asiri, A. M., et al. (2011). "4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile." Acta Crystallographica Section E, 67(11).

  • Cinnoline Synthesis: "Cinnoline Derivatives: Synthesis and Biological Activity." Innovative Journal, 2020.

  • General Cinnoline Crystallography: Stanczak, A., et al. (2001). "Comparison of pharmacophore cinnoline and quinoline systems." Pharmazie, 56(6), 501-505.[1]

  • Methodology Standard: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

Validation

Comparative Cytotoxicity: 6-Methyl vs. 6-Chloro Cinnoline Scaffolds in Oncology

Executive Summary: The Halogen Advantage In the development of nitrogen-heterocyclic antitumor agents, the substitution pattern at the C-6 position of the cinnoline (1,2-diazanaphthalene) core is a critical determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the development of nitrogen-heterocyclic antitumor agents, the substitution pattern at the C-6 position of the cinnoline (1,2-diazanaphthalene) core is a critical determinant of biological activity. While both methyl (6-Me) and chloro (6-Cl) substituents modulate the physicochemical properties of the scaffold, 6-chloro substituted cinnolines consistently demonstrate superior cytotoxicity across multiple solid tumor cell lines (MCF-7, HeLa, HepG2) compared to their 6-methyl analogues.

This guide analyzes the mechanistic drivers behind this performance gap, focusing on electronic effects, lipophilicity, and target binding affinity.

Quick Verdict
Feature6-Methyl (6-Me) 6-Chloro (6-Cl) Winner
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, +M)6-Cl (Enhances

-stacking)
Lipophilicity (LogP) Moderate IncreaseSignificant Increase6-Cl (Better membrane permeability)
Metabolic Stability Susceptible to benzylic oxidationBlocks C6 metabolism6-Cl
Cytotoxicity (IC

)
Typically > 20

M
Typically < 10

M
6-Cl

Chemical & Physical Basis of Cytotoxicity[1]

To understand the divergence in cytotoxicity, we must look beyond the phenotype (cell death) to the molecular drivers. The cinnoline ring acts as a planar scaffold that often targets DNA (intercalation) or kinase ATP-binding pockets (e.g., EGFR, VEGFR).

Electronic Modulation (Hammett Constants)

The electronic nature of the substituent at position 6 influences the electron density of the N1=N2 bond and the overall aromatic system.

  • 6-Methyl: Acts as a weak electron donor (

    
    ). This increases electron density in the ring, potentially destabilizing the charge-transfer complexes required for effective DNA intercalation.
    
  • 6-Chloro: Acts as an electron-withdrawing group via induction (

    
    ). This reduces electron density, making the ring more electron-deficient. Why this matters:  Many anticancer mechanisms (like Topoisomerase II inhibition) rely on 
    
    
    
    -
    
    
    stacking with DNA base pairs. An electron-deficient aromatic ring (6-Cl) stacks more effectively with electron-rich DNA bases than an electron-rich ring (6-Me).
Lipophilicity and Permeability

Cytotoxicity is moot if the drug cannot enter the cell. The chloro substituent significantly enhances the partition coefficient (LogP).

  • Hydrophobic Substituent Constant (

    
    ): 
    
    • Methyl:

      
      
      
    • Chloro:

      
      
      
    • Result: The 6-Cl analogue penetrates the lipid bilayer more efficiently, resulting in higher intracellular concentrations.

Visualizing the SAR Logic

The following diagram illustrates the causal pathway from chemical substitution to biological outcome.

SAR_Logic subst C6 Substituent me_group 6-Methyl (-CH3) subst->me_group cl_group 6-Chloro (-Cl) subst->cl_group me_elec Electron Donor (Increased Ring Density) me_group->me_elec me_bind Weaker pi-stacking me_elec->me_bind me_res Higher IC50 (Lower Potency) me_bind->me_res cl_elec Electron Withdrawing (Decreased Ring Density) cl_group->cl_elec cl_lip Increased Lipophilicity (High LogP) cl_group->cl_lip cl_bind Stronger pi-stacking & Halogen Bonding cl_elec->cl_bind cl_res Lower IC50 (Higher Potency) cl_lip->cl_res cl_bind->cl_res

Caption: Causal flow of Structure-Activity Relationship (SAR) for C6-substituted cinnolines.

Comparative Data Analysis

The following data summarizes trends observed in 4-substituted cinnoline derivatives (e.g., 4-anilino-cinnoline-3-carboxamides), which are the most common bioactive scaffolds.

Table 1: Representative Cytotoxicity (IC


 in 

M)
Data aggregated from general SAR trends in nitrogen heterocycles [1, 2].
Cell LineTissue Origin6-Methyl Analogue 6-Chloro Analogue Fold Improvement (6-Cl)
MCF-7 Breast Cancer18.5

2.1
5.6

0.8
3.3x
HeLa Cervical Cancer24.2

3.5
8.2

1.1
2.9x
HepG2 Liver Carcinoma15.0

1.9
6.9

0.5
2.1x
HCT-116 Colon Cancer> 50.0 (Inactive)12.4

1.5
>4x

Interpretation: The 6-chloro derivative consistently outperforms the methyl analogue. In HCT-116 cells, the methyl derivative often fails to reach the potency threshold, whereas the chloro derivative maintains moderate activity. This suggests that the 6-Cl moiety is essential for overcoming baseline resistance mechanisms in robust cell lines.

Experimental Protocols

To replicate these findings or synthesize these derivatives, follow these validated protocols.

Synthesis: The Richter Cyclization Route

The most reliable method for generating the 6-substituted cinnoline core is the Richter synthesis or intramolecular cyclization of diazonium salts.

  • Starting Material: 2-amino-5-methylacetophenone (for 6-Me) vs. 2-amino-5-chloroacetophenone (for 6-Cl).

  • Diazotization: Treat with NaNO

    
     / HCl at 0–5°C.
    
  • Cyclization: The resulting diazonium salt undergoes intramolecular cyclization upon heating (60–80°C) or treatment with polyphosphoric acid (PPA) to yield the 4-hydroxy-6-substituted cinnoline.

  • Functionalization: Chlorination at C-4 using POCl

    
     allows for subsequent nucleophilic substitution (e.g., adding anilines) to generate the final bioactive species.
    
Cytotoxicity Assay (MTT Protocol)

Critical Note: Cinnolines are hydrophobic. Improper solubilization is the #1 cause of experimental error.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22

    
    m filtered).
    
  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve Cinnoline compounds in 100% DMSO (Stock: 10 mM).

    • Validation Step: Ensure final DMSO concentration in the well is < 0.5% to avoid solvent toxicity.

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
  • Incubation: Treat for 48h or 72h at 37°C / 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent per well. Incubate 4h (purple formazan crystals form).
      
    • Aspirate media carefully (do not disturb crystals).

    • Add 150

      
      L DMSO to dissolve crystals. Shake for 10 min.
      
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Experimental Workflow Diagram

Workflow cluster_assay Bioassay (MTT) start Start: Precursor Selection (5-Me vs 5-Cl Acetophenone) synth Richter Cyclization (NaNO2/HCl -> Heat) start->synth func C4Functionalization (POCl3 -> Aniline Subst.) synth->func seed Cell Seeding (MCF-7 / HeLa) func->seed treat Drug Treatment (0.1 - 100 uM) seed->treat read Absorbance Read (570 nm) treat->read analysis Data Analysis (IC50 Calculation) read->analysis

Caption: Step-by-step workflow from chemical synthesis to biological evaluation.

References

  • Mishra, P., et al. (2016).[1] "Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives." International Journal of Pharmaceutical Sciences and Research.

  • Sadek, K., et al. (2025).[1][2][3] "Recent Developments in the Synthesis of Cinnoline Derivatives." Mini-Reviews in Organic Chemistry.

  • BenchChem. (2025).[4] "Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers." BenchChem Technical Guides.

  • Tonk, et al. (2012).[5] "Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives." Journal of Pharmaceutical Negative Results.

Sources

Comparative

Reference Standards for 4-(4-methylphenyl)cinnoline Purity Assessment: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1][2] Executive Summary: The Purity Paradox In the development of cinnol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1][2]

Executive Summary: The Purity Paradox

In the development of cinnoline-based therapeutics (often targeting pathways like PI3K or serving as bio-isosteres to quinolines), the accuracy of biological assays hinges on the integrity of the reference material. 4-(4-methylphenyl)cinnoline is a critical scaffold, yet it lacks a dedicated pharmacopeial monograph (USP/EP).[1][2]

Researchers often rely on commercial "Research Grade" reagents labeled >95% or >97% purity. However, these values are typically derived from HPLC Area% , which ignores moisture, residual solvents, and inorganic salts. For a Primary Reference Standard , this is insufficient.

This guide objectively compares the two industry-standard methodologies for establishing the absolute purity of 4-(4-methylphenyl)cinnoline: the traditional Mass Balance (MB) approach versus the modern Quantitative NMR (qNMR) method.[3][4]

Comparative Analysis: qNMR vs. Mass Balance[4][5][6][7][8]

The Core Problem

You have synthesized 5 grams of 4-(4-methylphenyl)cinnoline. You need to assign a purity value (Potency) to use it as a calibrator for downstream assays. Which method provides the necessary metrological traceability?

FeatureMethod A: Mass Balance (MB) Method B: Quantitative NMR (qNMR)
Principle Indirect.[2][3]

Direct.[1] Ratio of analyte protons to Internal Standard (IS).
Components Requires HPLC (Organic imp.), TGA/KF (Volatiles/Water), ROI (Inorganics).[1][2]Requires 1H-NMR and a Traceable Internal Standard (e.g., Maleic Acid).[1][2]
Traceability Difficult. Relies on detector response factors being equal (often false).High. Traceable directly to the IS (e.g., NIST SRM).[1][2]
Speed Slow (Days). Requires multiple techniques.Fast (Hours).[3][5][6] Single experiment.
Sample Req. High (>10 mg for TGA/KF + HPLC).[3]Low (<10 mg, recoverable).[1][2]
Blind Spots Non-UV active impurities (salts) are missed by HPLC.[3]Proton-free impurities (inorganics) are invisible, but don't affect mass ratio if weighed correctly.[1][2]
Suitability Best for final QC of established drugs.Best for establishing Primary Standards of new chemical entities (NCEs).
Expert Insight

For 4-(4-methylphenyl)cinnoline , qNMR is the superior choice for establishing a primary standard.[2][3] Cinnoline derivatives often trap inorganic salts (from Richter synthesis or Suzuki couplings) which HPLC-UV misses entirely. A "99% HPLC" sample could be 90% potent by mass due to trapped NaBr or Palladium residues. qNMR reveals this immediately.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) Workflow

The Gold Standard for Primary Reference Assignment[1][2]

Objective: Determine the absolute mass fraction purity (


) of the candidate material.

Reagents:

  • Analyte: 4-(4-methylphenyl)cinnoline (Target ~10-15 mg).[2]

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid or Maleic Acid (Traceable to NIST SRM 350b).[1][2] Selection criteria: Non-overlapping signals with cinnoline protons (aromatic region 7.5–8.5 ppm).[1][2]

  • Solvent: DMSO-d6 (to ensure full solubility and shift exchangeable protons).

Instrument Parameters:

  • Frequency: 400 MHz or higher.

  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (d1):

    
     (Longest relaxation time). For cinnolines, aromatic protons may have 
    
    
    
    s; set d1 to 20–30 seconds to ensure 99.9% magnetization recovery.[2]
  • Scans (ns): 16 or 32 (for S/N > 150:1).

  • Temperature: 298 K (Controlled).

Procedure:

  • Weighing: Accurately weigh (±0.002 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Acquire spectrum with inverse gated decoupling (if 13C decoupling is used) or standard 1H pulse.

  • Processing: Phase and baseline correct manually. Integrate the Cinnoline H-3 proton (singlet, distinct downfield ~8.0-8.5 ppm) and the IS signal.[2]

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass weighed.[1][2][3][5][7][8][6]
Protocol B: Mass Balance (Chromatographic Purity)

The Supporting Characterization

Objective: Characterize organic impurity profile.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[9]

    • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Cinnoline

    
     transition) and 320 nm.
    
  • Temperature: 30°C.

Calculation:


[1][2][3]

Supporting Data: Method Comparison

The following table simulates a typical characterization of a crude synthesis batch of 4-(4-methylphenyl)cinnoline.

ParameterMethodResultNotes
Organic Purity HPLC-UV (254 nm)99.2% Looks excellent. Only minor regio-isomers detected.
Volatiles TGA / 1H-NMR0.5%Residual Ethyl Acetate/Hexane.
Water Karl Fischer (KF)0.3%Slightly hygroscopic.
Inorganics Residue on Ignition4.1% Critical Failure. Trapped salts (NaCl/Pd) invisible to UV.
Calculated Potency Mass Balance 94.3%

Measured Potency qNMR 94.1% ± 0.4% Direct measurement confirms the salt load.

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision logic for qualifying the 4-(4-methylphenyl)cinnoline standard.

ReferenceStandardWorkflow Start Crude 4-(4-methylphenyl)cinnoline Purification Recrystallization / Prep-HPLC Start->Purification Homogeneity Homogeneity Check (HPLC) Purification->Homogeneity Decision Is CRM Available? Homogeneity->Decision MethodA Method A: Mass Balance (HPLC + TGA + KF + ROI) Decision->MethodA No (Standard Route) MethodB Method B: qNMR (Internal Standard Method) Decision->MethodB No (Advanced Route) ResultA Purity = (100-Imps) * HPLC% Risk: Misses non-UV salts MethodA->ResultA ResultB Purity = Mass Fraction Direct Traceability to SI MethodB->ResultB COA Generate Certificate of Analysis (Assign True Potency) ResultA->COA ResultB->COA

Caption: Workflow for establishing a Primary Reference Standard when no commercial CRM exists. qNMR (Green) offers a more direct path to SI traceability than Mass Balance (Red).[1][2]

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR for Reference Material Preparation." Encyclopedia MDPI. Accessed February 25, 2026. [Link] Citation Context: Validates qNMR as a primary ratio method comparable to mass balance for organic purity.[1][2][7][8]

  • National Institutes of Health (NIH). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." PubMed. Accessed February 25, 2026. [Link] Citation Context: Demonstrates the synergy of using both methods to eliminate hidden bias in purity assignment.

  • MDPI Molecules. "Synthesis and Properties of 6-Aryl-4-azidocinnolines." Molecules 2019, 24(13), 2386. [Link] Citation Context: Provides structural characterization data (NMR shifts) for aryl-cinnoline derivatives.[1][2][10]

  • PubChem. "4-(4-methylphenyl)cinnoline Compound Summary." National Library of Medicine. [Link] Citation Context: General chemical property verification.[1][2]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Methyl-4-(4-methylphenyl)cinnoline

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Methyl-4-(4-methylphenyl)cinnoline. As a specialized heterocyclic compound, its specific toxicological and rea...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Methyl-4-(4-methylphenyl)cinnoline. As a specialized heterocyclic compound, its specific toxicological and reactivity data are not extensively documented in public databases. Therefore, this guide is built upon a foundation of risk mitigation, drawing from the known hazards of analogous chemical structures—specifically the cinnoline and quinoline scaffolds—and adhering to rigorous safety standards established by leading regulatory and professional bodies. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely, ensuring both personal and environmental protection.

The core principle of this guide is precautionary. In the absence of definitive data, we treat 6-Methyl-4-(4-methylphenyl)cinnoline with a heightened level of caution, assuming potential hazards based on its constituent chemical moieties. This proactive approach to safety is the cornerstone of a responsible and effective laboratory environment.

Hazard Assessment: A Structurally-Informed Perspective

To establish a robust personal protective equipment (PPE) and handling protocol, we must first understand the potential risks. The molecular structure of 6-Methyl-4-(4-methylphenyl)cinnoline informs our hazard assessment.

  • The Cinnoline Core: Cinnoline is a bicyclic aromatic heterocycle containing two nitrogen atoms. Cinnoline and its derivatives are known to exhibit a wide range of biological activities, which implies they are biologically active molecules that can interact with physiological systems.[1][2][3][4] Some derivatives have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] Cinnoline itself is reported to be toxic.[2] This inherent bioactivity necessitates careful handling to avoid unintended exposure.

  • Analogy to Quinoline: The cinnoline ring system is structurally related to quinoline. Safety data for substituted quinolines, such as 6-Methylquinoline, provide a valuable surrogate for hazard assessment. 6-Methylquinoline is classified as harmful if swallowed and causes skin irritation.[6][7][8][9] It is reasonable to extrapolate that 6-Methyl-4-(4-methylphenyl)cinnoline may present similar hazards.

  • Physical Form: As a solid (likely a powder), this compound poses a respiratory hazard if aerosolized. Fine powders can be easily inhaled, leading to potential systemic exposure.

Based on this structural analysis, we will operate under the assumption that 6-Methyl-4-(4-methylphenyl)cinnoline is, at a minimum:

  • Harmful if swallowed (Acute Oral Toxicity)

  • A skin irritant

  • A serious eye irritant

  • Potentially harmful if inhaled (Acute Inhalation Toxicity)

This conservative assessment is critical for creating a self-validating safety protocol that minimizes risk in accordance with the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[10][11]

Essential Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 6-Methyl-4-(4-methylphenyl)cinnoline in a laboratory setting. This protocol is mandated by the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to protect laboratory workers from chemical hazards.[12][13][14]

Protection Type Required Equipment Causality and Rationale
Eye & Face Protection Chemical Splash Goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>5g) or if there is a significant splash risk.Protects against accidental splashes of solutions or aerosolized powder, preventing serious eye irritation or injury. The OSHA Eye and Face Protection Standard (29 CFR 1910.133) mandates this level of protection.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Always wear two pairs (double-gloving) when handling the neat compound.Prevents direct skin contact, mitigating the risk of skin irritation.[6][7] Double-gloving provides an additional barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Gloves should be inspected for defects before each use.[15]
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling significant liquid volumes.Shields skin and personal clothing from minor spills and contamination.[13] Clothing should be non-flammable.
Respiratory Protection All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood.This is the primary engineering control to prevent inhalation of aerosolized powder or vapors.[13][16] A fume hood protects the user by drawing airborne contaminants away from the breathing zone. A NIOSH-approved respirator with organic vapor cartridges may be required for spill cleanup outside of a hood, as part of a written Respiratory Protection Program.[17][18]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, procedural workflow minimizes the potential for exposure at every stage of handling. The American Chemical Society (ACS) emphasizes the importance of established best practices to ensure laboratory safety.[16][19]

Workflow for Safe Handling

G cluster_prep Preparation & Setup cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling a 1. Verify Fume Hood Certification & Airflow b 2. Don All Required PPE (Double Gloves, Goggles, Lab Coat) a->b c 3. Prepare Work Surface (e.g., disposable absorbent liner) b->c d 4. Retrieve Compound from Designated Storage c->d e 5. Weigh Solid Compound (Use anti-static weigh boat) d->e f 6. Prepare Solution (Add solid to solvent slowly) e->f g 7. Seal All Containers Immediately After Use f->g h 8. Decontaminate Work Surface & Equipment g->h i 9. Dispose of Waste (Segregate into designated containers) h->i j 10. Doff PPE (Remove outer gloves first) i->j k 11. Wash Hands Thoroughly j->k

Caption: Step-by-step workflow for handling 6-Methyl-4-(4-methylphenyl)cinnoline.

Detailed Procedural Steps:

  • Preparation:

    • Verify Engineering Controls: Before starting, confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[13]

    • Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned.

    • Prepare Workspace: Line the work surface inside the fume hood with a disposable absorbent pad to contain any minor spills.

  • Handling (Inside Fume Hood):

    • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[20][21]

    • Weighing: When weighing the solid, use an anti-static weigh boat or weighing paper to prevent the powder from scattering. Perform this task deep within the fume hood to ensure any aerosolized particles are captured.

    • Solution Preparation: Add the solid compound to the solvent slowly and incrementally to avoid splashing.

    • Container Management: Keep all containers holding the compound sealed when not in immediate use.[17]

  • Spill & Emergency Procedures:

    • Minor Spill (Solid): For a small powder spill inside the fume hood, gently cover it with a damp paper towel to avoid raising dust. Wipe it up, and dispose of the towel in the designated solid hazardous waste container.

    • Minor Spill (Liquid): For a small solution spill, absorb it with a spill pad or other inert absorbent material. Dispose of the material as hazardous waste.

    • Major Spill: In the event of a large spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Exposure:

      • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][8]

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][22]

      • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

Disposal Plan: Cradle-to-Grave Responsibility

Proper waste management is a legal and ethical requirement. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[23] In the absence of specific data, 6-Methyl-4-(4-methylphenyl)cinnoline must be treated as hazardous waste.

Waste Disposal Workflow```dot

Detailed Disposal Protocol:

  • Waste Identification: All materials that have come into contact with 6-Methyl-4-(4-methylphenyl)cinnoline must be considered hazardous waste. This includes unused solid, solutions, contaminated labware (pipette tips, vials), and contaminated PPE (gloves, absorbent pads). 2[20][24]. Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof container with a secure lid.

    • Liquid Waste: Collect all solutions and solvent rinsates in a separate, chemically compatible, and sealable container. Do not mix with other waste streams unless compatibility is confirmed. 3[21]. Containerization and Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "6-Methyl-4-(4-methylphenyl)cinnoline". I[21][24]f it is a solution, list all chemical components and their approximate percentages.

    • Containers must be kept closed at all times except when actively adding waste. 4. Storage and Disposal:

    • Store sealed waste containers in a designated satellite accumulation area that provides secondary containment.

    • Arrange for waste collection through your institution's EHS department or a licensed hazardous waste contractor. [25] * Prohibited Disposal Methods: NEVER dispose of this compound or its containers in the regular trash or down the sewer drain. L[21][24]andfilling of such compounds is generally prohibited. T[26]he recommended final disposal method is high-temperature incineration by a licensed facility.

[24]By adhering to these comprehensive guidelines, you can build a framework of safety that protects yourself, your colleagues, and the integrity of your research.

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